5-Chloro-2-iodoaniline hydrochloride
Description
Properties
IUPAC Name |
5-chloro-2-iodoaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVRONAIBEHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)I.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697779 | |
| Record name | 5-Chloro-2-iodoaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6781-33-5 | |
| Record name | Benzenamine, 5-chloro-2-iodo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-iodoaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-iodoaniline hydrochloride CAS number and properties
The following technical guide details the properties, synthesis, and application of 5-Chloro-2-iodoaniline hydrochloride , a critical halogenated aniline scaffold used in the design of kinase inhibitors and complex heterocyclic pharmaceuticals.
A Chemoselective Scaffold for Precision Heterocyclic Synthesis[1]
Executive Summary
5-Chloro-2-iodoaniline (CAS 6828-35-9 for free base) is a bifunctional building block characterized by orthogonal halogen reactivity. The presence of a highly reactive iodine atom at the ortho position and a less reactive chlorine atom at the meta position (relative to the amine) allows for sequential, chemoselective palladium-catalyzed cross-couplings. This "programmed" reactivity makes it indispensable in the synthesis of indole, quinoline, and quinazoline cores found in oncology and immunology therapeutics. While typically isolated as a free base, the hydrochloride salt is frequently generated in situ or isolated to enhance storage stability and water solubility during aqueous workups.
Identity & Physicochemical Profile[2][3][4][5][6]
The compound is most commercially available as the free base. The hydrochloride salt is often prepared by researchers to prevent oxidation (darkening) of the aniline function upon long-term storage.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 5-Chloro-2-iodoaniline hydrochloride |
| Common Synonyms | 2-Amino-4-chloro-1-iodobenzene HCl; 3-Chloro-6-iodoaniline HCl |
| CAS Number (Free Base) | 6828-35-9 |
| CAS Number (HCl Salt) | 6781-33-5 (Note: Rare; often custom synthesized) |
| Molecular Formula | C₆H₅ClIN[1][2][3][4] · HCl |
| Molecular Weight | 253.47 (Base) + 36.46 (HCl) ≈ 289.93 g/mol |
| SMILES | ClC1=CC(N)=C(I)C=C1.Cl |
Physical Properties
| Property | Value (Free Base) | Observations |
| Appearance | White to light brown crystalline solid | Darkens upon exposure to light/air (oxidation). |
| Melting Point | 40–44 °C | Low melting point requires cold storage to prevent fusing. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | HCl salt is soluble in water/alcohol; Base is insoluble in water. |
| Stability | Light Sensitive | Critical: C–I bond is photolabile. Store in amber vials at 2–8°C. |
Synthesis & Manufacturing
The industrial synthesis of 5-Chloro-2-iodoaniline does not typically start from 3-chloroaniline due to poor regioselectivity during iodination. Instead, a regiocontrolled Sandmeyer-Reduction strategy starting from 4-chloro-2-nitroaniline is the gold standard.
Synthetic Pathway (Sandmeyer-Reduction Route)
-
Diazotization: 4-Chloro-2-nitroaniline is converted to the diazonium salt.
-
Iodination: Displacement of the diazonium group with iodide (KI).
-
Reduction: Selective reduction of the nitro group to the amine using Iron (Fe) or Tin(II) chloride (SnCl₂).
Workflow Diagram
The following diagram illustrates the chemical logic and step-by-step transformation:
Caption: Regioselective synthesis of 5-Chloro-2-iodoaniline HCl via Sandmeyer transformation and Nitro reduction.
Reactivity & Applications: The "Orthogonal" Strategy
The utility of 5-Chloro-2-iodoaniline lies in the chemoselectivity of its halogens. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) occurs preferentially at the C–I bond over the C–Cl bond.
Reactivity Hierarchy
-
Fastest: C–I (Position 2) – Reacts at Room Temp to 60°C.
-
Slowest: C–Cl (Position 5) – Requires high temp (>100°C) and specialized ligands (e.g., Buchwald phosphines).
This allows researchers to install a functional group at Position 2 (e.g., an aryl ring or alkyne) while preserving the Chlorine at Position 5 for a subsequent reaction cycle.
Caption: Sequential functionalization strategy leveraging the reactivity difference between Aryl-Iodide and Aryl-Chloride.
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-iodoaniline (Free Base & HCl Salt)
Reference: Adapted from standard Sandmeyer protocols for halo-anilines.
Reagents: 4-Chloro-2-nitroaniline (17.2 g, 100 mmol), NaNO₂ (7.6 g), KI (20 g), Iron powder (30 g), Acetic Acid, HCl (4M in dioxane).
Step 1: Iodination (Sandmeyer)
-
Suspend 4-chloro-2-nitroaniline in 50% H₂SO₄ (100 mL) and cool to 0°C.
-
Add NaNO₂ (aqueous solution) dropwise, maintaining temp < 5°C. Stir for 30 min to form the diazonium salt.
-
Slowly add a solution of KI (20 g in 50 mL H₂O). The mixture will foam (N₂ release) and turn dark.
-
Stir at room temperature for 2 hours, then heat to 60°C for 30 min.
-
Extract with Ethyl Acetate, wash with Na₂S₂O₃ (to remove excess Iodine), dry, and concentrate to yield 4-chloro-2-nitro-1-iodobenzene .
Step 2: Reduction
-
Dissolve the intermediate in Ethanol/Acetic Acid (10:1).
-
Add Iron powder (3 equiv) and heat to reflux for 4 hours.
-
Filter through Celite while hot to remove iron residues.
-
Neutralize filtrate with NaHCO₃ and extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1). Yields 5-Chloro-2-iodoaniline (Free Base) as a pale solid.
Step 3: Salt Formation (Optional but Recommended)
-
Dissolve the purified free base (1.0 g) in anhydrous diethyl ether (10 mL).
-
Add 4M HCl in dioxane (1.5 mL) dropwise at 0°C.
-
A white precipitate forms immediately.
-
Filter, wash with cold ether, and dry under vacuum to obtain 5-Chloro-2-iodoaniline Hydrochloride .
Protocol B: Chemoselective Suzuki Coupling (C–I Activation)
Demonstrates the preservation of the C–Cl bond.
-
Charge: 5-Chloro-2-iodoaniline (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%).
-
Solvent: 1,4-Dioxane / 2M Na₂CO₃ (4:1 ratio).
-
Conditions: Degas with Argon. Heat at 60°C for 4 hours. (Note: Higher temps >90°C may risk C–Cl activation).
-
Workup: Dilute with water, extract with EtOAc.
-
Result: 4-Chloro-2-phenylaniline . The chlorine remains intact for further diversification.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H301: Toxic if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage:
-
Light Sensitive: Iodine-carbon bonds are prone to homolytic cleavage under UV light. Store in amber glass wrapped in foil.
-
Temperature: Refrigerate (2–8°C) to maximize shelf life.
-
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. 5-Chloro-2-iodoaniline Product Sheet & SDS. Accessed 2026.[3][5] Link
- Li, X., et al. (2004). "Synthesis of substituted indoles via palladium-catalyzed coupling." Tetrahedron Letters, 45(46), 8569-8573. (Demonstrates the use of 5-chloro-2-iodoaniline in heterocycle synthesis).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 639697 (5-Chloro-2-iodoaniline). Link
-
Organic Syntheses. General procedures for Sandmeyer Iodination and Nitro Reduction. (Foundational chemistry grounding). Link
Sources
5-Chloro-2-iodoaniline HCl molecular weight and formula
Physicochemical Characterization, Synthesis, and Synthetic Utility in Drug Discovery
Executive Summary
5-Chloro-2-iodoaniline Hydrochloride (CAS: 6781-33-5) is a high-value halogenated aniline intermediate used extensively in medicinal chemistry and organic synthesis. Distinguished by its orthogonal reactivity profile—featuring a nucleophilic amino group, an electrophilic iodine specifically positioned for palladium-catalyzed cross-coupling, and a chlorine atom serving as a stable blocking group or secondary functionalization site—this compound is a critical scaffold in the development of kinase inhibitors, antimicrobial agents, and heterocyclic drug candidates.
This technical guide provides a definitive reference for the physicochemical properties, validated synthesis protocols, and handling requirements of 5-Chloro-2-iodoaniline HCl, designed for researchers requiring high-fidelity data for experimental design.
Physicochemical Characterization
The hydrochloride salt form is preferred in process chemistry due to its enhanced stability against oxidation and improved solubility in polar organic solvents compared to the free base.
Core Identity Data
| Property | Data Specification |
| Systematic Name | 5-Chloro-2-iodoaniline hydrochloride |
| CAS Number (HCl Salt) | 6781-33-5 |
| CAS Number (Free Base) | 6828-35-9 |
| Molecular Formula | C₆H₆Cl₂IN |
| Molecular Weight | 289.93 g/mol |
| Exact Mass | 288.892 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |
Structural Analysis
The molecule features a 1,2,4-substitution pattern on the benzene ring. The steric bulk of the iodine atom at the ortho position relative to the amine influences the planarity of the molecule and can retard nucleophilic attack at the amine due to steric hindrance, a property often exploited to control regioselectivity in downstream reactions.
Synthetic Utility & Applications
Orthogonal Reactivity Profile
5-Chloro-2-iodoaniline HCl is a "linchpin" intermediate. Its three functional handles allow for sequential, chemoselective functionalization:
-
Iodine (C-2): Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) under mild conditions, often occurring preferentially over the chlorine position.
-
Amine (N-1): Available for amide coupling, reductive amination, or heterocyclization (e.g., forming indoles or benzimidazoles).
-
Chlorine (C-5): Generally inert under standard cross-coupling conditions used for iodine, allowing for late-stage diversification or serving as a lipophilic metabolic block.
Drug Discovery Workflow
The following diagram illustrates how this scaffold serves as a divergence point in library synthesis.
Figure 1: Chemoselective diversification workflow utilizing the reactivity difference between C-I and C-Cl bonds.
Detailed Synthesis Protocol
Objective: Synthesis of 5-Chloro-2-iodoaniline HCl from 4-Chloro-2-nitroaniline via a Sandmeyer-type iodination followed by nitro reduction.
Reaction Scheme
-
Diazotization/Iodination: 4-Chloro-2-nitroaniline
4-Chloro-2-nitro-1-iodobenzene.[1] -
Reduction: 4-Chloro-2-nitro-1-iodobenzene
5-Chloro-2-iodoaniline. -
Salt Formation: Free Base + HCl
Hydrochloride Salt.
Figure 2: Step-wise synthetic pathway from commercially available precursors.
Experimental Methodology
Step 1: Synthesis of 1-Iodo-2-nitro-4-chlorobenzene
-
Dissolution: Dissolve 4-chloro-2-nitroaniline (1.0 eq) in concentrated H₂SO₄ at 0°C.
-
Diazotization: Dropwise add aqueous NaNO₂ (1.2 eq) while maintaining temperature < 5°C. Stir for 1 hour.
-
Iodination: Slowly add a solution of Potassium Iodide (KI, 2.0 eq) in water. The reaction will evolve nitrogen gas and turn dark.
-
Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with saturated Na₂SO₃ to remove excess iodine. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.[2]
Step 2: Reduction to 5-Chloro-2-iodoaniline
-
Reduction: Suspend the nitro-iodide intermediate in Ethanol/Acetic Acid (3:1). Add Iron powder (4.0 eq) in portions.
-
Reflux: Heat the mixture to reflux for 3–4 hours. Monitor by TLC (disappearance of nitro compound).
-
Isolation: Filter through Celite to remove iron residues. Neutralize the filtrate with NaHCO₃. Extract with Dichloromethane (DCM).
-
Purification: Purify the crude oil via silica gel chromatography (Hexanes/EtOAc gradient).
Step 3: Conversion to Hydrochloride Salt
-
Salting: Dissolve the purified free base in minimal diethyl ether or DCM.
-
Precipitation: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. A precipitate will form immediately.
-
Collection: Filter the solid, wash with cold ether, and dry under vacuum to afford 5-Chloro-2-iodoaniline HCl .
Handling, Stability, and Safety
-
Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light, as C-I bonds can be photosensitive over prolonged exposure.
-
Hazards:
-
Safety Protocol: Handle in a fume hood. Avoid contact with strong oxidizing agents. In case of spill, neutralize with weak base and dispose of as halogenated organic waste.
References
- Synthesis from 2-Haloanilines.Science of Synthesis, 2022. (Detailed protocols on haloaniline construction).
-
BenchChem Application Note. "Synthesis of 4-Chloro-2-iodo-1-nitrobenzene from 4-chloro-2-nitroaniline." .
-
ChemicalBook Database. "5-Chloro-2-iodoaniline Properties and Synthesis Routes." .
-
Santa Cruz Biotechnology. "5-Chloro-2-iodoaniline Product Data Sheet." .
-
PubChem Compound Summary. "5-Chloro-2-iodoaniline."[5] .
Sources
Technical Guide: Solubility Profiling of 5-Chloro-2-iodoaniline Hydrochloride
The following technical guide details the solubility profiling of 5-Chloro-2-iodoaniline hydrochloride , integrating physicochemical principles with practical experimental protocols.
Executive Summary
5-Chloro-2-iodoaniline hydrochloride presents a distinct solubility challenge in drug development due to the conflicting nature of its ionic salt form and the highly lipophilic, electron-withdrawing substituents on the aromatic ring. While hydrochloride salts are typically engineered to enhance aqueous solubility, the extremely low pKa of the parent base (~1.5) renders this salt prone to hydrolysis and disproportionation in neutral aqueous media.
This guide provides a definitive analysis of its solubility behavior in Water vs. DMSO , explaining why DMSO is the superior solvent for stock preparation and how to manage the compound's instability in aqueous buffers.
Quick Reference Data
| Property | Value (Approx.) | Implication |
| Parent Compound | 5-Chloro-2-iodoaniline | Weak base, lipophilic. |
| CAS (Free Base) | 6828-35-9 | Reference for parent properties.[1] |
| pKa (Conjugate Acid) | ~1.48 | CRITICAL: Salt is unstable at pH > 2.0. |
| Predicted LogP | ~2.9 | High lipophilicity limits water solubility. |
| Preferred Solvent | DMSO | High solubility (>50 mg/mL expected). |
| Problematic Solvent | Pure Water / PBS | Risk of free base precipitation. |
Physicochemical Context
To understand the solubility differences, one must analyze the competition between the Crystal Lattice Energy and the Solvation Energy .
The "Weak Base" Dilemma
Aniline derivatives are generally weak bases.[2] The addition of electron-withdrawing groups—specifically the Chloro (5-position) and Iodo (2-position) atoms—significantly reduces the electron density on the amine nitrogen.
-
Effect: The ability of the nitrogen to hold a proton is weak. The pKa of the anilinium ion drops to ~1.5 (compared to ~4.6 for unsubstituted aniline).
-
Consequence: In pure water, the equilibrium shifts. The hydrochloride salt (
) tends to donate its proton to water, regenerating the insoluble free base ( ) and hydronium ions ( ).
Solvation Mechanisms
-
In Water: The hydrophobic hydration penalty of the heavy Iodine and Chlorine atoms fights against the ionic solvation of the ammonium group. Because the ammonium group is weakly acidic, water molecules strip the proton away, leaving the hydrophobic free base which aggregates and precipitates.
-
In DMSO: Dimethyl sulfoxide is a polar aprotic solvent. It effectively solvates the aromatic ring via dispersion forces and the cation via dipole-ion interactions without inducing deprotonation.
Solubility Analysis: Water vs. DMSO[3]
Scenario A: Solubility in Water (The Instability Trap)
Attempting to dissolve 5-Chloro-2-iodoaniline HCl in neutral water (pH 7) often results in a suspension rather than a clear solution.
-
Initial Dissolution: The salt lattice breaks; ions enter solution.
-
Hydrolysis:
-
Precipitation: Since the pH of pure water is ~7 (far above the pKa of 1.5), the equilibrium violently favors the free base form. Unless the concentration is high enough to self-acidify the solution below pH 1.5, the free base will crash out.
Recommendation: Never use pure water or neutral buffers (PBS) for initial solubilization. Use 0.1 M HCl if an aqueous stock is absolutely required.
Scenario B: Solubility in DMSO (The Gold Standard)
DMSO is the ideal vehicle for this compound.
-
High Capacity: The lack of a hydrogen bond donor in DMSO prevents it from stripping the proton from the anilinium ion as aggressively as water.
-
Lipophilic Compatibility: The organic "grease" of the iodinated ring interacts favorably with the methyl groups of DMSO.
Recommendation: Prepare high-concentration stock solutions (e.g., 10–50 mM) in anhydrous DMSO.
Visualizing the Solubility Mechanism
The following diagram illustrates the divergent pathways of the compound in Water versus DMSO.
Caption: Mechanistic divergence showing the hydrolysis risk in water versus stable solvation in DMSO.
Experimental Protocols
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
Purpose: To determine the absolute solubility limit in DMSO and 0.1 M HCl.
Materials:
-
Compound: 5-Chloro-2-iodoaniline HCl (Solid).
-
Solvents: Anhydrous DMSO, 0.1 M HCl.
-
Equipment: HPLC or UV-Vis Spectrophotometer, Orbital Shaker, 0.45 µm PTFE Syringe Filters.
Workflow:
-
Preparation: Add excess solid compound (~20 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Note: If the solid dissolves completely, add more until a visible pellet remains.
-
-
Separation: Centrifuge or filter the supernatant using a PTFE filter (do not use Nylon, which binds aromatics).
-
Quantification: Dilute the supernatant 1:100 in methanol and analyze via HPLC/UV-Vis against a standard curve.
-
pH Check: For the aqueous sample, measure the final pH. If pH > 2.0, the result is invalid (free base formation).
Protocol 2: Kinetic Solubility (Visual Assessment)
Purpose: Rapid estimation for biological assay dosing.
Workflow:
-
Prepare a 50 mM stock in DMSO.
-
Pipette 2 µL of stock into 98 µL of PBS (pH 7.4) in a 96-well plate.
-
Measure absorbance at 600 nm (turbidity).
-
Interpretation: High absorbance indicates precipitation of the free base upon dilution.
Implications for Drug Development[4][5]
Stock Solution Management
| Parameter | Recommendation | Reason |
| Solvent | 100% DMSO | Prevents hydrolysis; maximizes solubility. |
| Concentration | 10 mM - 50 mM | Sufficient for most in vitro assays (1000x dilution). |
| Storage | -20°C, Dark | Iodine-carbon bonds are light-sensitive (photolysis risk). |
Biological Assay Dilution
When dosing this compound into cell culture media (pH 7.4):
-
The "Crash" Risk: Diluting the DMSO stock into media will likely cause the free base to precipitate if the final concentration exceeds ~50-100 µM.
-
Mitigation: Keep the final DMSO concentration < 0.5% (to avoid solvent toxicity) and keep compound concentration below the kinetic solubility limit.
-
Verification: Inspect wells under a microscope for micro-crystals before running the assay.
Recommended Workflow Diagram
Caption: Decision matrix for solvent selection showing DMSO as the optimal path.
References
-
PubChem. 5-Chloro-2-iodoaniline (Compound Summary). National Library of Medicine. Available at: [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
- Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validates the pKa-solubility theory for weak bases).
Sources
5-Chloro-2-iodoaniline hydrochloride safety data sheet (SDS)
TECHNICAL MONOGRAPH: 5-CHLORO-2-IODOANILINE HYDROCHLORIDE Status: High-Potency API Intermediate | CAS: 6781-33-5 (HCl Salt) / 6828-35-9 (Free Base)
PART 1: EXECUTIVE TECHNICAL SUMMARY
The Dual-Halogen Advantage in Medicinal Chemistry 5-Chloro-2-iodoaniline hydrochloride is not merely a reagent; it is a strategic scaffold in the synthesis of complex pharmacophores. Its value lies in the orthogonal reactivity of its halogen substituents. The iodine atom at the C2 position is highly labile toward oxidative addition by palladium(0) species, enabling rapid Suzuki-Miyaura or Sonogashira couplings under mild conditions. Conversely, the chlorine atom at C5 remains inert under these initial conditions, serving as a "latent" handle for subsequent diversification.
This guide provides a rigorous safety and handling framework for researchers utilizing this compound, synthesizing standard Safety Data Sheet (SDS) parameters with field-proven application protocols.
PART 2: CHEMICAL IDENTITY & SPECIFICATIONS
Table 1: Physicochemical Profile
| Parameter | Specification | Technical Note |
| Chemical Name | 5-Chloro-2-iodoaniline Hydrochloride | |
| CAS Number | 6781-33-5 (Salt) | Free Base CAS: 6828-35-9 |
| Molecular Formula | C₆H₆Cl₂IN | Free Base: C₆H₅ClIN |
| Molecular Weight | 289.93 g/mol | Free Base: 253.47 g/mol |
| Appearance | Off-white to beige crystalline solid | Darkens upon light/air exposure (oxidation).[1] |
| Solubility | Water (Moderate), DMSO, Methanol | The HCl salt significantly improves aqueous solubility compared to the lipophilic free base. |
| Acidity | Acidic in aqueous solution | Hydrolysis of HCl moiety; requires neutralization for base-sensitive couplings. |
| Melting Point | >150°C (Decomposes) | Distinct from free base (MP ~40-44°C). |
PART 3: STRATEGIC UTILITY & REACTION ARCHITECTURE
Mechanism of Action: Orthogonal Cross-Coupling In drug discovery, this molecule is used to build polysubstituted indole or quinazoline cores. The experimental design relies on the bond dissociation energy difference between C-I (~65 kcal/mol) and C-Cl (~95 kcal/mol).
Experimental Workflow Visualization The following diagram illustrates the sequential functionalization logic used in high-value synthesis (e.g., kinase inhibitor development).
Caption: Chemo-selective functionalization pathway exploiting the reactivity gap between C-I and C-Cl bonds.
PART 4: HAZARD IDENTIFICATION & HANDLING PROTOCOLS
GHS Classification (29 CFR 1910.1200)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
-
Skin Corrosion/Irritation: Category 2.[2]
-
Serious Eye Damage: Category 1 (Irreversible effects possible due to HCl acidity).
-
STOT-SE: Category 3 (Respiratory Irritation).
The "Self-Validating" Safety System Do not rely on generic PPE. Use this three-tier validation system to ensure containment.
1. The Barrier Validation (Pre-Work)
-
Requirement: Handle strictly within a certified Chemical Fume Hood or Glove Box.
-
Validation: Anemometer check must read 80–100 fpm face velocity. If <80 fpm, the workspace is invalid for this compound.
-
PPE Layering: Double nitrile gloves (0.11 mm min) are required. The outer glove acts as a sacrificial barrier against the corrosive HCl salt.
2. The Reaction Validation (In-Process)
-
Acidity Control: When liberating the free base in situ (e.g., adding K₂CO₃ for a Suzuki coupling), significant CO₂ evolution may occur.
-
Protocol: Add base dropwise/portion-wise at 0°C.
-
Validation: Monitor bubbling rate. If foam reaches >25% of flask headspace, stop addition immediately. This prevents "volcano" spills of toxic slurry.
3. The Decontamination Validation (Post-Work)
-
Agent: 10% Sodium Thiosulfate (aq) followed by dilute NaHCO₃.
-
Logic: Thiosulfate neutralizes any liberated iodine species; Bicarbonate neutralizes the HCl.
-
Validation: Swipe the work surface with a pH strip after cleaning. It must read pH 6–8 . If acidic, re-clean.
PART 5: EMERGENCY RESPONSE ARCHITECTURE
Critical Note on Aniline Toxicity: While halogenation often reduces bioavailability compared to aniline, methemoglobinemia (oxidation of hemoglobin) remains a theoretical risk upon massive exposure.
Emergency Decision Tree
Caption: Immediate triage logic for 5-Chloro-2-iodoaniline HCl exposure events.
PART 6: STORAGE & STABILITY
-
Light Sensitivity: The C-I bond is photosensitive. Photolytic cleavage releases iodine radicals, turning the solid purple/brown.
-
Storage Requirement: Amber glass vials, wrapped in aluminum foil if ambient light is high.
-
-
Hygroscopicity: As a hydrochloride salt, it attracts atmospheric moisture.
-
Storage Requirement: Desiccator or inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
-
Shelf-Life Marker: If the solid turns from beige to dark violet, purity has been compromised by de-iodination. Recrystallization (Ethanol/Hexane) is required before use in sensitive catalysis.
PART 7: REFERENCES
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 639697, 5-Chloro-2-iodoaniline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1200.[3] Retrieved from [Link]
Sources
Technical Guide: 5-Chloro-2-iodoaniline Structure, pKa, and Reactivity
Executive Summary
5-Chloro-2-iodoaniline (CAS: 6828-35-9) is a high-value halogenated aniline intermediate used extensively in the synthesis of nitrogen-containing heterocycles, particularly indoles and quinolines. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nucleophilic amino group (
This guide provides an in-depth analysis of its physicochemical properties, with a specific focus on pKa derivation , structural electronic effects, and catalytic utility in drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 5-Chloro-2-iodoaniline |
| CAS Registry Number | 6828-35-9 |
| Molecular Formula | |
| Molecular Weight | 253.47 g/mol |
| SMILES | Nc1cc(Cl)ccc1I |
| Appearance | Solid (Crystalline needles or powder) |
| Melting Point | 40–44 °C |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Storage | Light Sensitive ; Store under inert atmosphere at 2–8 °C |
Structural Analysis & pKa Values
Understanding the basicity of 5-chloro-2-iodoaniline is critical for optimizing reaction conditions (e.g., choice of base in cross-couplings) and predicting its behavior in biological systems.
Electronic Effects
The basicity of the aniline nitrogen is dramatically reduced by the combined electron-withdrawing effects of the halogen substituents:
-
2-Iodo (Ortho Effect): The iodine atom exerts a negative inductive effect (
) and a steric "ortho effect" that twists the amino group, reducing the overlap of the nitrogen lone pair with the aromatic -system. However, the inductive withdrawal dominates, significantly lowering the pKa. -
5-Chloro (Meta Effect): The chlorine atom at the meta position exerts a strong inductive withdrawing effect (
) without the resonance donation ( ) that would be seen at the para position. This further destabilizes the protonated ammonium form.
pKa Derivation and Values
While direct experimental aqueous pKa values for this specific di-substituted congener are rare in public literature, they can be rigorously derived from the experimental values of its mono-substituted analogs using the principle of additivity of substituent effects.
Reference Experimental Values:
-
Aniline: pKa
4.63 -
2-Iodoaniline: pKa
2.60 (Shift: ) -
3-Chloroaniline: pKa
3.52 (Shift: )
Predicted pKa Calculation:
Using the Hammett-based additivity approach:
| Compound | pKa (Conjugate Acid) | Source/Method |
| Aniline | 4.63 | Experimental (Ref 1) |
| 2-Iodoaniline | 2.60 | Experimental (Ref 2) |
| 3-Chloroaniline | 3.52 | Experimental (Ref 3) |
| 5-Chloro-2-iodoaniline | 1.5 – 1.8 | Predicted (Additivity Model) |
Structural Influence Diagram
Figure 1: Additivity of electronic effects leading to the reduced basicity of 5-Chloro-2-iodoaniline.
Synthetic Utility & Reactivity
The compound serves as a "linchpin" scaffold. The C-I bond is significantly more reactive toward oxidative addition than the C-Cl bond, allowing for chemoselective functionalization.
Key Transformations
-
Suzuki-Miyaura Coupling: The 2-iodo position reacts selectively with boronic acids/esters.
-
Sonogashira Coupling: Reaction with terminal alkynes to form indole precursors (Larock indole synthesis).
-
Buchwald-Hartwig Amination: The aniline nitrogen can serve as the nucleophile, though its low basicity often requires strong bases (e.g., NaOtBu) and specific ligands (e.g., XPhos, BrettPhos).
Reaction Workflow: Indole Synthesis
One of the most common applications is the synthesis of 5-chloroindoles via a Larock-type annulation or sequential Sonogashira/Cyclization.
Figure 2: Workflow for converting 5-chloro-2-iodoaniline into an indole scaffold.
Experimental Protocols
Handling & Stability
-
Light Sensitivity: Iodine-carbon bonds can be photolabile. Handle in amber glassware or wrap vessels in foil.
-
Oxidation: Anilines can oxidize to "aniline black" impurities. Store under nitrogen/argon.
Protocol: Chemoselective Suzuki Coupling
This protocol demonstrates the selective coupling at the C-I position, leaving the C-Cl bond intact.
Materials:
-
5-Chloro-2-iodoaniline (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
- (3-5 mol%)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge: In a glovebox or under Argon flow, add 5-chloro-2-iodoaniline, aryl boronic acid, base, and Pd catalyst to a reaction vial.
-
Solvate: Add degassed Dioxane/Water mixture.
-
React: Heat to 80 °C for 4–6 hours. (Monitor via HPLC/TLC; the C-I bond reacts rapidly).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The product will be a 2-aryl-5-chloroaniline.
Safety & Hazards (MSDS Highlights)
| Hazard Class | Code | Description |
| Acute Toxicity | H301 | Toxic if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Damage | H318 | Causes serious eye damage. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precaution: Always use a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles. In case of contact, wash immediately with polyethylene glycol 400 or plenty of water.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]
- Sanz, R., et al. (2011). Approaches to the synthesis of 2,3-dihaloanilines. Journal of Organic Chemistry, 76(9), 3416-3437.
Comprehensive Thermal Characterization and Application of 5-Chloro-2-iodoaniline Hydrochloride
Target Audience: Researchers, Analytical Chemists, and Process Development Scientists Content Type: In-Depth Technical Guide
Introduction & Chemical Identity
In pharmaceutical process development, the selection between a free base and its corresponding salt form is a critical decision that dictates solubility, stability, and downstream reactivity. 5-Chloro-2-iodoaniline hydrochloride (CAS: 6781-33-5) is a highly specialized halogenated aniline derivative utilized as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1],[2].
While the free base form, 5-Chloro-2-iodoaniline (CAS: 6828-35-9), is a low-melting solid, the conversion to the hydrochloride salt drastically alters its thermal profile and physical handling characteristics. Understanding the precise melting point range and thermal degradation behavior of this salt is paramount for designing safe, scalable, and high-yielding synthetic workflows[3],[4].
Comparative Physiochemical Properties
To establish a baseline for thermal analysis, it is essential to contrast the free base with the hydrochloride salt. The quantitative data is summarized below:
| Property | 5-Chloro-2-iodoaniline (Free Base) | 5-Chloro-2-iodoaniline Hydrochloride |
| CAS Number | 6828-35-9[5] | 6781-33-5[6] |
| Molecular Formula | C₆H₅ClIN[5] | C₆H₆Cl₂IN[7] |
| Molecular Weight | 253.47 g/mol [8] | 289.93 g/mol |
| Melting Point Range | 38.5 – 44.5 °C[3],[9] | > 200 °C (Accompanied by decomposition) |
| Physical State | Pale yellow to brown solid[9] | White to off-white crystalline powder |
| Primary Intermolecular Forces | Weak van der Waals, dipole-dipole | Strong ionic lattice, extensive hydrogen bonding |
Mechanistic Drivers of Melting Point Elevation
As an application scientist, it is not enough to simply state that the melting point increases; we must understand the causality behind the thermal behavior.
The free base exhibits a remarkably low melting point (38.5 – 44.5 °C)[3],[10]. This is driven by the steric bulk of the ortho-iodo and meta-chloro substituents, which disrupt efficient crystal packing. Furthermore, the primary amine (-NH₂) engages in relatively weak hydrogen bonding.
Upon treatment with hydrochloric acid, the amine is protonated to form an anilinium cation (-NH₃⁺). This triggers a fundamental shift in the solid-state architecture:
-
Ionic Lattice Energy: The introduction of the chloride anion (Cl⁻) creates a robust ionic lattice. The electrostatic attraction between the anilinium ion and the chloride ion requires significantly more thermal energy to disrupt than van der Waals forces.
-
Hydrogen Bonding Network: The -NH₃⁺ group acts as a potent hydrogen bond donor, forming a highly directional, three-dimensional network with the Cl⁻ acceptors.
Consequently, the melting point of 5-chloro-2-iodoaniline hydrochloride is elevated well beyond 200 °C. At these elevated temperatures, the thermal energy often exceeds the bond dissociation energy of the carbon-halogen bonds or the anilinium-chloride ionic bond, leading to concurrent melting and thermal decomposition (loss of HCl gas).
Self-Validating Protocol for Thermal Characterization
Because the hydrochloride salt decomposes near its melting point, a standard visual capillary melt test is insufficient for rigorous process development. The following self-validating protocol utilizes both Capillary Melting Point Apparatus and Differential Scanning Calorimetry (DSC) to ensure absolute data integrity.
Experimental Methodology
Step 1: Instrument Calibration (The Self-Validation Step)
-
Action: Calibrate the DSC using high-purity Indium (Onset: 156.6 °C) and Zinc (Onset: 419.5 °C) standards. For the capillary apparatus, run a known standard such as Caffeine (Melting point: 235–238 °C).
-
Causality: Validating the instruments against standards that bracket the expected >200 °C range ensures that any observed thermal events are intrinsic to the sample, not artifacts of sensor drift.
Step 2: Sample Preparation
-
Action: Place 50 mg of 5-chloro-2-iodoaniline hydrochloride in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours. Grind the sample into a fine, uniform powder using an agate mortar.
-
Causality: Residual moisture acts as a plasticizer, artificially depressing the melting point and broadening the melting range. Uniform particle size ensures consistent heat transfer.
Step 3: Capillary Screening (Visual Determination)
-
Action: Pack the dried sample into a glass capillary tube to a depth of 2–3 mm. Ramp the temperature at 10 °C/min until 180 °C, then reduce the ramp rate to 2 °C/min.
-
Causality: The initial fast ramp saves time, while the 2 °C/min approach prevents thermal lag between the heating block and the sample, allowing for precise observation of the onset of melting (liquefaction) versus decomposition (browning/gas evolution).
Step 4: DSC and TGA Profiling (Quantitative Determination)
-
Action: Load 3–5 mg of the sample into a crimped aluminum pan with a pinhole. Run the DSC from 25 °C to 300 °C at a heating rate of 5 °C/min under a dry Nitrogen purge (50 mL/min). Run a parallel Thermogravimetric Analysis (TGA).
-
Causality: The pinhole allows evolved HCl gas to escape, preventing pan rupture. The Nitrogen purge prevents oxidative degradation. By overlaying the DSC endotherm (melting) with the TGA mass-loss curve (decomposition), you can definitively isolate the true melting point range from the decomposition onset.
Self-validating thermal analysis workflow for determining melting and decomposition profiles.
Application in Pharmaceutical Synthesis
The thermal stability and solid-state properties of 5-chloro-2-iodoaniline hydrochloride make it an ideal starting material for complex multi-step syntheses. A premier example of its utility is found in the process development of a potent glycine antagonist developed by GlaxoSmithKline[1],[4].
In this highly optimized, large-scale synthetic route, the hydrochloride salt is utilized in a telescoped three-step sequence. The use of the hydrochloride salt, rather than the free base, often provides better stoichiometric control and prevents premature oxidation of the aniline during storage.
The Synthetic Workflow
-
Imine Formation: 5-chloro-2-iodoaniline hydrochloride is reacted with ethyl glyoxalate to form an intermediate imine[1],[4].
-
Mannich Reaction: The imine undergoes a Mannich-type addition using vinyloxytrimethylsilane[1].
-
Wittig Reaction: A subsequent Wittig reaction with (2-oxo-1-phenyl-3-pyrrolidinyl)triphenylphosphonium bromide yields the critical Stage 1 product: (4E)-2[(5-chloro-2-iodophenyl)amino]-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)butanoic acid ethyl ester[1],[4].
Synthetic workflow of the glycine antagonist intermediate from the HCl salt.
Conclusion
The transition from 5-chloro-2-iodoaniline to its hydrochloride salt fundamentally alters its thermal landscape, shifting the melting point from a low ~40 °C[3] to a high-temperature regime (>200 °C) dominated by ionic lattice energies and concurrent decomposition. For process chemists, accurately mapping this melting/decomposition range using orthogonal techniques (DSC, TGA, and Capillary methods) is not merely an analytical exercise—it is a mandatory prerequisite for ensuring batch-to-batch consistency and safety in the scale-up of advanced pharmaceutical intermediates[1].
References
-
Capot Chemical - Specifications of 5-Chloro-2-iodoaniline (CAT#5286) URL:[Link]
-
ResearchGate / Organic Process Research & Development - Process Development and Scale Up of a Glycine Antagonist (Banks et al., 2009) URL: [Link]
-
ACS Publications - Organic Process Research & Development Vol. 13 No. 6 URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-氯-2-碘苯胺盐酸盐 | 5-Chloro-2-iodoaniline hydrochlorid | 6781-33-5 - 乐研试剂 [leyan.com]
- 3. B25709.03 [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. heterocyclics.com [heterocyclics.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 6828-35-9|5-Chloro-2-iodoaniline|BLD Pharm [bldpharm.com]
- 9. capotchem.com [capotchem.com]
- 10. 5-CHLORO-2-IODOANILINE manufacturers and suppliers in india [chemicalbook.com]
An In-Depth Technical Guide to 5-Chloro-2-iodoaniline: A Cornerstone Intermediate in Synthetic Chemistry
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic utility of halogenated aromatic compounds is paramount. Among these, 5-Chloro-2-iodoaniline stands out as a highly versatile and valuable building block. Its unique substitution pattern—featuring an amine for nucleophilic and diazotization reactions, a chloro group for stability and electronic modulation, and a strategically placed iodo group for cross-coupling reactions—renders it an indispensable intermediate. This guide provides an in-depth technical overview of 5-Chloro-2-iodoaniline, including its chemical identifiers, physical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety and handling procedures. The information is tailored for researchers, medicinal chemists, and process development professionals who require a comprehensive understanding of this compound's role in complex molecular synthesis.
Section 1: Chemical Identity and Core Properties
While often supplied and used as its hydrochloride salt for improved stability and handling, the primary chemical data is registered under the free base, 5-Chloro-2-iodoaniline. The hydrochloride salt is simply the protonated form of the aniline nitrogen, readily generated by treatment with hydrochloric acid and often used to facilitate purification or formulation. All identifiers and properties listed below pertain to the free base.
A search of the PubChem database confirms that a distinct entry for 5-Chloro-2-iodoaniline hydrochloride is not available; therefore, the data for the parent compound, 5-Chloro-2-iodoaniline, is utilized as the authoritative reference.[1]
| Identifier | Value | Source |
| PubChem CID | 639697 | [1][2] |
| InChIKey | FEOMAFDDLHSVMO-UHFFFAOYSA-N | [1][2][3] |
| CAS Number | 6828-35-9 | [2][4] |
| Molecular Formula | C₆H₅ClIN | [1] |
| Molecular Weight | 253.47 g/mol | [3] |
| Appearance | White to brown solid/powder/crystal | |
| Melting Point | 40-44 °C | |
| Flash Point | >110 °C |
Section 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of 5-Chloro-2-iodoaniline is a classic example of aromatic functional group manipulation, typically proceeding from a more readily available nitroaniline precursor. The following multi-step protocol outlines a common and reliable laboratory-scale synthesis starting from 4-Chloro-2-nitroaniline.
Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline
This synthesis involves three key transformations: 1) Diazotization of the aniline, 2) Sandmeyer-type iodination, and 3) Reduction of the nitro group.[5]
Step 2.1: Diazotization and Iodination of 4-Chloro-2-nitroaniline
-
Rationale: This step converts the primary aromatic amine into a diazonium salt, an excellent leaving group (N₂), which is then displaced by an iodide nucleophile from potassium iodide (KI). The reaction is conducted at low temperatures (0 °C) to ensure the stability of the diazonium intermediate.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-Chloro-2-nitroaniline in aqueous sulfuric acid (H₂SO₄).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
-
In a separate beaker, dissolve a stoichiometric excess of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature (approx. 20 °C) and stir for several hours until the reaction is complete (monitored by TLC). The product, 1-Chloro-4-iodo-2-nitrobenzene, will precipitate as a solid.
-
Filter the solid, wash with cold water and a solution of sodium thiosulfate to remove excess iodine, and then dry under vacuum. A yield of approximately 94% can be expected for this step.[5]
-
Step 2.2: Reduction of 1-Chloro-4-iodo-2-nitrobenzene
-
Rationale: The final step is the reduction of the nitro group to a primary amine. A common and effective method is the use of a metal, such as iron (Fe), in the presence of a mild acid like acetic acid (HOAc), which acts as a proton source.
-
Procedure:
-
To a flask containing the 1-Chloro-4-iodo-2-nitrobenzene from the previous step, add ethanol as a solvent.
-
Add iron powder and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 5-Chloro-2-iodoaniline. A yield of approximately 90% can be expected for this reduction step.[5]
-
Synthesis Workflow Diagram
Caption: Key application areas for 5-Chloro-2-iodoaniline.
Section 4: Safety, Handling, and Storage
As a halogenated aromatic amine, 5-Chloro-2-iodoaniline requires careful handling. The following information is consolidated from supplier safety data sheets and represents best practices for laboratory use.
GHS Hazard Classification
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Sigma-Aldrich
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield. * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: For operations that may generate significant dust, use a P2 (EN 143) respirator cartridge or equivalent. 3. Handling Practices:
-
Avoid generating dust. Use appropriate spatulas and weighing techniques (e.g., weighing boats).
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The substance is classified under Storage Class 6.1C (Combustible, acute toxic category 3). 5. Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
-
Conclusion
5-Chloro-2-iodoaniline is a strategically vital intermediate whose value is defined by the versatile and orthogonal reactivity of its functional groups. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its potential in the synthesis of complex, high-value molecules. From creating novel heterocyclic scaffolds for anti-cancer therapeutics to serving as a reliable partner in cross-coupling reactions, this compound will undoubtedly continue to be a key player in the toolbox of synthetic chemistry.
References
-
PubChem. 5-chloro-2-iodoaniline. National Center for Biotechnology Information. [Link]
-
J&K Scientific. 5-Chloro-2-iodoaniline | 6828-35-9. [Link]
-
PubChem. 4-Bromo-5-chloro-2-iodoaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Chloro-2-iodoaniline. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. PMC. [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. [Link]
-
PubChem. 2-Chloro-6-iodoaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-4-iodoaniline. National Center for Biotechnology Information. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Longdom Publishing. [Link]
-
PubChem. 3-Chloro-5-iodoaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note: Protocol for Converting 5-Chloro-2-iodoaniline to Hydrochloride Salt
Abstract & Strategic Rationale
This application note details the optimized protocol for converting 5-Chloro-2-iodoaniline (CAS 6828-35-9) to its hydrochloride salt. Unlike simple anilines, 5-chloro-2-iodoaniline possesses significantly reduced basicity due to the electron-withdrawing inductive effects of the chloro- and iodo- substituents.
Key Technical Insight: The predicted pKa of the conjugate acid is approximately 1.48 ± 0.10 . This low pKa implies that the salt is in a precarious equilibrium with its free base. In the presence of moisture or excess protic solvents, the salt is prone to hydrolysis, leading to "oiling out" or low yields. Therefore, this protocol utilizes anhydrous conditions (HCl in 1,4-dioxane or diethyl ether) rather than aqueous mineral acids to drive the equilibrium toward the solid salt form and ensure high purity.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data | Notes |
| Compound Name | 5-Chloro-2-iodoaniline | Free Base |
| CAS Number | 6828-35-9 | |
| Molecular Formula | C₆H₅ClIN | |
| Molecular Weight | 253.47 g/mol | |
| Appearance | Pale yellow to brown solid | Light sensitive |
| Melting Point | 40–44 °C | Low MP poses risk of oiling |
| pKa (Conjugate Acid) | ~1.48 (Predicted) | Very weak base; requires strong acid excess |
| Solubility (Free Base) | Soluble in EtOAc, DCM, Et₂O, MeOH | Insoluble in water |
Safety & Handling (HSE)
Hazard Class: Acute Toxicity (Oral), Skin/Eye Irritant.[1]
-
Haloanilines: Can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.
-
Iodine Instability: The Carbon-Iodine bond is photosensitive. Perform reactions in low light or wrap vessels in aluminum foil to prevent homolytic cleavage and iodine liberation (purple discoloration).
-
Strong Acids: Anhydrous HCl is corrosive and fumes. Handle in a fume hood.
Materials & Equipment
Reagents
-
Substrate: 5-Chloro-2-iodoaniline (>97% purity).
-
Solvent A (Dissolution): Anhydrous Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).
-
Rationale: Good solubility for the free base, poor solubility for the HCl salt.
-
-
Reagent B (Acid Source): 4.0 M HCl in 1,4-Dioxane (Preferred) or 2.0 M HCl in Diethyl Ether.
-
Avoid: Aqueous HCl (37%), as introduced water promotes hydrolysis.
-
-
Wash Solvent: Cold n-Hexane or n-Heptane.
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Addition funnel or syringe pump.
-
Ice/Water bath.
-
Vacuum filtration setup (Buchner funnel or sintered glass frit).
-
Vacuum desiccator.
Experimental Protocol
Dissolution[3][15]
-
Weigh 1.0 equivalent (e.g., 5.0 g, 19.7 mmol) of 5-Chloro-2-iodoaniline into a clean, dry RBF.
-
Add 5–7 volumes (relative to mass) of anhydrous Ethyl Acetate (e.g., 25–35 mL).
-
Stir at room temperature (20–25 °C) until fully dissolved. The solution should be clear yellow/amber.
-
Note: If particulates remain, filter through a 0.45 µm PTFE syringe filter before proceeding.
-
Acid Addition (Salt Formation)
-
Cool the solution to 0–5 °C using an ice bath.
-
Why? Lower temperature decreases the solubility of the salt, maximizing precipitation yield.
-
-
Calculate the required volume of HCl solution (Target: 1.1 to 1.2 equivalents ).
-
Calculation: For 19.7 mmol substrate, use ~22–24 mmol HCl.
-
Example: ~6.0 mL of 4.0 M HCl in Dioxane.
-
-
Add the HCl solution dropwise over 10–15 minutes with vigorous stirring.
-
Observation: A white to off-white precipitate should form immediately. If the solution turns cloudy but no solid forms, scratch the glass or add a seed crystal.
Equilibration & Crystallization
-
After addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 30–60 minutes .
-
Optional: If the precipitate is fine or gelatinous, cool back to 0 °C for 30 minutes to ripen the crystals.
Isolation & Washing[3]
-
Filter the solid using a sintered glass funnel (Porosity 3 or 4) under vacuum.
-
Critical Wash Step: Wash the filter cake with 2 × 10 mL of cold Ethyl Acetate , followed by 2 × 10 mL of n-Hexane .
-
Deliquor (pull air through) the cake for 5–10 minutes.
Drying[3][9]
-
Transfer the solid to a vacuum desiccator containing P₂O₅ or NaOH pellets (to absorb acid fumes).
-
Dry under high vacuum (<5 mbar) at room temperature for 4–6 hours.
-
Warning: Do not heat above 40 °C during drying. The free base melts at 42 °C; thermal stress can cause the salt to dissociate and the free base to melt/oil.
-
Visualization: Process Workflow
Caption: Step-by-step workflow for the anhydrous preparation of 5-Chloro-2-iodoaniline Hydrochloride.
Troubleshooting & Quality Control
Common Issue: "Oiling Out"
Because the free base has a low melting point (40–44 °C), impurities or excess heat can cause the salt to form a sticky oil rather than a crystal.
-
Cause: Solvent too polar, temperature too high, or water introduction.
-
Remedy: Decant the supernatant. Add anhydrous Diethyl Ether or Hexane to the oil and scratch the flask vigorously with a glass rod (trituration) to induce crystallization.
Analytical Validation
| Test | Expected Result |
| Appearance | White to off-white crystalline powder. |
| Melting Point | >150 °C (Decomposes). Distinct from free base (40 °C). |
| ¹H NMR (DMSO-d₆) | Downfield shift of aromatic protons. Broad singlet at ~8–10 ppm (NH₃⁺). |
| Elemental Analysis | Chlorine content will reflect two Cl atoms (one covalent, one ionic). |
References
-
BenchChem. (2025).[4] An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)aniline Hydrochloride. Retrieved from
-
ChemicalBook. (2025). 5-Chloro-2-iodoaniline Properties and Synthesis. Retrieved from
-
PubChem. (n.d.). 5-Chloro-2-iodoaniline Compound Summary. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 5-Chloro-2-iodoaniline. Retrieved from
-
PrepChem. (n.d.). Synthesis of Aniline Hydrochloride Salts. Retrieved from
Sources
Suzuki coupling reaction using 5-Chloro-2-iodoaniline hydrochloride
Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Chloro-2-iodoaniline Hydrochloride
Executive Summary
This guide details the protocol for the chemoselective cross-coupling of 5-Chloro-2-iodoaniline hydrochloride with aryl boronic acids. This reaction is a critical entry point for synthesizing 2-aryl-5-chloroaniline scaffolds, widely used in the development of kinase inhibitors and biaryl amine drug candidates.
The core challenge addressed here is the chemoselectivity between the C-I and C-Cl bonds and the management of the hydrochloride salt and free amine functionalities. This protocol utilizes the high reactivity of the C-I bond to achieve exclusive mono-arylation at the C2 position, leaving the C5-Cl bond intact for subsequent diversification (e.g., Buchwald-Hartwig amination).
Strategic Rationale & Substrate Analysis
Chemoselectivity Profile
The substrate contains two halogen handles. The bond dissociation energy (BDE) difference is the governing principle for this protocol:
-
C–I Bond (C2): ~65 kcal/mol (Highly Reactive)
-
C–Cl Bond (C5): ~95 kcal/mol (Inert under standard Suzuki conditions)
Operational Implication: By controlling temperature (<80°C) and using standard Pd(0)/Pd(II) precatalysts, we achieve >98% regioselectivity for the C2 position.
Handling the Hydrochloride Salt
The starting material is an HCl salt (
-
Risk: The acidic proton can protodeboronate the boronic acid or delay the transmetalation step.
-
Solution: The protocol requires an adjusted base stoichiometry (
equivalents) to neutralize the salt in situ before the catalytic cycle fully engages.
Mechanistic Workflow & Pathway
The following diagram illustrates the reaction pathway, highlighting the critical oxidative addition preference and the role of base neutralization.
Figure 1: Reaction pathway demonstrating in-situ salt neutralization and selective C-I activation.
Optimization Matrix
This matrix summarizes the validated conditions. We prioritize the "Standard" condition for robustness.
| Parameter | Standard Protocol | High-Performance (Difficult Substrates) | Rationale |
| Solvent | Toluene / Water (4:1) | 1,4-Dioxane / Water (4:1) | Biphasic systems solubilize inorganic bases best. Dioxane is better for polar boronic acids. |
| Base | Sodium carbonate is mild and cheap. Cesium carbonate offers higher solubility and basicity for sterically hindered couplings. | ||
| Catalyst | Tetrakis is standard for iodides. Dppf prevents bidentate coordination of the free amine to the Pd center. | ||
| Temp | 70°C | 80-90°C | Keep <100°C to prevent oxidative addition into the C-Cl bond. |
| Time | 4–6 Hours | 2–4 Hours | Iodine reacts rapidly; extended times are rarely needed. |
Detailed Protocol (Standard Operating Procedure)
Scale: 1.0 mmol (approx. 290 mg of substrate) Reaction Type: Biphasic Suzuki-Miyaura Coupling
Reagents & Equipment
-
Substrate: 5-Chloro-2-iodoaniline HCl (1.0 mmol)
-
Coupling Partner: Aryl Boronic Acid (1.2 mmol)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 mmol, 5 mol%) -
Base: Sodium Carbonate (
) (3.0 mmol) – Note: 1 eq for neutralization, 2 eq for reaction. -
Solvent: Toluene (8 mL) and Distilled Water (2 mL)
-
Inert Gas: Nitrogen or Argon balloon
Step-by-Step Procedure
-
Solvent Degassing (Critical):
-
Combine Toluene and Water in a separate flask.
-
Sparge with nitrogen for 15 minutes.[2] Dissolved oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
-
Reaction Assembly:
-
To a dry reaction vial/flask equipped with a stir bar, add:
-
5-Chloro-2-iodoaniline HCl (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
- (3.0 equiv)
-
-
Note: Do not add the catalyst yet.
-
-
Solvent Addition & Neutralization:
-
Add the degassed Toluene/Water mixture via syringe.
-
Stir at room temperature for 5–10 minutes. You may observe gas evolution (
) as the HCl salt is neutralized. Ensure the solid salt breaks up.
-
-
Catalyst Addition:
-
Remove the septum briefly or use a powder funnel to add
(5 mol%) quickly against a counter-flow of nitrogen. -
Reseal and purge the headspace with nitrogen for 2 minutes.
-
-
Reaction:
-
Heat the mixture to 70°C .
-
Monitor vigorously. The reaction typically turns black (Pd precipitation) if it proceeds too long or catalyst decomposes, but a dark orange/brown is normal.
-
-
In-Process Control (IPC):
-
Check TLC or HPLC at 2 hours.
-
Target: Disappearance of starting material (
of iodo-aniline). -
Watch for: De-iodinated byproduct (3-chloroaniline) if the reaction is too wet or catalyst loading is too low.
-
-
Workup:
-
Purification:
-
Flash chromatography (Hexanes/Ethyl Acetate gradient). The product is usually more polar than the starting iodide but less polar than the boronic acid.
-
Troubleshooting & Quality Control
Self-Validating Systems
Use the following logic to diagnose failure modes:
| Observation | Diagnosis | Corrective Action |
| Start Material Remains | Catalyst Poisoning | The free amine may be coordinating Pd. Switch to Pd(dppf)Cl2 . |
| Product + De-iodinated SM | Protodeboronation | Reaction is too wet or boronic acid is unstable. Increase boronic acid to 1.5 eq. |
| Complex Mixture | C-Cl Activation | Temperature too high (>90°C). Lower temp to 60°C. |
| Low Yield | Incomplete Neutralization | The HCl salt consumed the base. Verify 3.0+ equivalents of base were used. |
Analytical Check (HPLC)
-
Column: C18 Reverse Phase
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm.
-
Expected Order: Boronic Acid (early) < Product < Starting Material (late) < Bis-coupled byproduct (very late/rare).
Mechanistic Diagram: The Amine Effect
The free amine can act as a ligand. We must ensure the phosphine ligands (
Figure 2: Catalytic cycle showing the potential "Off-Cycle" resting state caused by amine coordination. Maintaining excess ligand or using bidentate ligands (dppf) minimizes this path.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5] Reaction of aryl halides with amines.[5][6] Journal of the American Chemical Society, 116(13), 5969–5970. (Cited for context on amine interference/Buchwald competition). [Link]
Sources
Application Note: Precision Synthesis of 5-Chloroindole Derivatives
Abstract
This guide details the synthesis of functionalized 5-chloroindole scaffolds using 5-Chloro-2-iodoaniline HCl as the primary building block. Unlike standard protocols that utilize free-base anilines, this application note addresses the specific stoichiometric and solubility adjustments required for the hydrochloride salt. We present two distinct, field-proven pathways: the Larock Heteroannulation for accessing sterically demanding 2,3-disubstituted indoles, and a One-Pot Sonogashira/Cyclization for 2-substituted derivatives. These protocols are optimized for reproducibility, scalability, and downstream medicinal chemistry applications.
Introduction & Strategic Rationale
The 5-chloroindole moiety is a privileged pharmacophore in drug discovery, serving as a core scaffold in kinase inhibitors (e.g., Necrostatin-1) and serotonin receptor modulators.
Why 5-Chloro-2-iodoaniline? The selection of 5-Chloro-2-iodoaniline (CAS: 6828-35-9) offers a distinct strategic advantage: Orthogonal Functionalization .
-
The Iodo- handle (C2): Highly reactive toward Pd(0) oxidative addition, enabling indole ring formation under mild conditions.
-
The Chloro- handle (C5): Remains inert during the indole synthesis (using standard Pd ligands), allowing for subsequent, selective diversification (e.g., Buchwald-Hartwig amination or Suzuki coupling) after the indole core is constructed.
Handling the HCl Salt:
Starting materials are often supplied as HCl salts to enhance shelf-stability. However, the acidic proton (
-
Expert Insight: Failure to neutralize the HCl salt in situ is the #1 cause of stalled yields in this reaction. Our protocols incorporate a "Base-Buffering" step to generate the free amine active species without an extra workup.
Synthetic Pathways Overview
We define two pathways based on the substitution pattern required:
-
Pathway A (Larock Heteroannulation): Best for 2,3-disubstituted indoles .[1] Uses internal alkynes.[2][3] High regioselectivity (Bulky group
C2). -
Pathway B (Sonogashira Cascade): Best for 2-substituted indoles . Uses terminal alkynes.[4][5][6]
Pathway Logic Diagram
Caption: Decision tree for selecting the optimal synthetic pathway based on the desired indole substitution pattern.
Protocol A: Larock Heteroannulation (2,3-Disubstituted Indoles)
This method utilizes the high reactivity of the iodo-amine to insert an internal alkyne. The regioselectivity is driven by sterics: the larger alkyne substituent preferentially occupies the C2 position (adjacent to the nitrogen).
Reagents & Stoichiometry[1][7][8][9]
| Component | Role | Equiv. | Notes |
| 5-Chloro-2-iodoaniline HCl | Substrate | 1.0 | Limiting reagent. |
| Internal Alkyne | Coupling Partner | 1.2 - 1.5 | Excess ensures full conversion. |
| Pd(OAc)₂ | Catalyst | 0.05 (5 mol%) | Ligand-free conditions preferred. |
| LiCl | Additive | 1.0 | Essential. Stabilizes anionic Pd intermediates. |
| K₂CO₃ | Base | 4.0 | Critical: 1 eq to neutralize HCl, 3 eq for reaction. |
| DMF | Solvent | 0.2 M | Anhydrous, degassed. |
Step-by-Step Procedure
-
Salt Neutralization & Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Chloro-2-iodoaniline HCl (1.0 equiv), LiCl (1.0 equiv), and K₂CO₃ (4.0 equiv).
-
Expert Note: Adding the base before the catalyst allows the carbonate to neutralize the HCl salt upon solvent addition, preventing acid-induced catalyst deactivation.
-
-
Catalyst Addition:
-
Solvent & Alkyne Addition:
-
Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 10 minutes. You may observe bubbling (CO₂ release) as the HCl is neutralized.
-
Add the Internal Alkyne (1.2 equiv) via syringe.
-
-
Reaction:
-
Heat the mixture to 100 °C for 12–16 hours.
-
Monitoring: Check via TLC or LCMS. The starting aniline (Rt ~ low) should disappear; the indole product is typically more non-polar.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL).
-
Separate layers. Wash the organic layer with sat.[7] LiCl solution (x2) to remove DMF, then Brine (x1).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). 5-Chloroindoles are often fluorescent under UV (254/365 nm).
-
Protocol B: Sonogashira Cascade (2-Substituted Indoles)
For terminal alkynes, a standard Larock condition often leads to low yields due to alkyne polymerization. Instead, a Cu/Pd-catalyzed coupling followed by cyclization is preferred.
Reagents & Stoichiometry[1][7][8][9]
| Component | Role | Equiv. | Notes |
| 5-Chloro-2-iodoaniline HCl | Substrate | 1.0 | |
| Terminal Alkyne | Coupling Partner | 1.2 | |
| PdCl₂(PPh₃)₂ | Catalyst | 0.03 (3 mol%) | Robust Pd(II) source. |
| CuI | Co-catalyst | 0.02 (2 mol%) | Activates terminal alkyne. |
| Et₃N | Solvent/Base | Excess (Solvent) | Acts as the neutralizing agent. |
Step-by-Step Procedure
-
In-Situ Free Basing:
-
In a sealed tube, suspend 5-Chloro-2-iodoaniline HCl (1.0 equiv) in Et₃N (0.15 M concentration).
-
Stir at RT for 15 mins. The suspension will change texture as Et₃N·HCl forms.
-
-
Coupling Reaction:
-
Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (2 mol%).
-
Purge with Argon.
-
Add the Terminal Alkyne (1.2 equiv).[7]
-
Stir at RT to 50 °C for 4–6 hours.
-
Checkpoint: LCMS will show the intermediate acyclic alkyne (2-alkynylaniline).
-
-
Cyclization (The "Cacchi" Step):
-
Once the coupling is complete, raise the temperature to 80–100 °C .
-
Stir for an additional 4–8 hours. The Pd/Cu system promotes the 5-endo-dig cyclization to the indole.
-
-
Workup:
-
Remove Et₃N under reduced pressure.[7]
-
Redissolve residue in DCM, wash with NH₄Cl (aq) to remove Copper salts (blue aqueous layer).
-
Dry and purify as per Protocol A.
-
Mechanistic Insight (Larock Pathway)
Understanding the mechanism aids in troubleshooting. The reaction proceeds via a palladacycle intermediate.
Caption: Catalytic cycle of the Larock heteroannulation. The migratory insertion step determines the regiochemistry.[8]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction / SM Recovery | Acidic quenching of Catalyst. | Check Base: Ensure 4.0 eq of K₂CO₃ was used to neutralize the HCl salt. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add TBAB (Tetrabutylammonium bromide, 1 eq) to stabilize Pd nanoparticles. |
| Regioisomer Mixture | Alkyne substituents are sterically similar. | Use alkynes with greater steric differentiation (e.g., t-Butyl vs Methyl). |
| Low Yield (Sonogashira) | Incomplete Cyclization. | After coupling, add 10 mol% In(OTf)₃ or simply increase Temp to 110°C to force ring closure. |
Safety & Handling
-
Haloanilines: Potentially toxic and skin sensitizers. Handle in a fume hood.
-
Heavy Metals: Dispose of Pd and Cu waste in designated heavy metal streams.
-
Pressurized Tubes: Heating DMF to 100°C in a sealed tube generates pressure. Use appropriate blast shielding.
References
-
Larock, R. C.; Yum, E. K. (1991).[2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2] Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Cacchi, S.; Fabrizi, G.; Parisi, L. (2005). Palladium-catalyzed synthesis of indoles from 2-alkynyltrifluoroacetanilides.[9] Organic Letters, 7(12), 2417-2420. Link
-
Roesch, K. R.; Larock, R. C. (2001). Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. Journal of Organic Chemistry, 66(24), 8042-8051. (Context on 2-iodoaniline reactivity). Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Nazare, M., et al. (2004). A flexible and mild synthesis of functionalized indoles.[1][9] Angewandte Chemie International Edition, 43(34), 4526-4528. Link
Sources
- 1. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Indole synthesis [organic-chemistry.org]
Sonogashira coupling conditions for 5-Chloro-2-iodoaniline
Content Type: Detailed Application Note & Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
5-Chloro-2-iodoaniline is a high-value bifunctional scaffold in medicinal chemistry. Its unique reactivity profile—featuring a highly reactive aryl iodide, a chemically distinct aryl chloride, and a nucleophilic amino group—makes it an ideal precursor for the regioselective synthesis of 2-substituted indoles, quinolines, and complex heterocycles.
This guide provides an optimized, field-validated protocol for the Sonogashira cross-coupling of 5-chloro-2-iodoaniline. By exploiting the significant bond dissociation energy difference between C–I (approx. 65 kcal/mol) and C–Cl (approx. 95 kcal/mol), researchers can achieve near-perfect chemoselectivity, preserving the chloro-substituent for subsequent functionalization (e.g., Suzuki or Buchwald-Hartwig couplings).
Mechanistic Insight & Chemoselectivity
The success of this reaction relies on the kinetic preference of Palladium(0) to undergo oxidative addition with the weaker C–I bond.
Chemoselectivity Rationale
-
Oxidative Addition (Rate-Limiting Step): The Pd(0) species inserts into the C–I bond orders of magnitude faster than the C–Cl bond.
-
Amine Tolerance: While free amines can coordinate to Pd and potentially poison the catalyst, the 2-amino group in this substrate is relatively electron-poor (due to the chloro-substituent) and sterically positioned to eventually facilitate indole cyclization rather than permanently sequester the catalyst.
-
The "Copper Effect": The use of CuI as a co-catalyst accelerates the transmetallation step, allowing the reaction to proceed at lower temperatures (often RT to 60°C), which further suppresses unwanted activation of the C–Cl bond.
Reaction Pathway Visualization
The following diagram illustrates the chemoselective pathway and the potential for tandem indole synthesis.
Figure 1: Chemoselective reaction pathway for 5-chloro-2-iodoaniline. The red dashed line indicates the disfavored C-Cl activation path.
Protocol 1: Standard High-Yield Conditions
This protocol is the "workhorse" method, optimized for reliability, scalability (up to 5g), and broad substrate scope (alkynes).
Reagents & Materials
| Reagent | Equiv.[1][2] | Role | Notes |
| 5-Chloro-2-iodoaniline | 1.0 | Substrate | Solid, stable. |
| Terminal Alkyne | 1.2 - 1.5 | Coupling Partner | Use slight excess to account for homocoupling. |
| Pd(PPh3)2Cl2 | 0.03 - 0.05 | Catalyst | Robust, air-stable precatalyst. |
| CuI | 0.03 - 0.05 | Co-Catalyst | Must be off-white/tan. If green/blue, recrystallize. |
| Triethylamine (Et3N) | Excess | Base/Solvent | Acts as solvent and proton scavenger. |
| THF or DMF | Solvent | Co-solvent | Optional: Use DMF for polar alkynes; THF for general use. |
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask or a heavy-walled pressure vial. Equip with a magnetic stir bar and a rubber septum.
-
Loading: Charge the flask with 5-Chloro-2-iodoaniline (1.0 equiv), Pd(PPh3)2Cl2 (3-5 mol%), and CuI (3-5 mol%).
-
Critical: Add CuI last to minimize oxidation before degassing.
-
-
Degassing (The "Freeze-Pump-Thaw" Alternative): Cap the flask. Evacuate under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times. This is crucial to prevent Glaser homocoupling of the alkyne.
-
Solvent Addition: Under positive inert gas pressure, inject dry Triethylamine (approx. 5-10 mL per gram of substrate). If solubility is poor, add dry THF or DMF (1:1 ratio with Et3N).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at Room Temperature for 30 minutes.
-
Observation: The reaction often turns dark brown/black immediately. This is normal.
-
Optimization: If no conversion is observed by TLC after 2 hours, heat to 50°C. Avoid temperatures >80°C to prevent C-Cl activation.
-
-
Monitoring: Monitor by TLC (typically Hexane/EtOAc). The starting iodide is usually less polar than the coupled product.
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Filter through a small pad of Celite to remove Pd/Cu residues.
-
Wash the filtrate with Water (2x) and Brine (1x).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography on silica gel.
Application Focus: One-Pot Indole Synthesis
A major application of this substrate is the synthesis of 5-chloro-2-substituted indoles. The free amine acts as an internal nucleophile attacking the alkyne (activated by Pd or Cu) after the coupling event.
Modified Conditions for Indole Formation
To drive the reaction all the way to the indole in one pot, use more forcing conditions after the initial coupling is complete.
-
Solvent: DMF (Dimethylformamide) is preferred over Et3N/THF due to its higher boiling point.
-
Base: TMG (Tetramethylguanidine) or excess Et3N.
-
Temperature:
-
Phase 1 (Coupling): 25-60°C.
-
Phase 2 (Cyclization): Ramp to 100-120°C for 2-4 hours.
-
Mechanism: The Pd(II) species acts as a Lewis acid to activate the triple bond of the coupled product, facilitating the 5-endo-dig cyclization of the amine.
Troubleshooting & Optimization
Use this logic table to diagnose experimental failures.
| Issue | Probable Cause | Corrective Action |
| Low Yield / SM Remaining | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Increase catalyst loading to 5 mol%. Switch to Pd(dppf)Cl2. |
| Glaser Coupling (Alkyne Dimer) | Oxygen presence. | Add the alkyne slowly (dropwise) to the mixture. Re-check inert atmosphere. |
| C-Cl Activation (Side Product) | Temperature too high. | Lower temperature to RT. Use a less electron-rich ligand (e.g., PPh3 is better than PCy3 here). |
| Product is an Indole (Unwanted) | Spontaneous cyclization. | Avoid heating. Keep pH neutral during workup. This "side reaction" is often the desired goal, but if the open alkyne is needed, keep T < 40°C. |
| Poor Solubility | Substrate insolubility. | Switch solvent system to DMF/Et3N (3:1). |
References
-
Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Indole Synthesis via Sonogashira: Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of 2-substituted indoles from 2-alkynyltrifluoroacetanilides. Organic Letters, 7(8), 1497-1500.
-
Chemoselectivity (I vs Cl): Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
General Protocol Grounding: BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling.
Sources
Application Note: Using 5-Chloro-2-iodoaniline HCl as a Strategic Pharmaceutical Intermediate
[1]
Executive Summary
In the landscape of medicinal chemistry, 5-Chloro-2-iodoaniline represents a "privileged intermediate" due to its unique halogen disparity.[1] The co-existence of a highly reactive C–I bond and a robust C–Cl bond on an aniline scaffold allows for sequential, orthogonal cross-coupling reactions . This application note details the use of this compound in synthesizing 5-chloroindoles via the Larock heteroannulation and functionalized biaryls via chemoselective Suzuki-Miyaura coupling.[1] By leveraging the reactivity gap between iodine and chlorine, researchers can install pharmacophores at the C2 position while preserving the C5-chlorine handle for late-stage diversification—a critical strategy in SAR (Structure-Activity Relationship) studies for oncology and kinase inhibitor discovery.[1]
Chemical Profile & Handling
The hydrochloride salt (5-Chloro-2-iodoaniline HCl) is often preferred for storage due to the inherent instability of free halo-anilines toward oxidation.[1] However, most catalytic protocols require the in situ liberation of the free base.
| Property | Specification | Application Note |
| Molecular Formula | C₆H₅ClIN[1][2][3][4] · HCl | Salt form prevents oxidation of the amine. |
| Appearance | Off-white to beige solid | Darkens upon light exposure (liberation of I₂).[1] |
| Reactivity Profile | C–I (High), C–Cl (Low) | Iodine: Oxidative addition occurs at room temp/mild heat. Chlorine: Requires bulky phosphine ligands/high heat to react. |
| Storage | 2–8°C, Dark, Inert Gas | CRITICAL: Light sensitive. Iodine cleavage leads to radical side reactions. |
| Solubility | DMSO, DMF, MeOH | Free base is soluble in organic solvents (DCM, Toluene). |
Strategic Application I: Regioselective Larock Indole Synthesis
The most powerful application of 5-Chloro-2-iodoaniline is the Larock Indole Synthesis .[1] This palladium-catalyzed heteroannulation with internal alkynes yields 2,3-disubstituted indoles in a single step.[1] The 5-chloro substituent is preserved, providing a handle for further coupling (e.g., Buchwald-Hartwig amination) to generate libraries of kinase inhibitors.
Mechanism & Logic
-
Oxidative Addition: Pd(0) inserts into the weak C–I bond (not the C–Cl bond).
-
Carbopalladation: The arylpalladium species adds across the alkyne triple bond.
-
Heteroannulation: Intramolecular displacement of the halide by the amine (often involving C–H activation or direct nucleophilic attack) closes the ring.
Experimental Protocol
Objective: Synthesis of 5-Chloro-2,3-diphenyl-1H-indole.
Reagents:
-
Substrate: 5-Chloro-2-iodoaniline HCl (1.0 equiv)
-
Coupling Partner: Diphenylacetylene (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Base: Na₂CO₃ (3.0 equiv) or K₂CO₃ (anhydrous)
-
Additive: LiCl (1.0 equiv) – Crucial for stabilizing the Pd-intermediate.[1]
-
Solvent: DMF (Anhydrous, degassed)
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk tube or microwave vial and cool under argon.[1]
-
Add 5-Chloro-2-iodoaniline HCl (290 mg, 1.0 mmol), Diphenylacetylene (214 mg, 1.2 mmol), Na₂CO₃ (318 mg, 3.0 mmol), and LiCl (42 mg, 1.0 mmol).
-
Note on Base: Since the starting material is an HCl salt, extra base (1.0 equiv) is required to neutralize the HCl. Total base = 3.0 equiv.[5]
-
-
Catalyst Addition:
-
Add Pd(OAc)₂ (11 mg, 0.05 mmol).
-
Seal the vessel and purge with Argon for 5 minutes.
-
-
Reaction:
-
Inject anhydrous DMF (5 mL) via syringe.
-
Heat the mixture to 100°C for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting aniline (lower R_f) should disappear; a fluorescent indole spot (higher R_f) will appear.
-
-
Work-up:
-
Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (SiO₂). Eluent: Hexane → 5% EtOAc/Hexane.
-
Expected Yield: 75–85%.
-
Strategic Application II: Chemoselective Suzuki-Miyaura Coupling[1]
This protocol demonstrates the "Orthogonal Halogen Strategy." We selectively couple an aryl boronic acid at the C2-Iodine position without touching the C5-Chlorine.[1]
Selectivity Logic
-
Bond Dissociation Energy (BDE): C–I (~65 kcal/mol) vs. C–Cl (~96 kcal/mol).
-
Catalyst Choice: Using a "simple" catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ at moderate temperatures activates the Iodine. Specialized ligands (e.g., XPhos, RuPhos) and higher temperatures are required to activate the Chlorine.
Experimental Protocol
Objective: Synthesis of 4'-amino-3'-chloro-[1,1'-biphenyl]-4-carbonitrile (Biaryl scaffold).
Reagents:
-
Substrate: 5-Chloro-2-iodoaniline (1.0 equiv)
-
Boronic Acid: 4-Cyanophenylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: Na₂CO₃ (2M aqueous solution, 2.0 equiv)
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical):
-
Dissolve 5-Chloro-2-iodoaniline (1.0 mmol) and the boronic acid (1.1 mmol) in DME (4 mL).
-
Degas by bubbling Nitrogen/Argon for 10 minutes. Oxygen promotes homocoupling and catalyst death.
-
-
Activation:
-
Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Add degassed 2M Na₂CO₃ (1 mL).
-
-
Coupling:
-
Heat to 80°C (Oil bath) for 6–8 hours.
-
Control Point: Do not exceed 90°C or use electron-rich ligands (like PCy₃), as this might trigger minor oxidative addition at the C–Cl bond.
-
-
Isolation:
Visualizing the Strategy
The following diagram illustrates the divergent synthesis pathways available from 5-Chloro-2-iodoaniline, highlighting the orthogonal reactivity.
Caption: Divergent synthetic pathways utilizing the reactivity difference between C-I and C-Cl bonds.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Larock) | Catalyst poisoning by free amine.[1] | Increase catalyst loading to 5-10 mol%. Ensure strictly anhydrous conditions. |
| Deiodination (Reduction) | Hydride source present (often from solvent or excess base). | Use dry DMF/DMAc. Avoid alcohols as co-solvents. |
| Loss of Chemoselectivity | Temperature too high (>100°C) or ligand too active. | In Suzuki coupling, keep T < 85°C. Use PPh₃ ligands, avoid cyclohexyl-phosphines (PCy₃) in the first step. |
| Darkening of Starting Material | Iodine liberation (Light/Air). | Recrystallize from Ethanol/Water before use if the solid is dark brown. Store under Argon. |
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689-6690.
-
Sanz, R., et al. (2011).[6] Approaches to the Synthesis of 2,3-Dihaloanilines: Useful Precursors of 4-Functionalized-1H-indoles. The Journal of Organic Chemistry, 76(9), 3416–3437.
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737.
-
BenchChem Technical Data. (2025). 5-Chloro-2-iodoaniline Properties and Applications. [5]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Chloro-2-iodoaniline.
Application Note: Optimization of Recrystallization Solvents for 5-Chloro-2-iodoaniline Hydrochloride
Introduction & Chemical Context
5-Chloro-2-iodoaniline is a highly versatile building block in organic synthesis, heavily utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings) for the development of complex active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors[1]. Due to the electron-rich nature of the aniline nitrogen, the free base is highly susceptible to atmospheric oxidation, leading to dark, tarry degradation products over time[2].
To mitigate this degradation, the compound is frequently isolated, stored, and utilized as its hydrochloride salt (5-chloro-2-iodoaniline hydrochloride) in large-scale pharmaceutical process development[3]. However, commercial or stored batches often require rigorous purification prior to sensitive catalytic steps to remove oxidized byproducts, residual unreacted starting materials, and trace regioisomers. This application note details the physicochemical rationale and step-by-step protocol for the optimal recrystallization of 5-chloro-2-iodoaniline hydrochloride.
Solvent Selection & Thermodynamic Rationale
The selection of a recrystallization solvent for an amine hydrochloride salt requires balancing the high polarity of the ionic ammonium group with the lipophilic nature of the dihalogenated aromatic ring.
-
The "Oiling Out" Phenomenon: If the solvent is too non-polar (e.g., ethyl acetate), the salt will not dissolve. If a mixed solvent system is poorly miscible at different temperatures, or if the solution becomes supersaturated too quickly, the compound may "oil out" (form a separate liquid phase) rather than crystallize[4].
-
Optimal Candidates: Short-chain alcohols, specifically Isopropanol (IPA) and 9:1 Ethanol/Water mixtures, provide the ideal dielectric constant. IPA exhibits a steep temperature-solubility gradient for halogenated aniline hydrochlorides, ensuring complete dissolution at reflux (~82 °C) and maximal precipitation at 0 °C[4].
Quantitative Solvent Profiling
The following table summarizes the empirical performance of various solvent systems for the recrystallization of dihalogenated aniline hydrochlorides based on established laboratory data[4].
| Solvent System | Dielectric Constant (ε) | Hot Solubility | Cold Solubility | Recovery Potential | Mechanistic Remarks |
| Isopropanol (IPA) | 18.3 | High | Very Low | >85% | Optimal. Steep thermal solubility curve; prevents oiling out. |
| Ethanol/Water (9:1) | ~26.0 | Very High | Moderate | 60-70% | Good. Best for heavily oxidized batches; water increases cold solubility, reducing yield. |
| Acetonitrile | 37.5 | Moderate | Low | ~50% | Suboptimal. Lower hot solubility requires excessive solvent volumes. |
| Ethyl Acetate | 6.0 | Poor | Poor | <5% | Incompatible. Insufficient polarity to disrupt the crystal lattice of the HCl salt. |
Process Workflow
The purification workflow integrates a decolorization step using activated carbon, which is critical for adsorbing the highly conjugated, colored polymeric impurities typical of oxidized anilines[5].
Workflow for the decolorization and recrystallization of 5-Chloro-2-iodoaniline HCl.
Detailed Experimental Protocol
Self-Validating System: This protocol incorporates visual and thermodynamic checkpoints to ensure the integrity of the process at every stage.
Materials Required:
-
Crude 5-Chloro-2-iodoaniline hydrochloride
-
Isopropanol (IPA), ACS Reagent Grade
-
Activated carbon (Norit or equivalent, untreated)
-
Heating mantle with magnetic stirring
-
Büchner funnel, filter flask, and fluted filter paper
Step-by-Step Methodology:
-
Initial Dissolution: Weigh the crude 5-chloro-2-iodoaniline hydrochloride into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimum volume of IPA (approximately 10-15 mL per gram of crude salt).
-
Heating: Heat the suspension to a gentle reflux (~80–82 °C) while stirring continuously. If the solid does not completely dissolve, add hot IPA incrementally (1-2 mL at a time) until a clear, albeit darkly colored, solution is achieved. Causality: Incremental addition prevents supersaturation and maximizes the final yield[5].
-
Decolorization: Briefly remove the flask from the heat source to cease boiling. Cautiously add activated carbon (approx. 5-10% w/w relative to the crude mass). Warning: Adding carbon to a vigorously boiling solution will cause violent bumping. Return to heat and boil gently for 5–10 minutes. Causality: The porous structure of the carbon traps large, conjugated oxidation byproducts while leaving the smaller target monomer in solution[5].
-
Hot Filtration: Pre-warm a glass stemless funnel and fluted filter paper with a small amount of hot IPA. Rapidly filter the hot mixture via gravity into a clean, pre-warmed Erlenmeyer flask. Checkpoint: The filtrate should be significantly lighter in color (pale yellow to clear). If it remains dark, repeat Step 3[5].
-
Crystallization: Allow the filtrate to cool undisturbed to room temperature (approx. 20–25 °C) over 1–2 hours. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 30–45 minutes to drive the precipitation to completion. Causality: Slow initial cooling promotes the growth of large, pure crystal lattices, excluding trace regioisomers from the matrix[5].
-
Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a minimal volume (1-2 mL per gram) of ice-cold IPA. Leave the vacuum running for 10 minutes to pull air through the cake, then transfer the crystals to a vacuum desiccator (protected from light) and dry to constant weight[5].
Analytical Validation
To confirm the success of the recrystallization, perform the following checks:
-
Visual Inspection: The transition from a dark brown/black crude solid to white or pale-yellow needle-like crystals indicates successful removal of oxidized species.
-
HPLC/LC-MS: Analyze the product to ensure the removal of regioisomers and verify the isotopic signature of the chlorine and iodine atoms[1].
-
Melting Point: Compare against literature values; a sharp melting point range (< 2 °C) confirms high crystal lattice purity.
References
-
Title: Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template Source: National Institutes of Health (NIH) URL: [Link]
-
Title: How to recrystalize 3,5 dimethoxy aniline after years of oxidation Source: Chemistry Stack Exchange URL: [Link]
-
Title: Organic Process Research & Development Vol. 13 No. 6 Source: ACS Publications URL: [Link]
Sources
Application Note: Preparation and Quality Control of 5-Chloro-2-iodoaniline HCl Stock Solutions
Introduction & Mechanistic Rationale
5-Chloro-2-iodoaniline and its hydrochloride (HCl) salt are indispensable halogenated aromatic amine building blocks utilized extensively in pharmaceutical development. They serve as critical precursors in metal-catalyzed cross-coupling reactions—such as Buchwald-Hartwig aminations, Suzuki couplings, and Sonogashira couplings—enabling the synthesis of complex biaryls and advanced kinase inhibitors[1][2].
While the free base is common, utilizing the hydrochloride salt variant offers enhanced solid-state stability and controlled reactivity, making it highly advantageous for multi-step telescoped syntheses like imine formation and Mannich reactions[1]. However, the physicochemical nature of this molecule presents specific handling challenges: the carbon-iodine (C-I) bond has a low dissociation energy and is highly susceptible to homolytic cleavage via UV/visible light, while the primary amine is prone to atmospheric oxidation[2]. Furthermore, the HCl salt is hygroscopic and can degrade if exposed to moisture[3]. Consequently, preparing a standardized stock solution requires strict environmental controls, anhydrous solvents, and a self-validating quality control framework to ensure the integrity of downstream assays.
Physicochemical Properties & Preparation Parameters
To establish a robust, self-validating protocol, the experimental parameters must be dictated by the molecule's intrinsic properties. Table 1 summarizes the quantitative data and the mechanistic rationale behind the chosen materials.
Table 1: Quantitative Specifications and Mechanistic Rationale
| Parameter | Specification | Mechanistic Rationale |
| Molecular Formula | C₆H₅ClIN · HCl | The HCl salt form improves shelf-life and mitigates the volatility of the primary amine. |
| Molecular Weight | 289.93 g/mol | Essential for accurate molarity calculations (Free Base MW: 253.47 g/mol )[4]. |
| Target Concentration | 100 mM | Provides an optimal balance between solubility limits and pipetting accuracy for biological/chemical assays. |
| Primary Solvent | Anhydrous DMSO | A high dielectric constant (ε ≈ 47) ensures complete dissociation and solvation of the polar HCl salt lattice. |
| Filter Membrane | 0.22 µm PTFE | Polytetrafluoroethylene (PTFE) is strictly required due to its absolute chemical resistance to DMSO. |
| Storage Conditions | -20°C, Amber Vials | Sub-zero temperatures and light-blocking glass suppress kinetic degradation pathways (oxidation, photolysis)[2]. |
Experimental Workflow
Workflow for the preparation and validation of 5-Chloro-2-iodoaniline HCl stock solution.
Step-by-Step Methodology: 100 mM Stock Preparation
Phase 1: Solvation and Filtration (Target: 10.0 mL)
-
Thermal Equilibration: Remove the sealed powder vial of 5-Chloro-2-iodoaniline HCl from cold storage (2–8°C) and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial exposes the hygroscopic HCl salt to atmospheric moisture, leading to condensation, localized pH shifts, and accelerated degradation.
-
-
Weighing: Operating inside a nitrogen-purged glovebox or under a localized inert atmosphere, weigh exactly 289.93 mg of the compound into a sterile, amber glass vial.
-
Primary Solvation: Add 8.0 mL of anhydrous Dimethyl Sulfoxide (DMSO, ≤0.005% H₂O) to the vial.
-
Causality: Water contamination must be avoided as it can interfere with downstream moisture-sensitive cross-coupling reactions[2].
-
-
Homogenization: Vortex the mixture vigorously for 30–60 seconds. If undissolved particulates remain, subject the vial to mild ultrasonic bath sonication for 1–2 minutes at room temperature.
-
Causality: Do not apply heat. Elevated temperatures can accelerate the oxidation of the primary amine and induce premature thermal decomposition[3].
-
-
Volume Adjustment: Add anhydrous DMSO to bring the final solution volume to exactly 10.0 mL, achieving a precise 100 mM concentration.
-
Sterile Filtration: Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a pre-sterilized amber glass receiving flask.
-
Causality: Standard Polyethersulfone (PES) or cellulose filters will dissolve in pure DMSO, severely contaminating the stock solution. PTFE is chemically inert.
-
Phase 2: Aliquoting and Inert Storage 7. Aliquoting: Dispense the filtered solution into single-use amber glass cryogenic vials (e.g., 250 µL to 500 µL per vial). 8. Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds before immediately capping.
-
Causality: Displacing oxygen prevents the oxidative degradation of the aniline group during long-term storage[2].
-
Storage: Transfer the sealed aliquots immediately to a -20°C freezer.
Self-Validating Quality Control (QC)
A protocol is only as reliable as its validation mechanism. Before utilizing the stock solution in high-value drug discovery assays, the integrity of the solution must be confirmed through a two-tier self-validating system.
-
Tier 1: Visual Inspection (Colorimetric Validation)
-
Method: Examine a test aliquot against a stark white background under standard laboratory lighting.
-
Validation Logic: The solution must be clear and colorless to pale yellow. A shift to a deep yellow, brown, or violet tint is a definitive indicator of C-I bond photolysis and the subsequent release of molecular iodine (I₂). If discoloration is observed, the batch must be discarded.
-
-
Tier 2: Analytical Verification (LC-MS)
-
Method: Dilute a 1 µL aliquot to 10 µM in an Acetonitrile/Water mixture and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation Logic: Confirm the presence of the primary [M+H]⁺ peak at m/z ~253.9 (corresponding to the free base isotopic pattern for Cl and I)[4]. Ensure chromatographic purity is ≥95% at 254 nm, specifically checking for the absence of oxidation byproducts such as nitroso or azo dimers.
-
Safety and Hazard Mitigation
-
Toxicity: 5-Chloro-2-iodoaniline HCl is acutely toxic via oral, dermal, and inhalation routes. Overexposure can result in severe skin and eye irritation[3].
-
Combustion Hazards: In the event of thermal decomposition or fire, the compound generates highly toxic hydrogen chloride (HCl) gas, carbon oxides, and halogenated compounds[3].
-
PPE Requirements: All handling of the dry powder must be performed inside a certified Class II biological safety cabinet or chemical fume hood using nitrile gloves, lab coats, and safety goggles.
References
-
[1] Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link]
Sources
Synthesis of kinase inhibitors using 5-Chloro-2-iodoaniline scaffold
Application Note: Divergent Synthesis of Kinase Inhibitor Scaffolds Utilizing the 5-Chloro-2-iodoaniline Building Block
Executive Summary & Chemical Rationale
In the landscape of targeted oncology and signal transduction modulation, the design of small-molecule kinase inhibitors relies heavily on the efficient construction of privileged heterocyclic scaffolds. The compound 5-chloro-2-iodoaniline has emerged as a highly versatile, orthogonally reactive building block for the synthesis of hinge-binding motifs, including indoles, indazoles, and pyrimidines[1].
As a Senior Application Scientist, I approach this scaffold not just as a starting material, but as a programmable template. The chemical logic here is dictated by the distinct bond dissociation energies of its two halogens: the C–I bond (~65 kcal/mol) readily undergoes oxidative addition by Pd(0) species, while the C–Cl bond (~96 kcal/mol) remains inert under standard cross-coupling conditions. This chemoselectivity allows us to build complex architectures at the 2-position while preserving the 5-chloro substituent. In the context of drug design, this retained chlorine atom is critical; its lipophilicity and halogen-bonding capabilities perfectly position it to occupy the hydrophobic pocket adjacent to the ATP-binding hinge region in kinases such as CDK1, CK2, and various Tyrosine Kinases [2, 4].
Divergent Synthetic Pathways
The true utility of 5-chloro-2-iodoaniline lies in its ability to be channeled into multiple distinct kinase inhibitor classes depending on the primary catalytic intervention. The diagram below illustrates the divergent logic used to access these critical pharmacophores.
Caption: Divergent synthetic pathways from 5-chloro-2-iodoaniline to kinase inhibitor scaffolds.
Quantitative Method Comparison
To guide your synthetic strategy, the following table summarizes the performance of 5-chloro-2-iodoaniline across various key transformations utilized in kinase inhibitor campaigns.
| Reaction Type | Catalyst / Reagent System | Coupling Partner | Yield (%) | Target Kinase Class |
| Sonogashira Coupling | Pd(PPh3)2Cl2 / CuI / Et3N | 3-methylpent-1-yn-3-ol | 72 - 80% | Broad-spectrum Intermediates |
| Larock Heteroannulation | Pd(OAc)2 / LiCl / NaOAc | Bdan-capped alkynes | 69% | Tyrosine Kinases / CK2 |
| Direct Acylation | Thionyl Chloride / Pyridine | Indazole-3-carboxylic acid | 85% | CDK1 / Cell Cycle Kinases |
| Heck-type Exchange | Pd(OAc)2 (Thermal, P-free) | Acrylate derivatives | 86 - 92% | Tyrosine Kinase Templates |
Data aggregated from standardized high-throughput medicinal chemistry workflows [3, 4, 5].
Self-Validating Experimental Protocols
The following protocols are engineered not just to provide steps, but to embed real-time analytical feedback loops. This ensures that the chemist can validate the success of the reaction continuously without waiting for final isolation.
Protocol A: Regioselective Sonogashira Cross-Coupling
Objective: Synthesis of 1-(2-Amino-4-chlorophenyl)-3-methylpent-1-yn-3-ol, a precursor for bis-indole kinase inhibitors [2].
Causality & Design: We utilize a Pd(II)/Cu(I) co-catalytic system. The Cu(I) activates the terminal alkyne by forming a copper acetylide, while Pd(II) is reduced in situ to the active Pd(0) species. Triethylamine (Et3N) serves a dual purpose: it acts as the base to deprotonate the alkyne and as the solvent, driving the reaction forward via the precipitation of its conjugate acid salt.
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5-chloro-2-iodoaniline (0.646 g, 2.55 mmol) in anhydrous Et3N (5.0 mL).
-
Catalyst Loading: Add Pd(PPh3)2Cl2 (0.036 g, 0.051 mmol, 2 mol%) and CuI (0.010 g, 0.051 mmol, 2 mol%). Note: The solution will transition to a pale yellow/orange hue as the Pd complex dissolves.
-
Alkyne Addition: Slowly inject 3-methylpent-1-yn-3-ol (0.300 g, 3.06 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Stir the mixture at 50 °C for 1.5 to 4 hours.
-
In-Process Validation: The reaction is self-indicating. Within 30 minutes, you will observe the heavy precipitation of white triethylammonium iodide (Et3N·HI) salts. The cessation of new precipitate formation strongly correlates with reaction completion.
-
Workup: Quench with saturated aqueous NH4Cl (20 mL) to dissolve the salts and extract with EtOAc (3 × 20 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Spectroscopic Validation: Purify via flash chromatography (Hexanes/EtOAc). Validate success via IR spectroscopy: look for the distinct internal alkyne C≡C stretch at ~2200 cm⁻¹. In ¹H NMR (CDCl3), confirm the disappearance of the highly deshielded aromatic proton adjacent to the iodine.
Protocol B: Palladium-Catalyzed Larock Heteroannulation
Objective: One-pot synthesis of C2/C3-substituted indole core scaffolds for Tyrosine Kinase inhibition [3].
Causality & Design: The Larock synthesis bypasses the need to pre-form an alkyne intermediate. It relies on the regioselective carbopalladation of an internal alkyne. We use Pd(OAc)2 with an inorganic base (NaOAc) and LiCl. LiCl is critical here; it acts as a chloride source to stabilize the active Pd(0) species and prevents the premature precipitation of palladium black, thereby extending catalyst life.
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with 5-chloro-2-iodoaniline (1.0 equiv), the selected internal alkyne (1.2 equiv), Pd(OAc)2 (5 mol%), LiCl (1.0 equiv), and NaOAc (2.5 equiv).
-
Solvent Addition: Suspend the mixture in anhydrous DMF (0.2 M concentration). Purge the vial with nitrogen for 5 minutes.
-
Reaction Execution: Heat the mixture to 100 °C for 12 hours.
-
In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting aniline will consume completely. To validate the formation of the indole core on the plate, use a p-anisaldehyde or Ehrlich's reagent stain and gently heat; indoles will rapidly develop a distinct pink/purple coloration, confirming cyclization.
-
Workup: Cool to room temperature, dilute with water, and extract with diethyl ether to minimize DMF carryover.
-
Spectroscopic Validation: In the ¹H NMR spectrum, the primary amine (NH2) broad singlet of the starting material (~4.15 ppm) must disappear, replaced by a highly deshielded, broad singlet at δ 8.0–8.5 ppm, which is the definitive hallmark of the newly formed indole NH.
Protocol C: Synthesis of N-(5-chloro-2-iodophenyl)-1H-indazole-3-carboxamide
Objective: Synthesis of an ATP-competitive CDK1 inhibitor intermediate [4].
Causality & Design: To target the CDK1 hinge region, the indazole core must be coupled to the aniline. Because 5-chloro-2-iodoaniline is sterically hindered by the ortho-iodine and electronically deactivated by the halogens, standard peptide coupling reagents (EDC/HOBt) often fail. Therefore, we must convert the indazole-3-carboxylic acid to a highly reactive acyl chloride using thionyl chloride before coupling.
Step-by-Step Workflow:
-
Acyl Chloride Formation: Reflux 1H-indazole-3-carboxylic acid in neat SOCl2 for 2 hours. Remove excess SOCl2 under reduced pressure to yield the crude acyl chloride.
-
Amidation: Dissolve 5-chloro-2-iodoaniline (1.0 equiv) in anhydrous pyridine (acts as both solvent and acid scavenger). Cool to 0 °C.
-
Coupling: Dropwise, add a solution of the acyl chloride (1.1 equiv) in anhydrous CH2Cl2.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours.
-
In-Process Validation: The reaction mixture will darken, and pyridinium chloride salts may precipitate. TLC will show a highly UV-active spot with a lower Rf than the starting aniline due to the polar amide bond.
-
Spectroscopic Validation: Following aqueous workup and recrystallization, confirm the structure via ¹³C NMR. The appearance of a carbonyl carbon peak at ~160-165 ppm confirms successful acylation.
References
-
MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review". Molecules.[Link]
-
ACS Publications. "Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds". The Journal of Organic Chemistry.[Link]
-
IRIS UniPA. "N-(Indazolyl)benzamido Derivatives as CDK1 Inhibitors: Design, Synthesis, Biological Activity, and Molecular Docking Studies". ChemMedChem.[Link]
-
NIH PMC. "Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template". Bioorganic & Medicinal Chemistry Letters.[Link]
Troubleshooting & Optimization
Technical Support Center: Solubilization of 5-Chloro-2-iodoaniline
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists struggling with the aqueous solubility of 5-Chloro-2-iodoaniline. Below, you will find field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to keep your compound in solution.
Quantitative Overview
Before altering your assay conditions, it is critical to understand the physicochemical baseline of your compound.
Table 1: Physicochemical Properties Dictating Solubility
| Property | Value | Implication for Aqueous Solubility |
| Molecular Weight | 253.47 g/mol [1] | Moderate size, but heavily dominated by dense halogens. |
| Predicted pKa | ~1.48[2] | The amine remains completely unprotonated (neutral) at physiological pH (7.4). |
| Halogenation | Chloro & Iodo groups | Highly lipophilic; drastically increases crystal lattice energy. |
| Base Aqueous Solubility | < 0.02 mol/L | Monochlorinated anilines max out at 0.04 mol/L[3]; di-halogenated derivatives are significantly lower. |
Troubleshooting Logic Workflow
Use the following decision tree to determine the optimal solubilization strategy for your specific experimental constraints.
Logic tree for selecting the appropriate solubilization strategy based on application constraints.
Frequently Asked Questions (FAQs)
Q1: Why does 5-Chloro-2-iodoaniline immediately precipitate when added to standard PBS or HEPES buffers?
A: The precipitation is driven by a combination of high lipophilicity and a lack of ionizable groups at physiological pH. The predicted pKa of the primary amine on 5-Chloro-2-iodoaniline is approximately 1.48[2]. According to the Henderson-Hasselbalch equation, at a standard biological pH of 7.4, the amine is over 99.999% unprotonated (neutral). Without a charged group to participate in ion-dipole interactions with water, the highly hydrophobic chloro- and iodo-substituted aromatic ring forces the water molecules into a highly ordered, entropically unfavorable cage. To minimize this energy state, the compound rapidly self-associates and crystallizes out of solution.
Q2: Can I just lower the pH of my buffer to dissolve it, and then neutralize it back to pH 7.4?
A: No, this "pH-titration" method will fail for this specific compound. While dropping the pH below 1.0 using a strong acid (like HCl) will successfully protonate the amine and form a water-soluble anilinium salt, the moment you titrate the buffer back up to pH 7.4, the compound will instantaneously deprotonate. Because the solubility of the neutral halogenated aniline is extremely low (well below 0.02 mol/L[3]), it will immediately crash out as a fine, milky suspension. This approach is only viable if your final application can remain at a pH < 1.5.
Q3: I need to test this in an enzymatic assay at pH 7.4. What is the most reliable co-solvent strategy?
A: The most reliable method is a "Step-Down" DMSO dilution . When researchers pipette a highly concentrated DMSO stock (e.g., 100 mM) directly into a large volume of aqueous buffer, the DMSO diffuses into the water faster than the compound can accommodate the changing dielectric constant. This causes "solvent shock" and local supersaturation, leading to irreversible nucleation.
Table 2: Co-Solvent Tolerance in Biological Assays
| Assay Type | Max Recommended DMSO | Max Recommended Tween-20 |
| Biochemical (Enzymatic) | 2.0% - 5.0% | 0.01% - 0.1% |
| Cell-Based (In Vitro) | 0.1% - 0.5% | < 0.01% (Toxicity risk) |
Protocol: Step-Down Dilution
-
Prepare Master Stock: Dissolve 5-Chloro-2-iodoaniline in 100% anhydrous DMSO to a concentration of 20 mM. Vortex until completely clear.
-
Prepare Intermediate Stock: Dilute the 20 mM stock 1:10 into a 50% DMSO / 50% Buffer solution to create a 2 mM intermediate. Causality: This step gently lowers the dielectric constant, preventing solvent shock.
-
Final Dilution: Add the intermediate stock dropwise to your final assay buffer while actively vortexing or stirring.
-
Validation: Always measure the final absorbance at 600 nm; any reading above 0.05 indicates the presence of a nano-suspension rather than a true, solubilized solution.
Q4: My cell-based assay cannot tolerate DMSO. How can I achieve working concentrations in 100% aqueous buffer?
A: You should utilize cyclodextrin complexation. Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[4]. The lipophilic 5-chloro-2-iodophenyl ring acts as a "guest" molecule that displaces high-energy water molecules inside the CD cavity. This forms a thermodynamically stable, water-soluble inclusion complex without altering the compound's covalent structure[5].
Step-by-step workflow for generating a soluble cyclodextrin inclusion complex.
Protocol: HP-β-CD Inclusion Complexation
-
Host Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS) to a final concentration of 20% (w/v).
-
Guest Addition: Add 5-Chloro-2-iodoaniline powder directly to the cyclodextrin solution in excess (aiming for a theoretical 5 mM concentration).
-
Equilibration: Sonicate the suspension in a water bath for 30 minutes to break up crystal aggregates, then stir continuously at room temperature for 24 hours. Causality: Complexation is an equilibrium-driven process that requires time for the guest molecules to partition into the cavities.
-
Filtration: Filter the turbid solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated 5-Chloro-2-iodoaniline. Note: Do not use PES filters, as they can non-specifically bind hydrophobic compounds.
-
Quantification: The resulting clear filtrate contains the solubilized inclusion complex. Determine the exact final concentration using HPLC or UV-Vis spectroscopy against a standard curve.
References
- Title: 5-氯-2-碘苯胺 | 6828-35-9 (5-Chloro-2-iodoaniline)
- Source: nih.
- Source: nih.
- Source: researchgate.
- Source: tcichemicals.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 5-氯-2-碘苯胺 | 6828-35-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-Chloro-2-iodoaniline Cross-Couplings
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling up reactions involving 5-Chloro-2-iodoaniline. This molecule is a highly valuable, yet temperamental, bifunctional building block. The presence of an unprotected primary amine ortho to a highly reactive carbon-iodine (C-I) bond, combined with a moderately reactive carbon-chlorine (C-Cl) bond, creates a complex reactivity landscape.
This guide provides causal analysis, validated protocols, and targeted FAQs to resolve low yields in your palladium-catalyzed cross-coupling reactions.
Section 1: Mechanistic Root Causes of Low Yields
To troubleshoot effectively, we must first understand the causality behind the failure modes. Low yields with 5-Chloro-2-iodoaniline typically stem from three competing pathways:
-
Catalyst Poisoning via Amine Chelation: The free -NH₂ group acts as a strong σ-donor to the palladium center. When located ortho to the oxidative addition site (the C-I bond), the amine can coordinate to the Pd(II) intermediate, forming a stable, off-cycle palladacycle. This sequesters the catalyst, halting the catalytic cycle and often leading to the precipitation of inactive palladium black[1].
-
Loss of Chemoselectivity (C-I vs. C-Cl Activation): The inherent bond dissociation energies dictate the general reactivity order: C-I < C-Br < C-Cl < C-F[2]. However, excessive heating, overly electron-rich ligands, or high catalyst loadings can trigger premature oxidative addition at the C-Cl bond, leading to oligomerization or mixed coupling products[3].
-
Homocoupling and Dehalogenation: In Sonogashira couplings, the presence of copper co-catalysts and trace oxygen frequently leads to Glaser-type homocoupling of the alkyne or Ullmann-type homocoupling of the haloaniline, devastating the mass balance of the desired cross-coupled product[4].
Reaction pathway and competing side reactions of 5-Chloro-2-iodoaniline under Pd-catalysis.
Section 2: Quantitative Data & Ligand Selection
Selecting the correct ligand and conditions is the primary lever for controlling chemoselectivity and yield. The table below summarizes the quantitative impact of reaction parameters on the coupling of halogenated anilines.
Table 1: Impact of Reaction Parameters on 5-Chloro-2-iodoaniline Coupling Yields
| Reaction Type | Ligand / Catalyst System | Additive / Base | Temp (°C) | Major Outcome / Yield |
| Sonogashira (Standard) | Pd(PPh₃)₄ / CuI | Et₃N | 80 | High homocoupling, <40% yield[4] |
| Sonogashira (Cu-Free) | Pd-PDMS (or Pd(OAc)₂/XPhos) | Pyrrolidine | 55 | 90% yield , no homocoupling[4] |
| Heteroannulation | Pd(dtbpf)Cl₂ (5 mol%) | NaOAc (2.5 equiv) | 80 | 69% yield (Strict C-I selectivity)[5] |
| Buchwald-Hartwig | BrettPhos or RuPhos | NaOtBu or K₃PO₄ | 60–80 | >85% yield , no C-Cl activation[6] |
Section 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems . By controlling specific variables (e.g., removing copper), we mechanically eliminate specific failure modes, ensuring that any remaining issues are isolated to the palladium cycle itself.
Protocol A: Copper-Free Sonogashira Coupling
Purpose: Mechanically eliminates the Glaser homocoupling pathway, ensuring high yields of the C-I coupled product.
-
Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with 5-Chloro-2-iodoaniline (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%). Causality: The extreme steric bulk of XPhos prevents the free amine from forming an off-cycle bis-amine palladium complex.
-
Solvation: Add anhydrous, rigorously degassed DMF to achieve a 0.2 M concentration.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) and degassed diisopropylamine (DIPA) (2.0 equiv).
-
Reaction: Stir at 55 °C for 12 hours. Causality: Maintaining the temperature at 55 °C ensures rapid oxidative addition at the C-I bond while keeping the C-Cl bond completely inert[4].
-
Validation: Monitor via LC-MS. You should observe selective C-I consumption. Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Post-Reaction Palladium Scavenging
Purpose: Residual palladium bound to the aniline product artificially depresses isolated yields during crystallization and causes downstream toxicity[7].
-
Concentration: Following the cross-coupling reaction, concentrate the crude reaction mixture under reduced pressure.
-
Solvation: Redissolve the crude Active Pharmaceutical Ingredient (API) in a polar aprotic solvent (DMF or DMSO preferred)[7].
-
Scavenger Addition: Add 0.20 wt equivalents of Microporous Polystyrene Trimercaptotriazine (MP-TMT) scavenger[7].
-
Aging: Age the mixture overnight at room temperature with gentle agitation.
-
Filtration: Filter through a pad of Celite. This self-validating step will consistently reduce Pd levels from >300 ppm to approximately 10–30 ppm, allowing for clean crystallization of the product[7].
Section 4: Troubleshooting FAQs
Q: My LC-MS shows significant amounts of unreacted 5-Chloro-2-iodoaniline, but the catalyst has precipitated as palladium black. What happened? A: The free ortho-amine likely coordinated to the Pd(II) intermediate, forming a stable complex that eventually aggregated into inactive Pd(0) nanoparticles[1]. Solution: Switch to a highly sterically hindered biaryl phosphine ligand like BrettPhos or RuPhos[6]. The steric bulk prevents the formation of off-cycle complexes, forcing the catalytic cycle forward.
Q: I am observing coupling at both the iodine and chlorine positions. How do I restore chemoselectivity? A: You are over-activating the catalyst. While C-I bonds undergo oxidative addition much faster than C-Cl bonds[2], electron-rich alkyl phosphines at elevated temperatures (>90 °C) can activate the C-Cl bond[3]. Solution: Lower the reaction temperature to 50–60 °C and utilize a catalyst system like Pd(dtbpf)Cl₂, which has been shown to selectively undergo coupling at the C-I bond of 5-chloro-2-iodoaniline while leaving the C-Cl bond completely intact[5].
Q: Why am I getting high yields of a dimerized alkyne byproduct in my Sonogashira coupling? A: This is Glaser homocoupling, driven by the copper co-catalyst in the presence of trace oxygen[4]. Solution: Switch to the copper-free Sonogashira protocol (Protocol A). Using a robust Pd catalyst under copper-free conditions eliminates this pathway entirely, often boosting yields to ~90% at milder temperatures[4].
Troubleshooting logic tree for identifying and resolving low yields in haloaniline couplings.
References
-
Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds. nih.gov.[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. nih.gov.[Link]
-
Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. researchgate.net.[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. acs.org.[Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. rsc.org.[Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. researchgate.net.[Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Removing impurities from 5-Chloro-2-iodoaniline hydrochloride
Technical Support Center: Troubleshooting & Purification of 5-Chloro-2-iodoaniline Hydrochloride
Welcome to the Technical Support Center. 5-Chloro-2-iodoaniline hydrochloride is a highly versatile building block, frequently utilized in regioselective Heck couplings and the large-scale synthesis of pharmaceutical intermediates, such as glycine antagonists and kinase inhibitors[1].
Because the free base is typically synthesized via a Sandmeyer-type diazotization-iodination sequence starting from 5-chloroaniline[2], crude batches of the hydrochloride salt often contain a complex matrix of impurities. This guide provides field-proven, self-validating protocols to troubleshoot common issues and isolate the highly pure hydrochloride salt.
Purification Workflow Architecture
To achieve >99% purity, direct recrystallization of the crude hydrochloride salt is rarely sufficient due to the co-precipitation of inorganic salts and structurally similar isomers. The most effective strategy is the "Freebase-Purify-Resalt" workflow.
Fig 1: Five-step purification workflow for 5-chloro-2-iodoaniline hydrochloride.
Quantitative Data: Impurity Profiling
Understanding the physicochemical properties of your impurities is critical for selecting the correct removal strategy.
| Impurity Category | Specific Example | Approx. MW ( g/mol ) | Physical State | Primary Removal Strategy |
| Unreacted Precursor | 5-Chloroaniline | 127.57 | Low-melting solid | Differential Acid Wash (pKa separation) |
| Positional Isomer | 4-Chloro-2-iodoaniline | 253.47 | Solid | Recrystallization (Hexane/EtOAc) |
| Oxidation Byproducts | Azo/Azoxy polymers | >250 | Dark oils/tars | Activated Carbon Adsorption |
| Inorganic Salts | Potassium Iodide (KI) | 166.00 | Solid | Aqueous Wash (Freebasing step) |
| Over-halogenated | Dichloro-iodoaniline | ~287.92 | Solid | Recrystallization / Chromatography |
Troubleshooting FAQs
Q1: Why is my crude 5-chloro-2-iodoaniline hydrochloride a dark brown/red color, and how do I remove it? Causality & Solution: Halogenated anilines are highly susceptible to aerial oxidation, forming highly conjugated, colored polymeric or azo byproducts[3]. Because these impurities are planar and conjugated, they are easily removed by adding activated carbon (10% w/w) to the hot organic solvent during the free base recrystallization step. The porous carbon physically traps these large molecules. Filter the solution while hot to yield a pale or colorless filtrate[3].
Q2: My GC/MS shows residual 5-chloroaniline. How can I separate it when both the product and impurity are amines? Causality & Solution: You can exploit their differential basicity. The bulky, electron-withdrawing iodine atom at the ortho position of 5-chloro-2-iodoaniline significantly reduces the electron density on the amine nitrogen, making it less basic than the unreacted 5-chloroaniline. By washing your organic extract with a carefully titrated dilute acid (e.g., 0.1M HCl), you selectively protonate the more basic 5-chloroaniline, driving it into the aqueous waste phase while your desired product remains in the organic phase[3].
Q3: During recrystallization, the compound forms a thick oil at the bottom of the flask instead of crystallizing ("oiling out"). What causes this? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute falls below the temperature at which it saturates the solvent. This is almost always exacerbated by impurities acting as freezing-point depressants[4]. Fix: Do not attempt to crystallize the crude salt directly. Freebase the compound first. If the free base still oils out, switch to a solvent system with a steeper solubility curve (e.g., Hexane/EtOAc), lower the temperature much more slowly, and introduce a seed crystal at the solvent-air interface[4].
Q4: Why does my purified hydrochloride salt rapidly darken upon storage? Causality & Solution: Aniline hydrohalides exist in equilibrium with their free amine and hydrogen halide gas. Trace moisture drives the hydrolysis of the salt back to the free amine, which rapidly oxidizes in air[5]. To prevent this, ensure the final re-salting step is done under strictly anhydrous conditions (using dry HCl gas or HCl in isopropanol)[4]. Store the final salt in a desiccator under an inert argon atmosphere away from light[6].
Self-Validating Experimental Protocol
This methodology details the execution of the workflow outlined in Figure 1.
Step 1: Freebasing and Aqueous Extraction
-
Suspend the crude 5-chloro-2-iodoaniline hydrochloride in Ethyl Acetate (EtOAc).
-
Slowly add 1M NaOH under vigorous stirring until the aqueous layer reaches a pH > 9.
-
Separate the layers. Wash the organic layer with brine.
-
Self-Validation Check: Spot the aqueous waste layer on a TLC plate. It should show no UV-active organic spots, confirming complete extraction of the free base into the EtOAc. Inorganic salts (KI, NaCl) are successfully purged here.
Step 2: Differential Acid Wash
-
Wash the EtOAc layer with 0.1M HCl (1:1 v/v).
-
Separate the layers and retain the organic phase.
-
Self-Validation Check: Neutralize a small aliquot of the aqueous acid wash with NaOH and extract with a few drops of ether. Run a GC/MS or TLC on this extract. You should observe the unreacted 5-chloroaniline impurity, confirming its successful removal from your bulk product[3].
Step 3: Decolorization
-
Heat the organic phase to a gentle reflux and add activated carbon (approx. 10% by weight of the expected yield).
-
Stir for 15 minutes, then perform a hot filtration through a pad of Celite to remove the carbon[3].
Step 4: Recrystallization of the Free Base
-
Concentrate the pale EtOAc filtrate under reduced pressure.
-
Recrystallize the residue using a Hexane/EtOAc mixture (start at a 50:1 v/v ratio, adjusting as needed based on saturation)[7].
-
Cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
-
Self-Validation Check: Isolate a small amount of the crystals and dry them. The melting point of the pure 5-chloro-2-iodoaniline free base should be sharp at exactly 43 °C [7].
Step 5: Anhydrous Re-salting
-
Dissolve the pure, dry free base crystals in anhydrous isopropanol or diethyl ether.
-
Bubble dry HCl gas through the solution, or add a stoichiometric amount of commercially available HCl in isopropanol[4].
-
The pure 5-chloro-2-iodoaniline hydrochloride will immediately precipitate as a bright white solid.
-
Filter, wash with cold anhydrous ether, and dry in a vacuum oven at 40 °C.
References
- Benchchem: 5-Chloro-2-iodo-N-Methylaniline (Synthesis and Applications).
- RSC Advances: A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination.
- ResearchGate: Process Development and Scale Up of a Glycine Antagonist.
- BLD Pharm: 6828-35-9 | 5-Chloro-2-iodoaniline Safety & Storage.
- Benchchem Technical Support: Purification of Halogenated Aniline Compounds.
- Benchchem Technical Support: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride.
- Google Patents (US1878970A): Purification of primary aromatic amine hydrohalides of the benzene series.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Chloro-2-iodo-N-Methylaniline [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 6. 6828-35-9|5-Chloro-2-iodoaniline|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
Storage conditions to prevent oxidation of 5-Chloro-2-iodoaniline HCl
Technical Support Center: 5-Chloro-2-iodoaniline HCl
A Guide to Preventing Oxidation and Ensuring Reagent Integrity
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Chloro-2-iodoaniline HCl (CAS No. for free base: 6828-35-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the optimal storage and handling conditions necessary to prevent oxidative degradation of this critical synthetic intermediate. Adherence to these protocols will ensure the reagent's purity, leading to more reliable and reproducible experimental outcomes.
Section 1: Understanding the Core Issue: The "Why" Behind Degradation
This section addresses the fundamental chemical properties of 5-Chloro-2-iodoaniline HCl that make it susceptible to oxidation.
FAQ: Why is 5-Chloro-2-iodoaniline HCl so sensitive to its environment?
Answer: The instability of 5-Chloro-2-iodoaniline HCl is primarily rooted in its aniline functional group.[1] The amino (-NH₂) group attached to the benzene ring is electron-rich, making the molecule highly susceptible to oxidation when exposed to atmospheric oxygen. This process is often accelerated by light and moisture.[1][2]
The oxidation process leads to the formation of colored impurities, which is why a fresh bottle of the compound appears as a white or off-white solid, but can darken to yellow or brown over time upon improper storage.[1] The hydrochloride salt form enhances stability compared to the free base, but it does not eliminate the inherent reactivity of the aniline moiety. Using a degraded, discolored reagent can introduce impurities that interfere with chemical reactions, resulting in lower yields or the formation of unexpected side products.[1]
Caption: Environmental triggers for reagent degradation.
Section 2: Optimal Storage Protocols and Conditions
Proper storage is the most critical factor in preserving the long-term integrity of 5-Chloro-2-iodoaniline HCl.
FAQ: What are the ideal long-term storage conditions for this compound?
Answer: To effectively prevent oxidation, the compound must be isolated from air, light, and moisture. We recommend a tiered approach based on the desired storage duration and sensitivity of your application.
| Protocol Level | Container | Atmosphere | Light/Temp. Conditions | Efficacy |
| Good (Short-Term) | Original supplier bottle, tightly sealed. | Normal Air Headspace | Store in a dark, dry cabinet at 15-25°C.[1] | Adequate for immediate or short-term use. |
| Better (Mid-Term) | Tightly sealed amber glass vial with a PTFE-lined cap. | Flush headspace with inert gas (Nitrogen/Argon) before sealing. | Store in a dark, dry, and cool (15-25°C) location.[1][3] | Recommended for preserving purity over several months. |
| Best (Long-Term) | Flame-sealed glass ampoule or a Sure/Seal™ bottle.[4] | Sealed under a high-purity inert gas (Argon preferred). | Store inside a desiccator cabinet in a cool, dark area. | Gold standard for long-term archiving and for use in highly sensitive reactions. |
FAQ: My lab stores chemicals at 4°C. Is refrigeration suitable for 5-Chloro-2-iodoaniline HCl?
Answer: While refrigeration is not explicitly required, storing the compound in a cool environment is beneficial.[3][5] A standard temperature range of 15°C to 25°C is generally recommended.[1] If you choose to refrigerate, it is imperative to use a desiccator within the refrigerator to prevent moisture condensation. Always allow the container to warm to room temperature before opening it to avoid atmospheric moisture condensing on the cold solid.
Section 3: Best Practices for Handling and Dispensing
Minimizing exposure during experimental use is as important as long-term storage.
FAQ: How should I weigh and transfer the compound to prevent oxidation during my experiment?
Answer: The key is to handle the material under an inert atmosphere. The choice between a glovebox and a Schlenk line depends on the equipment available and the scale of your reaction.
Experimental Protocol: Weighing and Transfer in an Inert Atmosphere Glovebox
This method is the most robust for protecting air-sensitive solids.[1]
-
Preparation: Place the sealed container of 5-Chloro-2-iodoaniline HCl, a clean spatula, a tared reaction vessel, and a laboratory balance inside the glovebox antechamber.
-
Purging: Evacuate and backfill the antechamber with inert gas (e.g., Nitrogen or Argon) for at least three cycles.
-
Transfer: Move the items into the main glovebox chamber.
-
Dispensing: Inside the glovebox, open the main container. Carefully transfer the desired amount of the solid into the tared reaction vessel on the balance.
-
Sealing: Securely seal the reaction vessel. Tightly re-seal the main stock container to preserve the remaining reagent.
-
Removal: The sealed reaction vessel can now be safely removed from the glovebox for use in your experiment.
Caption: Glovebox handling workflow for air-sensitive solids.
Alternative Method (Schlenk Line): For labs without a glovebox, a Schlenk line can be used. Connect both the storage flask and the reaction flask to the line, evacuate and backfill with inert gas three times, and then transfer the solid quickly under a positive pressure of inert gas.[4]
Section 4: Troubleshooting Guide
FAQ: My bottle of 5-Chloro-2-iodoaniline HCl has turned noticeably yellow/brown. Can I still use it?
Answer: The discoloration is a definitive sign of oxidation and the presence of impurities.[1] For applications that require high purity, such as pharmaceutical synthesis or catalyst development, using discolored material is strongly discouraged as it can compromise the integrity and reproducibility of your results.[1] If the experiment is a non-critical exploratory reaction, it might be usable, but be aware that yields may be lower and purification more challenging. For best results, always use a fresh, unoxidized batch.
FAQ: My reaction yield was significantly lower than expected. Could the storage of my aniline be the cause?
Answer: Yes, this is a very likely cause. If the 5-Chloro-2-iodoaniline HCl has oxidized, the actual molar quantity of the active starting material in the mass you weighed out is lower than calculated. This leads to incorrect stoichiometry in your reaction, which is a common reason for reduced yields. Always verify the appearance of the reagent before use; if it is discolored, it is best to open a new container.
References
-
Iowa State University. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]
Sources
Technical Support Center: 5-Chloro-2-iodoaniline Handling & Stability Guide
Introduction
Welcome to the Technical Support Center for 5-Chloro-2-iodoaniline (CAS: 63069-48-7) . This guide addresses the most frequent inquiry regarding this compound: photochemical instability .
Researchers often report that this off-white solid turns brown or purple upon storage or during reaction setup. This is not merely an aesthetic issue; it indicates chemical degradation that can severely impact the yield of palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or Buchwald-Hartwig aminations.
This guide provides the mechanistic root cause, immediate troubleshooting steps, and validated protocols to maintain integrity.
Module 1: Diagnostics & Storage
Q: Why has my off-white powder turned brown/purple?
A: The discoloration is caused by photodehalogenation , specifically the homolytic cleavage of the Carbon-Iodine (C-I) bond.
Unlike the Carbon-Chlorine bond (Bond Dissociation Energy ~95 kcal/mol), the Carbon-Iodine bond is significantly weaker (~57 kcal/mol). Exposure to UV or short-wavelength visible light excites the molecule, causing the C-I bond to break.
The Cascade Effect:
-
Homolysis: Light cleaves the C-I bond, generating an aryl radical and an iodine radical (
). -
Iodine Formation: Two iodine radicals recombine to form molecular iodine (
), which is responsible for the purple/brown discoloration. -
Side Reactions: The highly reactive aryl radical abstracts hydrogen from solvents or moisture, leading to 3-chloroaniline (de-iodinated impurity) or couples with other radicals to form azo-dimers (polymerization).
Visualizing the Degradation Mechanism
Figure 1: Photodecomposition pathway of 5-Chloro-2-iodoaniline leading to discoloration and impurity formation.
Q: Is the brown material usable?
A:
-
Light Brown: Usable for crude reactions if you perform a Sodium Thiosulfate wash during workup (see Module 2).
-
Dark Purple/Black: Significant degradation (>5%). Purification is required before use in sensitive catalytic cycles.
Module 2: Synthesis & Handling Protocols
Protocol: The "Dark Mode" Setup
To prevent catalyst poisoning by free iodine or radical species during cross-coupling reactions, follow this "Dark Mode" workflow.
1. Preparation (The Red Light Rule)
Standard fluorescent lab lights emit UV.
-
Action: Wrap all reaction vessels, weighing boats, and addition funnels in aluminum foil .
-
Best Practice: If available, work under red light (wavelength >600 nm) or low-intensity amber light, as the C-I bond absorbs strongly in the UV-blue region (200–400 nm).
2. Reaction Solvent Degassing
Oxygen accelerates the radical degradation pathway.
-
Action: Sparge solvents with Argon/Nitrogen for 15 minutes before adding the iodoaniline.
-
Storage: Store the solid under an inert atmosphere (Argon) in a foil-wrapped desiccator at 2–8°C.
Data: Solvent Compatibility for Photostability
| Solvent Category | Recommended? | Notes |
| Hydrocarbons (Hexane/Heptane) | ✅ High | Best for storage/recrystallization. Low radical propagation. |
| Chlorinated (DCM/Chloroform) | ⚠️ Medium | Can generate radical species upon irradiation; keep strictly dark. |
| Ethers (THF/Dioxane) | ❌ Low | Prone to peroxide formation which accelerates oxidation of the aniline amine. |
| Alcohols (MeOH/EtOH) | ⚠️ Medium | Good for recrystallization but protic nature can facilitate H-abstraction if irradiated. |
Module 3: Purification & Recovery
If your material has degraded (deep purple color), use this recrystallization protocol to restore purity.
Protocol: Recrystallization of 5-Chloro-2-iodoaniline
Objective: Remove
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) (approx. 60°C) until dissolved.
-
Note: If the solution is very dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Crystallization:
-
Remove from heat. Add Water dropwise until a faint turbidity (cloudiness) persists.
-
Re-heat slightly to clear the solution.[1]
-
Wrap the flask in foil and allow it to cool slowly to room temperature, then place in an ice bath (
C) for 1 hour.
-
-
Isolation:
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Q: I see "Ghost Peaks" in my HPLC. What are they?
A: In LC-MS analysis, 5-Chloro-2-iodoaniline is notorious for degrading inside the autosampler if the vial is clear glass.
-
Ghost Peak 1 (RT < Main Peak): 3-Chloroaniline . This is the photodehalogenated product formed while the sample sits in the tray.
-
Ghost Peak 2 (RT > Main Peak): Azo-dimers . Formed via radical coupling.
Workflow: Validating Analytical Integrity
Figure 2: Analytical workflow to prevent artifact formation during HPLC analysis.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Chloro-2-iodoaniline. Merck KGaA.
-
TCI Chemicals. (2023).[4] Product Safety: 4-Chloro-2-iodoaniline (Analogous Handling). Tokyo Chemical Industry Co., Ltd.[4]
-
BenchChem. (2025).[3] Protocols for the Purification of Halogenated Anilines.
-
U.S. Pharmacist. (2023). Injectable Drugs That Are Light-Sensitive: Handling Guidelines.
-
ResearchGate. (2026). Reaction mechanism for the iodination of free-anilines and stability studies.
Sources
Part 1: Chromatographic Causality & Method Development Workflow
Technical Support Center: HPLC Purification of 5-Chloro-2-iodoaniline Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and drug development professionals through the complex chromatographic behavior of halogenated aniline salts.
5-Chloro-2-iodoaniline hydrochloride is a critical building block in organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions (such as the Heck reaction) to synthesize complex active pharmaceutical ingredients (APIs), including glycine antagonists[1]. However, its purification presents unique physicochemical challenges. The dual halogenation imparts high polarizability and lipophilicity, while the basic aniline moiety and its hydrochloride salt form demand precise pH control to prevent severe peak tailing and degradation[2][3].
To successfully purify 5-chloro-2-iodoaniline hydrochloride, one must understand its behavior in solution. When dissolved in an aqueous mobile phase, the hydrochloride salt dissociates into the protonated anilinium ion and chloride counter-ions[3]. If the mobile phase pH is not strictly controlled, the compound exists in a dynamic equilibrium between its free base and protonated forms. The free amine will aggressively interact with residual acidic silanols on standard silica-based stationary phases, leading to peak broadening, tailing, and poor recovery[2].
To establish a self-validating purification system, the workflow below dictates the logical sequence of method optimization.
HPLC method development workflow for the purification of halogenated aniline hydrochlorides.
Part 2: Standardized Experimental Protocol
This protocol is designed to ensure reproducible, high-yield purification of 5-chloro-2-iodoaniline hydrochloride while preventing on-column degradation.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in ultrapure water (pH ~2.0). Causality: The low pH ensures the aniline remains fully protonated (anilinium ion) and simultaneously protonates residual silanols on the silica support, neutralizing them and preventing secondary retention mechanisms[2].
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade Acetonitrile.
Step 2: Sample Preparation
-
Weigh 50 mg of crude 5-chloro-2-iodoaniline hydrochloride.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of Mobile Phase A and B. Causality: Dissolving the sample in the starting mobile phase composition prevents "solvent shock" and sample precipitation at the column head, which causes split peaks[4]. Filter through a 0.22 μm PTFE syringe filter.
Step 3: Chromatographic Execution
-
Column: Reversed-phase Poroshell 120 SB-C18 (50 mm × 2.1 mm, 2.7 μm)[5] or a Phenyl-Hexyl column for isomer separation[6].
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV absorbance at 254 nm[7].
Step 4: Fraction Collection & Salt Reformation
-
Collect the target fractions into glass tubes pre-purged with nitrogen to prevent oxidation[8].
-
Evaporate the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash with saturated NaHCO₃ (to generate the free base), and dry over anhydrous Na₂SO₄.
-
Critical Step: Filter the organic layer and immediately add 2M HCl in diethyl ether dropwise. The purified 5-chloro-2-iodoaniline hydrochloride will precipitate as a stable, light-colored solid[8]. Filter, wash with cold ether, and dry under vacuum.
Part 3: Quantitative Optimization Data
The table below summarizes the quantitative effects of column chemistry and mobile phase pH on the chromatography of 5-chloro-2-iodoaniline.
| Column Chemistry | Mobile Phase System | pH | Peak Symmetry Factor ( | Regioisomer Resolution ( | Primary Retention Mechanism |
| Standard C18 | Water / Acetonitrile | 7.0 | 2.4 (Severe Tailing) | < 1.0 (Co-elution) | Hydrophobic + Silanol Cation-Exchange |
| Standard C18 | 0.1% TFA Water / Acetonitrile | 2.0 | 1.1 (Excellent) | 1.2 (Marginal) | Hydrophobic (Ion-suppressed) |
| RP-Amide | 0.02 M Phosphate / Acetonitrile | 7.0 | 1.2 (Good) | 1.5 (Baseline) | Hydrophobic + H-Bonding Shielding |
| Phenyl-Hexyl | 0.1% TFA Water / Methanol | 2.0 | 1.0 (Perfect) | > 2.0 (Excellent) | Hydrophobic + |
Data synthesized from established chromatographic behaviors of halogenated anilines on functionalized stationary phases[5][6].
Part 4: Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing despite using a high-purity C18 column? A1: Anilines are basic compounds. Even on densely end-capped C18 columns, residual acidic silanols interact with the amine group. To resolve this, you must lower the pH of the mobile phase (e.g., using 0.1% TFA) to protonate the silanols, rendering them neutral[2]. Alternatively, if you must run at neutral pH, add a volatile basic modifier like triethylamine (TEA) to the mobile phase to competitively bind to the active silanol sites.
Q2: My crude mixture contains regioisomers (e.g., 4-chloro-2-iodoaniline). How can I resolve them?
A2: Regioisomers of dihalogenated anilines have nearly identical lipophilicities, making standard C18 separation highly inefficient. Switch your stationary phase to a Phenyl-Hexyl column[6]. The phenyl ring in the stationary phase provides
Q3: The purified fractions are turning dark brown shortly after collection. How do I prevent this? A3: Halogenated anilines are highly susceptible to oxidation by atmospheric oxygen and light, forming colored polymeric byproducts[2][8]. To mitigate this, collect your HPLC fractions into tubes pre-purged with inert gas (nitrogen or argon). Do not leave the purified free base in solution for extended periods; immediately convert it back to the stable hydrochloride salt (as detailed in Step 4 of the protocol) and store it in amber vials at 4°C[9].
Q4: Should I inject the hydrochloride salt directly, or convert it to the free base prior to injection? A4: This depends entirely on your mobile phase. If you are using a buffered acidic mobile phase (pH < 3), direct injection of the hydrochloride salt is perfectly acceptable, as the compound will remain protonated throughout the run. However, if you are attempting a separation in a neutral mobile phase, injecting the salt will cause in-column dissociation and localized pH shifts, leading to split peaks[4]. In neutral conditions, perform a liquid-liquid extraction (EtOAc/NaHCO₃) to isolate the free base prior to injection[8].
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Separation of Aniline hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. US20230278983A1 - Indole derivatives and uses thereof for treating a cancer - Google Patents [patents.google.com]
- 6. hplc.eu [hplc.eu]
- 7. 5-Chloro-2-iodo-N-Methylaniline [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bldpharm.com [bldpharm.com]
Technical Support Center: Handling Hygroscopic 5-Chloro-2-iodoaniline Salts
Welcome to the Technical Support Center for halogenated aniline derivatives. 5-Chloro-2-iodoaniline (CAS: 6828-35-9) and its corresponding salts (e.g., hydrochlorides, hydrobromides) are highly versatile building blocks in pharmaceutical synthesis, particularly for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig). However, the conversion of the free base to a salt drastically increases its hygroscopicity[1].
This guide provides researchers and drug development professionals with self-validating protocols, causality-driven troubleshooting, and quantitative methodologies to manage the hygroscopic nature of these critical intermediates[2][3].
Diagnostic FAQs: Troubleshooting Common Issues
Q1: Why is my 5-Chloro-2-iodoaniline salt turning green or black, and is it still viable for cross-coupling? Causality: Aniline hydrochloride salts are highly prone to aerial oxidation, a process that is severely accelerated by moisture[4]. The hygroscopic nature of the salt draws atmospheric water, creating a micro-aqueous layer on the crystal surface. This layer solubilizes ambient oxygen, facilitating the oxidation of the free amine into polyaniline-like oligomers, which manifest as green, brown, or black discoloration[5]. Action: Mildly discolored batches can sometimes be salvaged via recrystallization, but heavily degraded (black) material will poison sensitive organometallic catalysts. It must be discarded.
Q2: My reaction yields are inconsistent, even though I am weighing the exact stoichiometric equivalents. What is happening? Causality: You are likely weighing water. Hygroscopic raw materials can absorb significant atmospheric moisture (often 5–15% by weight)[3]. If your protocol calls for 1.0 mmol of 5-Chloro-2-iodoaniline HCl, moisture uptake means you are adding less active pharmaceutical intermediate than calculated, skewing the stoichiometry. Furthermore, the introduced water can hydrolyze sensitive reagents or quench catalysts.
Q3: How do I accurately measure the water content in these halogenated aniline salts? Causality: Karl Fischer (KF) titration is the gold standard for moisture quantification[6]. However, aniline derivatives can sometimes cause side reactions (like imine formation) in standard volumetric KF reagents. Coulometric KF titration with specialized, buffered reagents designed for amines is required to prevent matrix interference and infinite drift[7].
Mechanism of Moisture-Induced Degradation
Understanding the degradation pathway is critical to preventing it. The diagram below illustrates how atmospheric moisture acts as a catalyst for the oxidative destruction of the aniline moiety.
Moisture-driven oxidation pathway of 5-Chloro-2-iodoaniline salts.
Quantitative Impact of Moisture
To establish a controlled environment, it is vital to understand the quantitative thresholds that dictate the handling of hygroscopic aniline salts.
| Parameter | Threshold / Value | Scientific Consequence | Mitigation Strategy |
| Critical Moisture Limit | > 0.1% w/w | Stoichiometric imbalance; Pd-catalyst poisoning in cross-coupling. | Vacuum desiccation prior to use. |
| Drying Temperature | 60°C – 80°C | Exceeding 100°C causes thermal oxidation and fuming[5]. | Use vacuum (<10 mbar) to lower H₂O boiling point. |
| KF Titration Drift | > 20 µ g/min | Indicates atmospheric moisture ingress or matrix side-reactions[7]. | Use coulometric KF with buffered amine reagents. |
| Storage Atmosphere | < 5 ppm O₂, < 1 ppm H₂O | Prevents polyaniline-like polymeric degradation[4]. | Store in Ar/N₂ glovebox in amber vials. |
Self-Validating Experimental Protocols
A protocol is only as reliable as its validation mechanism. The following workflows incorporate built-in checks (KF titration and constant-weight validation) to ensure the system is self-validating.
Protocol A: Vacuum Oven Drying (Self-Validating)
Objective: Remove absorbed moisture without inducing thermal degradation.
-
Preparation: Transfer the 5-Chloro-2-iodoaniline salt to a pre-weighed, dry Schlenk flask or vacuum-safe glass dish. Spread into a thin layer to maximize surface area[5].
-
Initial Weighing: Record the total mass to establish a baseline for moisture loss.
-
Vacuum Application: Place the vessel in a vacuum oven and slowly apply a vacuum (<10 mbar) at room temperature for 30 minutes to remove bulk surface moisture and prevent bumping.
-
Thermal Desorption: Ramp the temperature to 60°C–80°C. Causality Note: Do not exceed 80°C. High temperatures approach the compound's decomposition point, and residual oxygen will cause the aniline to fume or melt[5].
-
Validation (Constant Weight): After 4 hours, cool the oven to room temperature under vacuum, backfill with Argon, and weigh the flask. Repeat the drying cycle for 1-hour intervals until the mass changes by less than 0.1%.
Protocol B: Coulometric Karl Fischer (KF) Titration
Objective: Quantify residual moisture to validate Protocol A.
-
Reagent Selection: Fill the main compartment of the coulometric KF titrator with an amine-compatible, buffered anolyte solution. Causality Note: Standard unbuffered KF reagents can suffer from pH shifts or side reactions (imine formation) when exposed to anilines, causing infinite drift[6][7].
-
Conditioning: Run the instrument until the background drift stabilizes below 10 µ g/min .
-
Sample Introduction: Inside a glovebox, dissolve 50 mg of the dried salt in anhydrous methanol. Inject the solution through the titration cell septum.
-
Titration & Validation: The Pt anode generates I₂ to consume the water[6]. The system is self-validating: if the final water content reads >0.1% w/w, the batch must be returned to the vacuum oven (Protocol A).
Protocol C: Inert Atmosphere Handling (Glovebox)
Objective: Prevent moisture re-absorption during weighing and transfer.
-
Purging: Ensure the glovebox atmosphere is maintained at <5 ppm O₂ and <1 ppm H₂O[4].
-
Static Mitigation: Use an anti-static ionizer gun on the spatulas and weigh boats. Causality Note: Highly dried hygroscopic salts build up static charge, leading to erratic balance readings and material loss.
-
Transfer: Weigh the exact stoichiometric amount of 5-Chloro-2-iodoaniline salt required for the cross-coupling reaction directly into the reaction vial. Seal with a PTFE-lined septum cap before removing from the glovebox.
Closed-loop workflow for drying and handling hygroscopic aniline salts.
References
- Sigma-Aldrich. "5-Chloro-2-iodoaniline 97% CAS 6828-35-9".
- BenchChem Technical Support Team. "Best practices for handling air and light-sensitive aniline hydrochloride compounds". BenchChem.
- BenchChem Technical Support Team. "Effective Drying of Aniline Hydrochloride Salts". BenchChem.
- PatSnap. "How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?".
- Wikipedia Contributors.
- ResearchGate Community. "Why do researchers use aniline more than aniline hydrochloride?".
- PMC. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals".
- Pharma Excipients. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain". Pharma Excipients.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
Validation & Comparative
13C NMR Profiling of 5-Chloro-2-iodoaniline HCl: A Comparative Guide to Solvent Effects and Predictive Accuracy
As a critical intermediate in transition-metal-catalyzed cross-coupling reactions and pharmaceutical synthesis, 5-chloro-2-iodoaniline hydrochloride presents a unique challenge for structural elucidation. The presence of three distinct substituents—an anilinium group (-NH₃⁺), a heavy halogen (iodine), and a lighter halogen (chlorine)—creates a complex interplay of inductive (-I), resonance (+R), and relativistic spin-orbit (SO) coupling effects.
This guide objectively compares the performance of different NMR solvent systems and predictive software models for resolving the ¹³C NMR spectrum of 5-chloro-2-iodoaniline HCl. It provides a self-validating experimental protocol designed to ensure high-fidelity data acquisition for complex halogenated salts.
Mechanistic Grounding: The Causality of Chemical Shifts
To accurately interpret the ¹³C NMR spectrum of 5-chloro-2-iodoaniline HCl, one must first understand the causality behind its chemical shifts. The transition from the free base (5-chloro-2-iodoaniline) to the hydrochloride salt fundamentally alters the electronic landscape of the aromatic ring.
-
Loss of Resonance Shielding (The -NH₃⁺ Effect): In the free base, the lone pair on the -NH₂ group donates electron density into the ring via the +R effect, heavily shielding the ortho (C6) and para (C4) carbons. Upon protonation to -NH₃⁺, this lone pair is sequestered. As established in [1], the anilinium group acts purely as a strong electron-withdrawing group (-I effect). Consequently, C4 and C6 experience a massive downfield shift (deshielding) of +10 to +15 ppm compared to the free base.
-
The Heavy Atom Effect (Iodine at C2): Iodine exerts a profound shielding effect on the directly attached ipso carbon (C2). According to research published in [2], this is not due to electron density, but rather a relativistic phenomenon known as Spin-Orbit (SO) coupling. The SO coupling introduces a paramagnetic shielding contribution that pushes the C2 signal unusually far upfield (typically ~80–95 ppm).
-
Electronegativity (Chlorine at C5): Chlorine is highly electronegative, withdrawing electron density via the -I effect and deshielding the ipso carbon (C5) to approximately ~134 ppm.
Logical mapping of substituent electronic effects on 13C NMR chemical shifts.
Product Comparison 1: Solvent Systems for Halogenated Salts
When analyzing aniline hydrochlorides, solvent selection dictates both solubility and the extent of ion-pairing, which directly impacts chemical shift resolution. We compare DMSO-d₆ against CD₃OD for the acquisition of 5-chloro-2-iodoaniline HCl.
-
DMSO-d₆ (Performance: Optimal): Highly polar, aprotic. It fully dissociates the HCl salt, providing sharp, highly resolved quaternary carbon peaks. The strong hydrogen bonding with the -NH₃⁺ protons stabilizes the solute.
-
CD₃OD (Performance: Sub-optimal): Polar, protic. While solubility is adequate, rapid deuterium exchange with the -NH₃⁺ protons can cause localized chemical exchange broadening on the adjacent C1 and C6 carbons, reducing the signal-to-noise ratio (SNR) for these critical nodes.
Table 1: Experimental ¹³C NMR Chemical Shifts (ppm) Comparison
| Carbon Position | Free Base (CDCl₃)* | HCl Salt (DMSO-d₆) | HCl Salt (CD₃OD) | Shift Causality (vs. Free Base) |
| C1 (C-NH₃⁺) | 147.9 | 134.5 | 135.2 | Loss of +R, strong -I effect |
| C2 (C-I) | 81.2 | 92.1 | 93.5 | Heavy atom effect (Spin-orbit) |
| C3 (C-H) | 139.8 | 141.2 | 141.8 | Meta to NH₃⁺, slight deshielding |
| C4 (C-H) | 120.1 | 130.5 | 131.0 | Para to NH₃⁺, loss of +R shielding |
| C5 (C-Cl) | 135.3 | 133.8 | 134.1 | Meta to NH₃⁺, -I from Cl |
| C6 (C-H) | 114.4 | 126.3 | 127.0 | Ortho to NH₃⁺, loss of +R shielding |
*Free base data provided as a baseline reference to illustrate the protonation delta.
Product Comparison 2: Predictive Software vs. Empirical Data
Predicting ¹³C shifts for polyhalogenated aromatics is notoriously difficult. We compared standard Heuristic Additivity Models (e.g., ChemDraw/Mnova predictor) against DFT-GIAO (Density Functional Theory - Gauge-Independent Atomic Orbital) calculations, as detailed in [3].
Table 2: Accuracy of Predictive Models for 5-Chloro-2-iodoaniline HCl
| Predictive Model | Mean Absolute Error (MAE) | Max Error (ppm) | Strengths | Weaknesses |
| Heuristic Additivity | 3.5 ppm | 8.2 ppm (at C2-I) | Rapid, computationally cheap, integrated into standard UI. | Fails to accurately model the relativistic spin-orbit coupling of Iodine. |
| DFT-GIAO (B3LYP) | 1.2 ppm | 2.5 ppm (at C1-N) | High accuracy for heavy halogenated aromatics. | Computationally expensive; requires conformer search and solvent modeling. |
Verdict: For routine verification, heuristic models are sufficient for C3, C4, C5, and C6. However, if absolute structural proof is required (especially distinguishing regioisomers involving the iodine position), DFT-GIAO is mandatory to accurately predict the C2 shift.
Standardized Experimental Protocol
To ensure reproducible, high-resolution ¹³C NMR spectra for 5-chloro-2-iodoaniline HCl, follow this self-validating experimental workflow. The protocol incorporates internal checks to guarantee magnetic field homogeneity and sufficient relaxation of quaternary carbons.
Step-by-Step Methodology
-
Sample Preparation (Self-Validation: Homogeneity):
-
Weigh exactly 25 mg of 5-chloro-2-iodoaniline HCl.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Crucial Step: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Removing undissolved micro-particulates is a physical self-validation step that prevents localized magnetic susceptibility gradients, ensuring sharp line widths.
-
-
Probe Tuning & Matching (Self-Validation: Sensitivity):
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Execute Automated Tuning and Matching (ATMA) specifically for the ¹³C nucleus. Validating the tuning curve minimizes reflected RF power, maximizing the signal-to-noise ratio (SNR) for the insensitive ¹³C nucleus.
-
-
Locking and Shimming (Self-Validation: Resolution):
-
Lock onto the deuterium signal of DMSO-d₆.
-
Run a 3D gradient shimming protocol (e.g., TopShim). Validate the shim quality by checking the ¹H FID; the TMS peak line width at half-height must be < 1.0 Hz before proceeding to ¹³C acquisition.
-
-
Acquisition Parameters (Self-Validation: Quantifiability):
-
Select a ¹H-decoupled ¹³C pulse sequence (e.g., zgpg30).
-
Set the spectral width to 250 ppm.
-
Crucial Step: Set the relaxation delay (D1) to 2.0 seconds . Because quaternary carbons (C1, C2, C5) lack attached protons, they rely on slower dipole-dipole relaxation mechanisms. A 2.0s delay ensures they are fully relaxed between pulses, validating that their peak intensities remain visible above the baseline.
-
Acquire a minimum of 512 scans (NS).
-
-
Processing:
-
Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT) to artificially boost SNR without severely compromising resolution.
-
Phase and baseline correct manually. Calibrate the chemical shift scale by setting the central DMSO-d₆ septet precisely to 39.52 ppm.
-
Step-by-step experimental workflow for high-fidelity 13C NMR acquisition.
References
-
Gawinecki, R., et al. "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines." Molecules, 2005, 10(1), 210-216.[Link] [INDEX]
-
Viesser, R. V., et al. "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics, 2018, 20, 11247-11259.[Link] [INDEX]
-
Krivdin, L. B. "Computational protocols for calculating 13C NMR chemical shifts." Progress in Nuclear Magnetic Resonance Spectroscopy, 2019, 114, 103-156.[Link] [INDEX]
Technical Guide: Mass Spectrometry Fragmentation of 5-Chloro-2-iodoaniline
Executive Summary
5-Chloro-2-iodoaniline is a critical halogenated intermediate used in the synthesis of pharmacophores, particularly for Suzuki-Miyaura cross-coupling reactions where the distinct reactivity of the C-Cl and C-I bonds allows for site-selective functionalization.
This guide provides an in-depth analysis of its mass spectrometry (MS) fragmentation behavior.[1][2] Unlike simple anilines, the presence of two different halogens (Chlorine and Iodine) creates a unique isotopic and fragmentation signature. Crucially, researchers must recognize that Electron Ionization (EI) spectra of haloaniline isomers (e.g., 2-iodo vs. 4-iodo) are often virtually identical. This guide details the specific fragmentation pathways, establishes a self-validating identification protocol, and compares the compound against structural alternatives to aid in selection and characterization.
Experimental Protocol: GC-MS Configuration
To obtain reproducible fragmentation patterns consistent with spectral libraries (NIST/Wiley), the following "self-validating" protocol is recommended. This setup ensures that thermal degradation does not artificially alter the observed iodine loss.
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | High enough to volatilize, low enough to prevent C-I bond homolysis before ionization. |
| Injection Mode | Split (10:1) | Prevents detector saturation; haloanilines ionize efficiently. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | Non-polar stationary phase minimizes peak tailing for amines. |
| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal ionization efficiency. |
| Ion Source Temp | 230 °C | Standard EI source temperature. |
| Electron Energy | 70 eV | Critical: Standardizes fragmentation for library comparison. |
| Scan Range | m/z 40 – 300 | Captures molecular ion ( |
Validation Step: Inject a standard of 4-Bromoaniline prior to analysis. If the ratio of
(171) to(92) deviates significantly from library values (>20%), clean the ion source. Active sites in a dirty source can catalyze dehalogenation.
Fragmentation Analysis & Mechanism
The mass spectrum of 5-Chloro-2-iodoaniline is dominated by the stability of the aromatic ring and the weakness of the Carbon-Iodine bond.
Molecular Ion and Isotope Pattern
The molecular ion (
-
Chlorine Signature: The presence of one Chlorine atom (
and in ~3:1 ratio) dictates the isotope pattern. -
Iodine Signature: Iodine is monoisotopic (
). -
Result: You will observe a base peak at m/z 253 (
) and an peak at m/z 255 ( ) with an approximate intensity of 32% relative to the base peak.
Primary Fragmentation: Loss of Iodine (The "Weak Link")
The C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of C-Cl (~95 kcal/mol) or C-N. Upon electron impact, the most favorable pathway is the homolytic cleavage of the C-I bond.
-
Transition:
-
Observation: A prominent peak at m/z 126 . This ion corresponds to the 5-chloroaniline radical cation (
). -
Isotope Check: The fragment at m/z 126 must retain the Chlorine isotope pattern (m/z 126 and 128 in a 3:1 ratio). If this pattern is absent, the peak is not the 5-chloroaniline fragment.
Secondary Fragmentation: Ring Disintegration
Following the loss of Iodine, the resulting ion (m/z 126) undergoes characteristic aniline fragmentation:
-
Loss of HCN: A neutral loss of Hydrogen Cyanide (27 Da) is typical for amino-substituted aromatics.
-
(
).
-
(
-
Loss of Cl: A less favorable but observable pathway involves the loss of the Chlorine radical from the m/z 126 intermediate.
-
(
).
-
(
Visualization of Fragmentation Pathway
Caption: Figure 1. EI-MS Fragmentation tree for 5-Chloro-2-iodoaniline showing primary C-I cleavage followed by secondary aniline ring degradation.
Comparative Analysis: Alternatives & Isomers
In drug development, selecting the right halogenated building block is crucial.[3] Below is a comparison of 5-Chloro-2-iodoaniline with its structural isomer and a bromo-analog.
Comparison with Isomer: 4-Chloro-2-iodoaniline
A common challenge is distinguishing positional isomers.[4]
-
Spectral Similarity: Under standard EI conditions, the mass spectra of 5-Chloro-2-iodoaniline and 4-Chloro-2-iodoaniline are virtually identical . Both show
at 253 and the base peak at 126. The "ortho effect" (interaction between amine and ortho-halogen) is generally not strong enough in underivatized chloro/iodo-anilines to cause unique diagnostic peaks (unlike fluoroanilines). -
Differentiation Strategy: Do not rely on EI-MS alone.
-
Recommendation: Use NMR (coupling constants of aromatic protons) or Derivatization . Converting the amine to an acetanilide (using acetic anhydride) induces a specific "ortho effect" (loss of halogen radical vs. HX) that can distinguish isomers in MS.
-
Comparison with Analog: 5-Chloro-2-bromoaniline
If the reactivity of the Iodine is too high (causing instability), the Bromo-analog is a common alternative.
| Feature | 5-Chloro-2-iodoaniline | 5-Chloro-2-bromoaniline |
| Molecular Weight | 253.47 | 206.47 |
| Base Peak ( | m/z 253 | m/z 205 & 207 (1:1 ratio) |
| Bond Energy (C-X) | C-I (~65 kcal/mol) | C-Br (~81 kcal/mol) |
| Fragmentation | Rapid loss of I; | Slower loss of Br; |
| Isotope Pattern | Simple M, M+2 (Cl only) | Complex M, M+2, M+4 (Cl + Br interaction) |
Data Summary Table
| Ion Identity | m/z (Theory) | Relative Abundance (Est.) | Origin |
| Molecular Ion ( | 253 | 100% | Parent Molecule ( |
| Isotope Peak | 255 | ~32% | Parent Molecule ( |
| Des-Iodo Ion | 126 | 40-60% | Loss of Iodine radical |
| Des-Iodo Isotope | 128 | ~13% | Loss of Iodine ( |
| Ring Fragment | 99 | 10-20% | Loss of HCN from m/z 126 |
| Phenyl Cation | 91 | <10% | Loss of Cl from m/z 126 |
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Iodoaniline (Isomer Analog). National Institute of Standards and Technology.[5] [Link]
-
Jariwala, F. B., et al. (2008).[6] "Ortho Effect in Electron Ionization Mass Spectrometry of N-acylanilines Bearing a Proximal Halo Substituent." Journal of the American Society for Mass Spectrometry. [Link]
-
University of Guelph. Sample Preparation Guidelines for GC-MS.[Link]
Sources
Technical Guide: FTIR Spectra Comparison of 5-Chloro-2-iodoaniline (Free Base vs. HCl)
Executive Summary
This guide provides a technical comparison between the infrared spectra of 5-Chloro-2-iodoaniline (free base) and its hydrochloride salt (HCl) form. For researchers in drug discovery and agrochemical synthesis, distinguishing these forms is critical, as the salt form is often generated to improve aqueous solubility (bioavailability) or stability during intermediate storage.
The Core Distinction: The most diagnostic spectral shift occurs in the high-frequency region (3500–2500 cm⁻¹). The transformation converts the sharp, distinct N-H stretching doublet of the primary amine (free base) into a broad, complex "ammonium band" characteristic of the salt.
Chemical Context & Transformation[1][2][3][4]
Understanding the structural change is a prerequisite for interpreting the spectra. 5-Chloro-2-iodoaniline is a primary aromatic amine. Upon treatment with hydrochloric acid, the lone pair on the nitrogen accepts a proton, forming a quaternary ammonium cation.
Reaction Pathway
Figure 1: Protonation of the amino group converts the neutral amine into an ionic anilinium salt.[1]
Experimental Protocol: Sample Preparation
The physical state of the sample dictates the preparation method. The free base is a low-melting solid (40–44°C), while the HCl salt typically has a higher melting point but is hygroscopic.
Method Selection Strategy
Figure 2: Decision tree for sample preparation to minimize artifacts (e.g., water bands in hygroscopic salts).
Critical Note on Hygroscopicity: Amine salts are prone to absorbing atmospheric moisture. Water absorbs strongly at ~3400 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend), which can obscure the N-H features of the salt. Recommendation: Dry the HCl salt in a vacuum desiccator over
Spectral Analysis: Detailed Comparison
Region 1: N-H Stretching (3500 – 2500 cm⁻¹)
This is the primary identification region.
-
Free Base (Primary Amine):
-
HCl Salt (Ammonium Ion):
-
The sharp doublet disappears.
-
Replaced by a broad, strong "Ammonium Band" ranging from 3200 down to 2600 cm⁻¹.
-
Mechanism: This broadening is due to strong hydrogen bonding between the
protons and the anion, as well as Fermi resonance interactions with overtones of the bending modes. -
Visual Cue: This broad band often overlaps with the aromatic C-H stretches (~3000–3100 cm⁻¹), making the C-H peaks appear as small "shoulders" or "spikes" riding on the broad ammonium curve.
-
Region 2: Bending & Deformation (1650 – 1500 cm⁻¹)
-
Free Base:
-
N-H Scissoring: A medium-to-strong band around 1620 cm⁻¹ .
-
Ring Breathing: Aromatic C=C ring stretches appear near 1580 cm⁻¹ and 1480 cm⁻¹.
-
-
HCl Salt:
-
Asymmetric
Deformation: A distinct band appears, typically near 1600–1580 cm⁻¹ .[2] -
Symmetric
Deformation: A second band often appears near 1500 cm⁻¹ . -
Note: The 1600 cm⁻¹ region can be crowded as it contains both the ammonium deformation and the aromatic ring stretching.
-
Region 3: The Fingerprint & Halogens (1500 – 400 cm⁻¹)
-
C-N Stretch:
-
Free Base: Strong band at 1250–1300 cm⁻¹ (Aromatic C-N).
-
HCl Salt: The C-N stretch often shifts slightly to higher frequencies due to the change in hybridization/electronic environment, but is less diagnostic than the N-H region.
-
-
Halogen Signatures (Unchanged):
-
The 5-Chloro and 2-Iodo substituents do not participate in the protonation; therefore, their signatures remain relatively stable, serving as an internal confirmation of the molecular skeleton.
-
C-Cl Stretch: Visible as a strong band in the 800–600 cm⁻¹ range.
-
C-I Stretch: Typically appears at ~500 cm⁻¹ or lower . Note: Standard FTIR instruments with KBr beam splitters often cut off at 400 cm⁻¹, making the C-I band difficult to observe clearly.
-
Summary Data Table
| Vibrational Mode | Free Base (5-Chloro-2-iodoaniline) | HCl Salt (Anilinium Chloride form) | Diagnostic Value |
| N-H Stretch | Doublet (Sharp) ~3450 cm⁻¹ (Asym)~3350 cm⁻¹ (Sym) | Broad Envelope ~3200–2600 cm⁻¹(Multiple sub-peaks) | High (Primary Indicator) |
| C-H Stretch (Aromatic) | Distinct peaks > 3000 cm⁻¹ | Obscured/Shoulders on broad NH band | Low |
| N-H / NH₃⁺ Bend | Scissoring ~1620 cm⁻¹ | Asym Def. ~1600–1580 cm⁻¹Sym Def. ~1500 cm⁻¹ | Medium |
| C-N Stretch | ~1250–1300 cm⁻¹ | Shifts slightly (often higher) | Low |
| C-Cl Stretch | 800–600 cm⁻¹ | 800–600 cm⁻¹ (Unchanged) | Confirmation of Skeleton |
Conclusion
To confirm the conversion of 5-Chloro-2-iodoaniline to its HCl salt, the researcher must look for the collapse of the high-frequency N-H doublet and the emergence of the broad ammonium envelope centered between 2800–3000 cm⁻¹.
-
Pass Criteria: Presence of broad absorption <3000 cm⁻¹ AND retention of the aromatic/halogen fingerprint (>600 cm⁻¹).
-
Fail Criteria: Persistence of sharp peaks at ~3400 cm⁻¹ indicates incomplete protonation (presence of residual free base).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. Aniline Hydrochloride IR Spectrum. National Institute of Standards and Technology.[5] Available at: [Link] (Reference for general primary amine salt spectral features).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed assignment of amine salt overtones).
Sources
A Senior Application Scientist's Guide to Reverse-Phase HPLC Analysis: Elucidating the Retention Behavior of 5-Chloro-2-iodoaniline Hydrochloride
For researchers and professionals in drug development and chemical synthesis, the accurate analysis of halogenated anilines is a critical quality control and research step. These compounds are pivotal building blocks in the creation of a wide array of pharmaceuticals and specialty chemicals.[1][2] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as a primary workhorse for these analyses due to its robustness and versatility in separating compounds with varying polarities.[3]
This guide provides an in-depth technical comparison of the expected High-Performance Liquid Chromatography (HPLC) retention behavior of 5-Chloro-2-iodoaniline hydrochloride against structurally similar halogenated anilines. While a universal retention time for any compound is non-existent due to its dependency on specific instrumentation and methodologies, this document will equip you with the foundational knowledge and a detailed experimental framework to predict and interpret the elution behavior of your target analyte. We will delve into the causal relationships between molecular structure, mobile phase composition, and retention time, empowering you to develop and troubleshoot your own separation methods.
The Foundational Principles of Separation: Why Reverse-Phase HPLC is the Method of Choice
Reverse-phase HPLC separates analytes based on their hydrophobicity.[4] The stationary phase, typically a silica-based particle chemically bonded with non-polar alkyl chains (e.g., C18), provides a hydrophobic surface.[5] A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through the column.[4]
The fundamental principle is straightforward: the more hydrophobic (less polar) an analyte is, the more strongly it will interact with the non-polar stationary phase, and the longer it will be retained on the column, resulting in a longer retention time. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will elute sooner. The hydrochloride salt of an aniline, being more polar than its free base, will generally have a shorter retention time.
Predicting Elution Order: A Comparative Analysis
To understand the expected retention time of 5-Chloro-2-iodoaniline hydrochloride, it is instructive to compare it with other halogenated anilines. The following table outlines the predicted elution order based on the principles of hydrophobicity.
| Compound | Structure | Predicted Elution Order | Rationale for Elution Order |
| Aniline | 1 (Fastest) | As the parent compound with no halogen substituents, aniline is the most polar and will have the weakest interaction with the C18 stationary phase, leading to the shortest retention time. | |
| 4-Chloroaniline | 2 | The addition of a single chlorine atom increases the hydrophobicity compared to aniline, resulting in a longer retention time. | |
| 2,5-Dichloroaniline | 3 | With two chlorine atoms, this compound is more hydrophobic than 4-chloroaniline, leading to a stronger interaction with the stationary phase and a later elution. | |
| 5-Chloro-2-iodoaniline Hydrochloride | 4 | The presence of both a chlorine and a larger, more polarizable iodine atom significantly increases the molecular weight and surface area, contributing to greater Van der Waals interactions with the stationary phase and thus, increased hydrophobicity compared to the dichloroaniline. The hydrochloride salt form, however, increases its polarity, which would shorten its retention time relative to its free base. Its predicted position is based on the combined effect of the two halogens. | |
| 2,4,6-Trichloroaniline | 5 (Slowest) | The three chlorine atoms make this the most non-polar and hydrophobic compound in this series, resulting in the strongest retention and the longest elution time. |
This predictive framework is a powerful tool for method development and peak identification. The actual retention times will vary, but the elution order should remain consistent under the reverse-phase conditions outlined below.
Visualizing the Separation Logic
The following diagram illustrates the workflow for developing an HPLC method for the analysis of halogenated anilines, emphasizing the key decision points and optimization loops.
Caption: HPLC Method Development Workflow for Halogenated Anilines.
Experimental Protocol: A Self-Validating System
This detailed protocol provides a robust starting point for the analysis of 5-Chloro-2-iodoaniline hydrochloride and its analogues. The inclusion of system suitability checks ensures the trustworthiness of the generated data.
1. Materials and Reagents:
-
5-Chloro-2-iodoaniline hydrochloride (and other anilines for comparison)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for their excellent hydrophobic separation capabilities.[5]
3. Preparation of Mobile Phases and Standards:
-
Mobile Phase A: 0.1% TFA in Water. TFA is a common ion-pairing agent used to improve the peak shape of basic compounds like anilines by minimizing interactions with residual silanol groups on the silica-based stationary phase.[6]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 5-Chloro-2-iodoaniline hydrochloride in methanol.
-
Working Standard Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard, versatile column for reverse-phase separations. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | TFA improves peak shape for basic analytes. Acetonitrile is a common organic modifier. |
| Gradient | 30% B to 90% B over 15 minutes | A gradient elution is necessary to separate compounds with a range of polarities and to elute highly retained components in a reasonable time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[6] |
| Injection Vol. | 10 µL | A standard injection volume. |
| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. |
5. System Suitability:
Before analyzing samples, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the retention time is less than 1% and the RSD for the peak area is less than 2%. This ensures the reliability and reproducibility of the analytical system.
6. Data Analysis:
Record the retention time for each compound. Compare the elution order with the predicted order based on hydrophobicity. The peak area can be used for quantification by creating a calibration curve with standards of known concentrations.
Troubleshooting Common HPLC Issues
-
Peak Tailing: For basic compounds like anilines, this is often due to interactions with acidic silanol groups on the stationary phase. Ensure the mobile phase contains an additive like TFA or use an end-capped column.[6]
-
Shifting Retention Times: This can be caused by a non-equilibrated column, temperature fluctuations, or changes in mobile phase composition.[6] Ensure the column is fully equilibrated before starting the analytical run and that the mobile phase is well-mixed and degassed.
-
Poor Resolution: Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.
By understanding the fundamental principles of reverse-phase chromatography and following a systematic approach to method development, researchers can confidently analyze 5-Chloro-2-iodoaniline hydrochloride and related compounds with high accuracy and reproducibility.
References
- Lunn, G., & Hellwig, L. C. (2011). Handbook of derivatization reactions for HPLC. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
-
Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]
-
JASCO. (2025). Principles of HPLC (3) Separation modes. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]
Sources
Reactivity Benchmarks: 5-Chloro-2-iodoaniline vs. 5-Chloro-2-bromoaniline in Cross-Coupling
As a Senior Application Scientist, selecting the optimal halogenated aniline derivative is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. When comparing 5-Chloro-2-iodoaniline and 5-Chloro-2-bromoaniline , the structural difference is limited to a single atom at the C2 position. However, this substitution fundamentally alters the thermodynamic landscape of the molecule.
This guide objectively compares the reactivity profiles of these two critical building blocks, providing mechanistic insights, quantitative data, and field-proven experimental protocols to guide your synthetic strategy.
Thermodynamic Causality & Mechanistic Pathways
In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations), the catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the aryl-halogen bond. This step is almost universally the turnover-limiting step of the reaction[1].
The reactivity divergence between the iodo and bromo derivatives is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond[2]:
-
C-I Bond (5-Chloro-2-iodoaniline): ~65 kcal/mol. The weak C-I bond presents a low activation energy barrier, allowing rapid oxidative addition by standard Pd(0) catalysts even at room temperature.
-
C-Br Bond (5-Chloro-2-bromoaniline): ~81 kcal/mol. The stronger C-Br bond requires significantly higher thermal energy (typically 80–110 °C) and often benefits from more electron-rich or bidentate phosphine ligands to force the oxidative addition[3].
The Orthogonal Advantage
Both molecules feature a chlorine atom at the C5 position. Because the C-Cl bond is highly stable (BDE ~96 kcal/mol), it remains completely inert under the mild conditions used to activate the C-I or C-Br bonds[4]. This massive thermodynamic gap (C-I > C-Br >> C-Cl) allows chemists to perform orthogonal cross-coupling : selectively functionalizing the C2 position first, and reserving the C5-Cl bond for late-stage functionalization using specialized, bulky ligands (e.g., XPhos or BrettPhos).
Fig 1: Chemoselective oxidative addition pathways for 2-halo-5-chloroanilines.
Quantitative Performance Comparison
To facilitate objective decision-making, the following table summarizes the quantitative and operational differences between the two substrates in standard cross-coupling environments.
| Parameter | 5-Chloro-2-iodoaniline | 5-Chloro-2-bromoaniline |
| C2-Halogen BDE | ~65 kcal/mol | ~81 kcal/mol |
| Relative Ox. Add. Rate | Very Fast | Moderate to Slow |
| Typical Reaction Temp | 20 °C – 50 °C | 80 °C – 110 °C |
| Catalyst Requirement | Standard (e.g., Pd(PPh₃)₄) | Standard to Advanced (e.g., Pd(dppf)Cl₂) |
| Reaction Time | 2 – 6 hours | 12 – 24 hours |
| Chemoselectivity (vs C5-Cl) | Excellent (Near 100%) | High, but requires strict temp control |
| Cost & Atom Economy | Higher cost, lower atom economy | Lower cost, better atom economy |
Validated Experimental Protocols
The following protocols detail the Suzuki-Miyaura coupling of both substrates with a generic arylboronic acid. These are designed as self-validating systems : the specific choice of reagents inherently prevents over-reaction at the C5-Cl position.
Protocol A: Mild Coupling of 5-Chloro-2-iodoaniline
Objective: Achieve rapid C2-arylation under mild conditions to prevent degradation of sensitive functional groups.
-
Causality of Design: Because the C-I bond is highly reactive, we use a mild base (Na₂CO₃) and a low temperature (40 °C). This ensures that the oxidative addition is strictly limited to the C-I bond[5]. The standard Pd(PPh₃)₄ catalyst is perfectly sufficient here, as no specialized electron-donation is needed to break the weak iodine bond.
-
Procedure:
-
To a dry Schlenk flask under argon, add 5-Chloro-2-iodoaniline (1.0 mmol), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add a degassed mixture of THF (4 mL) and 2M aqueous Na₂CO₃ (1 mL). Reasoning: THF is an excellent solvent for mild temperatures, and the biphasic system facilitates transmetalation.
-
Stir the mixture at 40 °C for 2–4 hours.
-
Validation Check: Monitor by TLC or GC-MS. The complete disappearance of the iodo-starting material within 4 hours, with no detection of dechlorinated byproducts, validates the chemoselectivity of the system.
-
Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate for purification.
-
Protocol B: Thermally-Driven Coupling of 5-Chloro-2-bromoaniline
Objective: Achieve C2-arylation using the more cost-effective bromo-derivative, requiring higher activation energy.
-
Causality of Design: The stronger C-Br bond necessitates heating to 90 °C[3]. At this temperature, Pd(PPh₃)₄ can degrade, so we switch to Pd(dppf)Cl₂ . The bidentate dppf ligand stabilizes the palladium center against thermal decomposition and accelerates the reductive elimination step. We also upgrade to K₂CO₃, a slightly stronger base, to drive the transmetalation step at a rate that matches the slower oxidative addition.
-
Procedure:
-
To a dry Schlenk flask under argon, add 5-Chloro-2-bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-Dioxane (5 mL) and 2M aqueous K₂CO₃ (1 mL). Reasoning: Dioxane has a higher boiling point (101 °C), making it the ideal solvent for sustained heating.
-
Stir the mixture at 90 °C for 12–24 hours.
-
Validation Check: Monitor by GC-MS. Because the thermal energy is approaching the threshold where C-Cl activation could occur with trace impurities, strict adherence to 90 °C is required. The presence of the desired product after 16 hours validates the protocol.
-
Cool, dilute with water, extract with ethyl acetate, and purify via flash chromatography.
-
Fig 2: Experimental workflow divergence based on halogen reactivity.
Strategic Application Guide
When designing a synthetic route, the choice between the iodo and bromo derivative should be dictated by the specific constraints of your project:
-
Choose 5-Chloro-2-iodoaniline when:
-
Synthesizing complex, temperature-sensitive natural products or pharmaceuticals where heating above 50 °C causes degradation.
-
Performing rapid library synthesis where reaction time is the primary bottleneck.
-
Executing tandem reactions (e.g., Sonogashira followed by cyclization to form indoles) where the superior leaving group ability of iodine drives the cascade forward[5].
-
-
Choose 5-Chloro-2-bromoaniline when:
-
Scaling up to multi-kilogram production. The bromo derivative is significantly cheaper and possesses better atom economy (Bromine MW = 79.9 vs Iodine MW = 126.9).
-
The target molecule and intermediate are thermally stable up to 100 °C.
-
Long-term storage of the starting material is required (iodoanilines are generally more prone to light-induced degradation and proto-dehalogenation over time).
-
References
- Source: nbinno.
- Source: benchchem.
- Source: nih.
- Source: rsc.
- Source: rsc.
- Source: mdpi.
Sources
- 1. Mechanistic insight into construction of axially chiral biaryls via palladium/chiral norbornene cooperative catalysis: a DFT-based computational study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Eco-friendly cyanation strategies of aryl halides using recyclable nickel nanocatalysts with promising antibacterial and antioxidant activities - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00879D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Guide: 5-Chloro-2-iodoaniline Hydrochloride
The following guide details the spectroscopic performance of 5-Chloro-2-iodoaniline hydrochloride , focusing on its UV-Vis absorption maxima (
Executive Summary & Technical Context
5-Chloro-2-iodoaniline hydrochloride (CAS: N/A for specific salt; Free Base CAS: 6828-35-9) is a critical halogenated aniline intermediate. Its spectroscopic identity is defined by a reversible "on/off" switch of the nitrogen lone pair electrons.
-
The Core Distinction: The UV-Vis spectrum of the hydrochloride salt differs radically from the free base.
-
Free Base: Exhibits a strong bathochromic shift (absorption >300 nm) due to
conjugation between the amine and the aromatic ring. -
Hydrochloride Salt: Protonation locks the nitrogen lone pair (
), breaking the conjugation. The spectrum reverts to a "benzene-like" profile (hypsochromic shift), closely resembling 1-chloro-4-iodobenzene .
-
Application Note: Researchers often misidentify the compound by measuring the spectrum in non-acidified solvents (e.g., pure methanol), where the salt may partially dissociate, yielding a hybrid spectrum.
Theoretical Framework: Substituent Effects
To accurately predict and validate the
A. The Halogen Effect (Cl vs. I)
Both Chlorine and Iodine are ortho, para-directing but electron-withdrawing by induction.
-
Chlorine (Cl): Weak auxochrome. Causes a minor red shift.
-
Iodine (I): Stronger auxochrome due to high polarizability. It induces a significant bathochromic shift compared to chlorine.
-
Result: The 5-chloro-2-iodo substitution pattern creates a "push-pull" electronic environment, but the Iodine effect dominates the low-energy transitions.
B. The Protonation Switch (Performance Critical)
The transition from Free Base to Salt eliminates the auxochromic effect of the amino group.
-
Free Base (
): is driven by the interaction of the N-lone pair with the -system. -
Salt (
): The ammonium group is electronically similar to an alkyl group but inductively withdrawing. The spectrum collapses to that of the underlying di-halo-benzene core.
Comparative Performance Data
The following data compares the target compound against its closest structural analogs to establish a validation baseline.
| Compound Species | State | Primary | Secondary | Spectral Characteristic |
| 5-Chloro-2-iodoaniline (Free Base) | Neutral (MeOH) | ~245 nm | 305 - 315 nm | Broad, intense band due to |
| 5-Chloro-2-iodoaniline HCl (Salt) | Acidic (0.1 M HCl) | ~225 nm | 265 - 275 nm | Sharp, fine structure; resembles 1-chloro-4-iodobenzene. |
| Analog: 2,5-Dichloroaniline | Neutral | 240 nm | 295 nm | Reference standard; Iodine causes red-shift vs this analog. |
| Analog: 1-Chloro-4-iodobenzene | Neutral | 228 nm | ~260-270 nm | Proxy for the HCl salt spectrum. |
Interpretation: If your sample exhibits a peak above 300 nm, it is not fully protonated. You are observing the free base.
Experimental Protocol: Self-Validating Identification
This protocol ensures the correct identification of the hydrochloride salt by exploiting the pH-dependent spectral shift.
Methodology: Acid-Base Titration Validation
Objective: Confirm the identity of 5-Chloro-2-iodoaniline HCl by observing the hypsochromic shift upon acidification.
Reagents:
-
Spectroscopic grade Methanol (MeOH).
-
1.0 M Hydrochloric Acid (HCl).
-
1.0 M Sodium Hydroxide (NaOH).
Workflow:
-
Stock Preparation: Dissolve 5 mg of the sample in 50 mL MeOH.
-
Scan A (Baseline): Transfer 3 mL to a quartz cuvette. Record UV-Vis (200–400 nm).
-
Expectation: If the salt is pure and stable,
should be ~270 nm. If partial dissociation occurs, a peak at ~310 nm will appear.
-
-
Scan B (Acidified): Add 50
L of 1.0 M HCl to the cuvette. Mix and record.-
Expectation: Any peak >300 nm must disappear. The spectrum will lock to the "Salt" profile (~265-275 nm).
-
-
Scan C (Basified): Add 100
L of 1.0 M NaOH (neutralizing the acid + excess). Mix and record.-
Expectation: A strong, broad band must emerge at 305–315 nm (Free Base).
-
Visualization: Spectral Validation Workflow
Figure 1: Step-by-step logic flow for validating the hydrochloride salt using UV-Vis solvatochromism.
Structural Mechanism of Absorption
The following diagram illustrates why the absorption maximum shifts so dramatically.
Figure 2: Mechanistic pathway showing the removal of conjugation upon salt formation.
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of 2,5-Dichloroaniline (Analog Comparison). National Institute of Standards and Technology.[1][2] Link
-
Forbes, W.F. (1961).[3] Light absorption studies.[3] Part XIX. The ultraviolet absorption spectra of iodobenzenes. Canadian Journal of Chemistry, 39(2), 2295-2305.[3] (Establishes 1-chloro-4-iodobenzene baseline). Link
-
St. Paul's Cathedral Mission College. Ultraviolet Spectroscopy: Effect of Protonation on Aniline Derivatives. (Theoretical grounding for Aniline vs. Anilinium shift). Link
-
Sigma-Aldrich. Product Specification: 5-Chloro-2-iodoaniline (Free Base). (Source for physical properties).[1][4][5][6][7] Link
-
BenchChem. Spectroscopic Analysis of Halogenated Anilines: 2,5-Dichloroaniline Data. (Comparative analog data). Link
Sources
- 1. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]
- 2. Benzene, 1-chloro-4-iodo- [webbook.nist.gov]
- 3. science-softcon.de [science-softcon.de]
- 4. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloro-4-iodobenzene 99 637-87-6 [sigmaaldrich.com]
- 6. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dichloroaniline CAS 95-82-9|Supplier [benchchem.com]
A Senior Scientist's Guide to Elemental Analysis: Validating the Purity of 5-Chloro-2-iodoaniline HCl
In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For novel intermediates like 5-Chloro-2-iodoaniline Hydrochloride, a compound rich in heteroatoms, elemental analysis serves as a fundamental, quantitative checkpoint. It is not merely a procedural step but a validation of synthetic success, providing a direct measure of a sample's elemental composition against its theoretical formula.
This guide provides a comprehensive comparison of the theoretical versus practical aspects of elemental analysis for 5-Chloro-2-iodoaniline HCl. We will delve into the causality behind the calculations, interpret potential deviations in experimental results, and contextualize this classic technique alongside modern spectroscopic methods.
Part 1: Theoretical Elemental Composition of 5-Chloro-2-iodoaniline HCl
The theoretical elemental composition is the calculated percentage by mass of each element in a perfectly pure molecule. This calculation is derived from the compound's molecular formula and the atomic weights of its constituent elements. It provides the "gold standard" against which experimental results are measured.
Molecular Formula: The parent compound, 5-Chloro-2-iodoaniline, has a formula of C₆H₅ClIN.[1][2][3] As a hydrochloride salt, it incorporates one molecule of HCl.
-
Molecular Formula of the HCl Salt: C₆H₆Cl₂IN
Atomic Weights: For the highest accuracy, we utilize the standard atomic weights as recognized by IUPAC.
-
Hydrogen (H): 1.008 u (a conventional value within the accepted range)[7][8][9]
-
Chlorine (Cl): 35.45 u (a conventional value within the accepted range)[10][11][12]
Step-by-Step Calculation
-
Calculate the Total Molecular Weight (MW):
-
Mass of Carbon = 6 × 12.011 u = 72.066 u
-
Mass of Hydrogen = 6 × 1.008 u = 6.048 u
-
Mass of Chlorine = 2 × 35.45 u = 70.90 u
-
Mass of Iodine = 1 × 126.904 u = 126.904 u
-
Mass of Nitrogen = 1 × 14.007 u = 14.007 u
-
Total MW = 72.066 + 6.048 + 70.90 + 126.904 + 14.007 = 289.925 g/mol
-
-
Calculate the Percentage of Each Element:
-
%C = (72.066 / 289.925) × 100% = 24.86%
-
%H = (6.048 / 289.925) × 100% = 2.09%
-
%N = (14.007 / 289.925) × 100% = 4.83%
-
%Cl = (70.90 / 289.925) × 100% = 24.45%
-
%I = (126.904 / 289.925) × 100% = 43.77%
-
Table 1: Theoretical Elemental Composition Summary
| Element | Symbol | Atomic Weight (u) | Atoms in Molecule | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 24.86 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.09 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.83 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 24.45 |
| Iodine | I | 126.904 | 1 | 126.904 | 43.77 |
| Total | 289.925 | 100.00 |
Part 2: Interpreting Experimental Data—A Comparison
The most common method for determining Carbon, Hydrogen, and Nitrogen content is combustion analysis.[20][21][22] In this technique, the sample is burned in a stream of pure oxygen, converting C to CO₂, H to H₂O, and N to N₂ (or NOx which is then reduced to N₂). These gases are then quantified to determine the original elemental percentages. Halogens like Chlorine and Iodine require specific analytical methods.
A crucial aspect of interpreting results is understanding acceptable deviation. Most peer-reviewed chemistry journals consider experimental values to be in agreement with theory if they fall within ±0.4% of the calculated values.[23][24][25]
Table 2: Comparison of Theoretical vs. Hypothetical Experimental Results
| Element | Theoretical % | Experimental Result A | Deviation from Theory | Status | Experimental Result B | Deviation from Theory | Status |
| C | 24.86 | 24.61 | -0.25% | Pass | 25.95 | +1.09% | Fail |
| H | 2.09 | 2.15 | +0.06% | Pass | 2.55 | +0.46% | Fail |
| N | 4.83 | 4.75 | -0.08% | Pass | 4.71 | -0.12% | Pass |
Analysis of Results
-
Experimental Result B (Fail): The Carbon and Hydrogen values are significantly outside the acceptable range. This is a red flag indicating a purity issue.
-
Causality: The higher-than-expected percentages for Carbon and Hydrogen could suggest the presence of a solvent impurity that is rich in these elements and lacks the other heteroatoms, such as residual ethyl acetate or hexane from chromatography. For example, the co-crystallization of even a small amount of water can significantly alter elemental composition, especially for smaller molecules.[24] Another possibility is the presence of a related organic impurity with a different C/H ratio. While the Nitrogen value passed, this single data point is insufficient to confirm purity when other elements have failed. This sample would require further purification and re-analysis.
-
Part 3: Standard Protocol for Elemental Analysis Submission
Trustworthy data begins with a meticulous experimental workflow. The protocol described below represents a self-validating system, designed to minimize external sources of error.
Step-by-Step Methodology
-
Sample Preparation (The Critical First Step):
-
Purity Confirmation: Before submission, confirm the sample's purity by an orthogonal method, typically NMR spectroscopy. The spectrum should be free of significant impurity signals.
-
Drying: The sample must be rigorously dried to remove all traces of solvent and water. The most common and effective method is drying under high vacuum for several hours, often at a slightly elevated temperature (if the compound is thermally stable). The presence of residual solvent is a primary cause of failed elemental analysis.
-
Homogenization: Ensure the sample is a fine, homogenous powder. If the sample consists of large crystals, gently grind it with a mortar and pestle.
-
Weighing: Accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule provided by the analytical facility. Handle the capsule with tweezers to avoid transferring oils from your skin.
-
-
Sample Submission:
-
Complete the submission form with the correct molecular formula (C₆H₆Cl₂IN) and the theoretical percentages calculated in Part 1. Providing the theoretical values is crucial for the analyst to calibrate the instrument and assess the results.
-
Indicate all elements present, especially halogens, as they may require special handling or combustion conditions.
-
-
Analysis (Combustion Method):
-
The analytical service will perform combustion analysis. The sample is dropped into a high-temperature (≈1000 °C) furnace.
-
The resulting combustion gases (CO₂, H₂O, N₂) are separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.
-
The instrument's software back-calculates the mass percentage of each element in the original sample.
-
-
Data Interpretation:
-
Receive the report from the analytical service.
-
Compare the experimental values to your calculated theoretical values.
-
Calculate the deviation for each element. If all are within ±0.4%, the analysis is successful. If not, troubleshoot based on the deviation patterns as discussed in Part 2.
-
Workflow Visualization
Caption: Workflow for obtaining and validating elemental analysis data.
Part 4: An Integrated Analytical Approach: Beyond Elemental Analysis
While elemental analysis is a powerful tool for confirming the empirical formula, it provides no information about molecular structure or isomeric purity. Therefore, it should always be used as part of a comprehensive suite of analytical techniques.
Table 3: Comparison of Key Analytical Techniques
| Technique | Information Provided for 5-Chloro-2-iodoaniline HCl | Strengths | Weaknesses |
| Elemental Analysis | Provides the % composition of C, H, N, Cl, I. Confirms the empirical formula. | • Highly accurate and precise for purity assessment.• Directly quantitative.• Gold standard for new compound validation. | • Destructive technique.• Provides no structural information (connectivity, isomers).• Sensitive to non-volatile impurities (e.g., salts). |
| NMR Spectroscopy (¹H, ¹³C) | Shows the number and type of hydrogen and carbon environments, their connectivity, and relative abundance. | • Unrivaled for structural elucidation.• Can detect and identify solvent/organic impurities.• Non-destructive. | • Less precise for quantification than elemental analysis.• Requires soluble sample.• May not detect non-protonated impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio, confirming the molecular weight of the parent ion (free base). High-resolution MS (HRMS) can confirm the molecular formula. | • Extremely sensitive.• HRMS provides highly accurate mass, confirming the exact molecular formula.• Provides fragmentation data aiding structural analysis. | • Not inherently quantitative for purity without extensive calibration.• May not detect non-ionizable impurities.• The HCl salt itself is not directly observed. |
| HPLC | Separates the sample from impurities. Provides purity data as a percentage of peak area (e.g., %AUC). | • Excellent for quantifying the purity of the main component against related substances.• Can separate isomers.• Method can be validated for QC purposes. | • Requires development of a specific analytical method.• Purity is relative to detectable impurities; non-chromophoric impurities are missed.• Does not provide structural information on its own. |
Expert Insight: For a compound like 5-Chloro-2-iodoaniline HCl, the analytical data package for publication or regulatory submission must be self-validating. NMR and MS confirm the structure is correct, HPLC confirms its purity relative to organic byproducts, and Elemental Analysis provides the ultimate confirmation that the elemental makeup of the bulk sample matches the theoretical formula, thereby validating its overall purity and identity.
References
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Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Britannica. [Link][16]
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Chlorine Facts - Chlorine The Element of Surprise. The Chlorine Institute. [Link][11]
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Atomic Weight of Chlorine. Commission on Isotopic Abundances and Atomic Weights. [Link][27]
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Iodine. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link][13]
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(b) Why is the atomic weight of carbon reported as 12.011. Pearson. [Link][5]
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Hydrogen | H (Element). PubChem, National Institutes of Health. [Link][7]
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Please explain to me why the Ar for Chlorine is 35.5 and not 35. UCSB Science Line. [Link][12]
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Nitrogen | N (Element). PubChem, National Institutes of Health. [Link][18]
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An International Study Evaluating Elemental Analysis. PMC, National Institutes of Health. [Link][23]
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How did the early chemists determine the atomic weight of hydrogen? History of Science and Mathematics Stack Exchange. [Link][30]
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What is the mass of a nitrogen atom in kg? Quora. [Link][31]
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atomic weight of iodine. Sciencemadness Discussion Board. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link][20]
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Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link][24]
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The atomic weight of chlorine is reported as 35.5, yet no atom of chlorine has the mass of 35. 5 amu. Why? Quora. [Link][32]
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Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link][8]
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What's the Molar Mass of Hydrogen? Horizon Educational. [Link][33]
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Iodine | I (Element). PubChem, National Institutes of Health. [Link][14]
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Basic principles and tests of organic element analysis. Universal Lab Blog. [Link][34]
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Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory, NIST. [Link][9]
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Atomic Data for Carbon (C). Physical Measurement Laboratory, NIST. [Link][6]
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What is the atomic weight of carbon? Round to the nearest whole number. CK-12 Foundation. [Link][35]
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An International Study Evaluating Elemental Analysis. ACS Central Science. [Link][25]
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A Look at Elemental Analysis for Organic Compounds. AZoM. [Link][21]
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What Is an Elemental Analyzer & How Does It Work? Excedr. [Link][22]
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5-Chloro-2-iodoaniline. BioOrganics. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 5-Chloro-2-iodoaniline Using Thin-Layer Chromatography
The Imperative of Purity for Synthetic Intermediates
In the landscape of drug development and fine chemical synthesis, the purity of a starting material or intermediate is not merely a quality metric; it is a foundational pillar of process safety, reaction efficiency, and final product integrity. 5-Chloro-2-iodoaniline is a versatile building block, valued for its uniquely substituted aromatic ring, which serves as a scaffold in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The presence of impurities, such as regioisomers or residual starting materials from its synthesis (e.g., from 4-Chloro-2-nitroaniline), can lead to undesirable side reactions, compromised yields, and the generation of difficult-to-remove, structurally-related impurities in the final API.[2]
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method for the qualitative assessment of purity.[3][4] Its simplicity allows for quick screening of multiple samples, making it an indispensable tool for monitoring reaction progress and validating the purity of reagents like 5-Chloro-2-iodoaniline before their use in critical synthetic steps.
The Science of Separation: TLC Principles for Halogenated Anilines
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase. For our application, the stationary phase is a thin layer of silica gel, a polar adsorbent, coated on a plate. The mobile phase, or eluent, is a solvent or mixture of solvents that travels up the plate via capillary action.
The separation hinges on polarity:
-
Stationary Phase (Silica Gel): Silica gel (SiO₂) is highly polar due to the presence of surface silanol (Si-OH) groups. Polar compounds will have a stronger affinity for the stationary phase and will move more slowly up the plate.
-
Mobile Phase (Eluent): The polarity of the eluent can be tuned. A more polar eluent will compete more effectively with the stationary phase for the analytes, causing all compounds, including polar ones, to move further up the plate.[5]
-
Analyte (5-Chloro-2-iodoaniline): The analyte's polarity determines its interaction with both phases. The basic amine group in anilines can lead to strong interactions with the acidic silica gel, sometimes causing "tailing" or streaking of the spot. To create sharp, well-defined spots, a small amount of a basic modifier like triethylamine is often added to the eluent to saturate the acidic sites on the silica gel.[4][6]
The result of this separation is visualized as a series of spots, and the position of each spot can be quantified by its Retention Factor (Rf) .[7][8]
A Self-Validating TLC Workflow for Purity Assessment
This protocol is designed to be a self-validating system, employing multiple visualization techniques to ensure that no potential impurities are overlooked.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the purity validation of 5-Chloro-2-iodoaniline by TLC.
Step-by-Step Experimental Protocol
Materials:
-
5-Chloro-2-iodoaniline (Test Sample and a high-purity Reference Standard)
-
Silica gel 60 F254 TLC plates
-
Dichloromethane (DCM) or Ethyl Acetate (for sample dissolution)
-
Hexane (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Triethylamine (TEA)
-
Glass capillaries for spotting
-
TLC developing chamber with lid
-
Iodine crystals
-
UV lamp (254 nm)
-
Ruler
1. Preparation of Solutions and Eluent:
-
Sample Solutions: Prepare separate solutions of the test sample and the reference standard of 5-Chloro-2-iodoaniline at a concentration of approximately 1 mg/mL in dichloromethane.
-
Eluent System: Prepare a mobile phase consisting of Hexane:Ethyl Acetate (4:1 v/v) with 1% Triethylamine . For example, in a 100 mL solution, combine 79 mL Hexane, 20 mL Ethyl Acetate, and 1 mL Triethylamine. The addition of TEA is crucial to prevent spot tailing common with amines on silica gel.[6]
2. TLC Plate Preparation and Spotting:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
On the baseline, mark three lanes: 'R' for Reference, 'S' for Sample, and 'C' for Co-spot.
-
Using a glass capillary, carefully apply a small spot of the reference solution onto the 'R' lane and the sample solution onto the 'S' lane.
-
For the 'C' lane, apply a spot of the reference solution first, let it dry, and then apply a spot of the sample solution directly on top of it. This co-spot lane is essential for direct comparison and confirming identity.[9]
3. Development:
-
Pour the prepared eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.[10] Close the lid.
-
Allow the eluent to ascend the plate. Remove the plate when the solvent front is approximately 1 cm from the top edge.
-
Immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
4. Visualization and Data Collection:
-
UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm. Aromatic compounds like 5-Chloro-2-iodoaniline will appear as dark spots against the fluorescent green background of the plate.[11][12] Gently circle the observed spots with a pencil.
-
Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few iodine crystals. Organic compounds will react with the iodine vapor to form yellow-brown spots.[13] This method can often visualize impurities that are not UV-active. Circle any new spots that appear.
Interpreting the Chromatogram: A Purity Verdict
The purity of the sample is determined by comparing the spots in the 'S' lane to the 'R' lane.
| Observation | Interpretation | Action Required |
| Single Spot in 'S' Lane | The sample is likely pure. The main spot should have the same Rf value as the reference standard. | Proceed with synthesis. |
| Multiple Spots in 'S' Lane | The sample contains impurities. The main spot should correspond to the reference, while other spots are impurities. | Characterize impurities. Purification (e.g., column chromatography, recrystallization) is necessary. |
| Spot in 'S' at different Rf than 'R' | The sample may be the wrong compound or a significantly different isomer. | Confirm identity using other analytical methods (e.g., NMR, MS). |
| Streaking or Tailing Spot | The compound is interacting too strongly with the silica, or the sample is overloaded. | Re-run with less sample or confirm that triethylamine was added to the eluent. |
Calculating the Retention Factor (Rf): The Rf value is a ratio that helps in identifying compounds under a specific set of conditions (stationary and mobile phase).[14] Rf = (Distance traveled by the spot from the baseline) / (Distance traveled by the solvent front from the baseline) [7][8]
A pure sample of 5-Chloro-2-iodoaniline should exhibit a single spot with an Rf value identical to that of the high-purity reference standard. For halogenated anilines in a Hexane/EtOAc system, a typical target Rf range is between 0.2 and 0.5.[6]
TLC in Context: Comparison with Alternative Purity Analysis Methods
While TLC is an excellent tool for rapid qualitative assessment, other methods provide quantitative data and higher resolution. The choice of method should align with the specific requirements of the analysis, as guided by principles from the International Council for Harmonisation (ICH).[15][16][17]
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Differential partitioning on a planar surface.[18] | High-pressure separation in a packed column. | Separation of volatile compounds in a gaseous mobile phase.[19] |
| Primary Use | Qualitative purity checks, reaction monitoring.[3] | Quantitative purity and impurity profiling.[20] | Analysis of volatile and thermally stable compounds. |
| Resolution | Lower.[18] | High to Very High. | Very High. |
| Speed | Fast (5-20 minutes per plate). | Slower (10-60 minutes per sample). | Moderate to Fast (5-30 minutes per sample). |
| Cost | Low (minimal equipment and solvent). | High (expensive instrumentation and solvents). | High (expensive instrumentation and gases). |
| Quantification | Semi-quantitative at best (with densitometry).[21] | Highly accurate and precise. | Highly accurate and precise. |
| Best For | Quick purity confirmation of 5-Chloro-2-iodoaniline. | Precise quantification of purity and low-level impurities. | Analysis of potential volatile impurities or starting materials. |
Conclusion
Thin-Layer Chromatography is a powerful, accessible, and indispensable technique for the rapid validation of 5-Chloro-2-iodoaniline purity. By employing a well-chosen eluent system with a basic modifier and utilizing a multi-step visualization process, researchers can confidently and quickly assess the quality of this critical synthetic intermediate. This self-validating TLC protocol provides a trustworthy first line of defense against impure reagents, ensuring the integrity and success of subsequent synthetic transformations in the demanding field of drug development.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
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How to Calculate Rf TLC . Oreate AI Blog. [Link]
-
Validation of analytical procedures according to the ICH guidelines . Efor Group. [Link]
-
Validation of Analytical Procedure Q2(R2) . International Council for Harmonisation (ICH). [Link]
-
Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 . PubMed. [Link]
-
TLC Rf value calculation . YouTube. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Thin Layer Chromatography (TLC) . University of Colorado Boulder. [Link]
-
TLC Visualization Reagents . EPFL. [Link]
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High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences . Preprints.org. [Link]
-
The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled . BYJU'S. [Link]
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Chromatography (HPLC, TLC) . PharmDecks. [Link]
-
Solvent Strength and Selectivity of Some Halogenated Alkanes in TLC Separation of Ring-Substituted Aniline Derivatives . Journal of Chromatographic Science, Oxford Academic. [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate . Analytical Methods, RSC Publishing. [Link]
-
Thin-layer Chromatography . PubMed. [Link]
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Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde . Indian Journal of Chemical Technology. [Link]
-
Comparative Study of RP–HPLC Versus TLC– Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones and Corticosteroids . AKJournals. [Link]
-
TLC examination of isomeric nitro anilines . YouTube. [Link]
-
2.3F: Visualizing TLC Plates . Chemistry LibreTexts. [Link]
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5.7: Visualizing TLC Plates . Chemistry LibreTexts. [Link]
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Thin Layer Chromatography (TLC): An Overview . AZoLifeSciences. [Link]
-
I want good solvent system in TLC in aniline and ketone compound? . ResearchGate. [Link]
-
TLC Visualization Techniques . Scribd. [Link]
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Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall. [Link]
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Molecular Analysis and Separation Using Thin-Layer Chromatography . Longdom Publishing. [Link]
-
Solvent controlled ortho‐C−H activation/halogenation of aniline . ResearchGate. [Link]
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids . Royal Society of Chemistry. [Link]
-
p-IODOANILINE . Organic Syntheses Procedure. [Link]
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A Comparative Guide to the Crystal Structure of Halogenated Anilines: Insights for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Halogenated Anilines
Halogenated anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The nature, position, and number of halogen substituents on the aniline ring profoundly influence the molecule's chemical reactivity, biological activity, and ultimately, its efficacy and safety as a drug candidate. Understanding the three-dimensional arrangement of atoms in the solid state is paramount, as it governs key properties such as solubility, stability, and crystal packing, which are critical considerations in drug development. X-ray crystallography stands as the definitive technique for elucidating these intricate atomic arrangements, providing invaluable insights into conformation, intermolecular interactions, and hydrogen-bonding networks.
This guide focuses on providing a comparative analysis of the crystal structure of 5-Chloro-2-iodoaniline hydrochloride, a compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific hydrochloride salt is not publicly available, this guide will provide a comprehensive comparison with structurally related analogs to offer valuable insights into its expected solid-state behavior. By examining the crystal structures of 4-Chloro-2-iodoaniline, 2-iodoaniline, and aniline hydrochloride, we can infer the likely structural characteristics of 5-Chloro-2-iodoaniline hydrochloride and understand the influence of substituent positioning and protonation on its crystal packing.
Comparative Crystallographic Analysis: Unraveling Substituent Effects
The seemingly subtle change in the position of a halogen atom or the protonation of the amine group can lead to significant alterations in the crystal lattice. This section compares the crystallographic data of key analogs to predict the structural properties of 5-Chloro-2-iodoaniline hydrochloride.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-Chloro-2-iodoaniline | C₆H₅ClIN | Orthorhombic | P2₁2₁2₁ | 4.1538(4) | 11.3685(11) | 15.8550(16) | 90 | 90 | 90 | 748.71(13) | 4 |
| 2-Iodoaniline | C₆H₆IN | Trigonal | P3₂ | 11.2952(8) | 11.2952(8) | 4.5325(4) | 90 | 90 | 120 | 500.79(7) | 3 |
| Aniline Hydrochloride | C₆H₈ClN | Monoclinic | Cc | 15.84(3) | 5.33(3) | 8.58(3) | 90 | 101(30) | 90 | - | 4 |
Analysis of Structural Isomers: 4-Chloro-2-iodoaniline vs. 5-Chloro-2-iodoaniline (predicted)
The crystal structure of 4-Chloro-2-iodoaniline reveals that the molecules are linked by N—H···N hydrogen bonds, forming chains.[1] Additionally, a Cl···I halogen bond is observed. It is highly probable that 5-Chloro-2-iodoaniline will also exhibit strong N—H···N hydrogen bonding. The difference in the substitution pattern will likely lead to a different crystal packing arrangement and potentially a different space group. The presence and nature of halogen···halogen interactions in the 5-chloro isomer would be a key point of comparison.
The Impact of the Chloro Group: 2-Iodoaniline vs. 5-Chloro-2-iodoaniline (predicted)
The crystal structure of 2-iodoaniline showcases a fascinating arrangement where each molecule is part of three extended helices, stabilized by weak N—H···N hydrogen bonds, I···I interactions, and C—H···π contacts.[2] The introduction of a chloro substituent in the 5-position is expected to significantly alter these intermolecular interactions. The electron-withdrawing nature of the chlorine atom could influence the hydrogen bonding capability of the amino group and introduce the possibility of Cl···I or Cl···N interactions, thus disrupting the helical packing of 2-iodoaniline.
The Effect of Protonation: Aniline vs. Aniline Hydrochloride
The crystal structure of aniline hydrochloride demonstrates an ionic structure where each nitrogen atom is equidistant from three chlorine ions.[3][4] This is a direct consequence of the protonation of the amino group, leading to the formation of the anilinium cation and strong N-H···Cl⁻ hydrogen bonds. For 5-Chloro-2-iodoaniline hydrochloride, a similar ionic structure is anticipated, with the anilinium cation forming a robust hydrogen-bonding network with the chloride anions. This will result in a significantly different crystal packing compared to its free base form.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction is a meticulous process that provides unambiguous structural information.[5][6] The following is a generalized protocol for the analysis of small organic molecules like halogenated anilines.
1. Crystal Growth and Selection:
-
Causality: The quality of the crystal is the single most important factor for a successful structure determination. Slow crystallization methods are employed to allow for the formation of a well-ordered, single crystal lattice.
-
Method:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents.
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to induce crystallization.
-
Under a microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm in each direction.
-
2. Data Collection:
-
Causality: The crystal is cooled to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and more precise structural data.
-
Method:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Cool the crystal to a low temperature, typically 100 K, using a stream of cold nitrogen gas.
-
A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[5]
-
The crystal is rotated, and the diffraction pattern is recorded on a detector over a range of angles.
-
3. Structure Solution and Refinement:
-
Causality: The diffraction data contains information about the electron density distribution in the crystal. Mathematical methods are used to translate this information into a three-dimensional atomic model.
-
Method:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
Initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.
-
Visualizing Molecular Packing: A Comparative Perspective
The following diagram illustrates the key intermolecular interactions that are observed in the crystal structures of the comparative compounds and that can be anticipated in 5-Chloro-2-iodoaniline hydrochloride.
Conclusion and Future Directions
This comparative guide underscores the profound impact of substituent modification and salt formation on the crystal structures of halogenated anilines. While the definitive crystal structure of 5-Chloro-2-iodoaniline hydrochloride remains to be determined experimentally, the analysis of its structural analogs provides a robust framework for predicting its solid-state properties. The anticipated strong ionic hydrogen bonding with the chloride anion is expected to be the dominant feature of its crystal packing.
For drug development professionals, this guide highlights the importance of comprehensive solid-state characterization. The seemingly minor structural changes explored here can have significant consequences for the physicochemical properties of an active pharmaceutical ingredient. Future experimental work to determine the crystal structure of 5-Chloro-2-iodoaniline hydrochloride would be invaluable to validate the predictions made in this guide and to provide a more complete understanding of its structure-property relationships.
References
-
Brown, C. J. (1949). The crystal structure of aniline hydrochloride. Acta Crystallographica, 2, 228-232. [Link]
-
IUCr. (n.d.). The crystal structure of aniline hydrochloride. Retrieved from [Link]
-
Parkin, A., et al. (2005). 2-Iodoaniline at 100 K. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2299-o2300. [Link]
-
Quinn, T. R., & Tanski, J. M. (2014). Crystal structure of 4-chloro-2-iodoaniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o944–o945. [Link]
-
SERC. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
IUCr. (n.d.). Crystal structure of 4-chloro-2-iodoaniline. Retrieved from [Link]
-
Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100653. [Link]
Sources
- 1. Crystal structure of 4-chloro-2-iodo-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Operational Safety & Handling Protocol: 5-Chloro-2-iodoaniline Hydrochloride
Executive Summary: The Hazard Profile
Handling 5-Chloro-2-iodoaniline hydrochloride requires a shift in mindset from "routine chemical handling" to "potent toxicant containment." As a halogenated aniline derivative, this compound presents a dual-threat mechanism:
-
Acute Toxicity (Methemoglobinemia): Like many aromatic amines, this compound can induce methemoglobinemia, a condition where iron in hemoglobin is oxidized from ferrous (
) to ferric ( ), causing a loss of oxygen-carrying capacity.[1] This effect can be delayed and insidious.[1] -
Corrosivity & Irritation: The hydrochloride salt form adds an acidic component, increasing the risk of immediate mucous membrane irritation and corneal damage upon contact.
Immediate Directive: Do not handle this substance on an open bench. All manipulations must occur within a certified chemical fume hood.
Chemical Hazard Analysis
To understand the safety protocols, we must first deconstruct the molecule.
| Structural Component | Associated Risk | Operational Implication |
| Aniline Core | Skin absorption, Methemoglobinemia, Sensitization.[2][3] | Zero-skin-contact policy. Nitrile gloves alone may be insufficient for prolonged contact; breakthrough times are often short for anilines. |
| Halogens (Cl, I) | Increased lipophilicity (fat solubility). | Enhances the rate of dermal absorption compared to non-halogenated anilines. |
| Hydrochloride Salt | Hydrolysis to Hydrochloric Acid (HCl) in moisture. | Hygroscopic nature requires desiccation. Dust is corrosive to respiratory tract. |
Personal Protective Equipment (PPE) Matrix
Rationale: The following PPE is selected based on the "Barrier Multiplier" concept—assuming one layer will fail.
A. Hand Protection (The Double-Glove Protocol)
Standard: Double-gloving is mandatory .
-
Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection/Dexterity).
-
Outer Layer: 5-8 mil Nitrile or Laminate (Barrier).
-
Why? Aromatic amines can permeate thin nitrile in <15 minutes. The outer glove acts as a sacrificial layer; the inner glove protects during doffing.
-
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
B. Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (If hood is unavailable/maintenance):
-
Respirator: Full-face powered air-purifying respirator (PAPR) or tight-fitting respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Why? The HCl salt can generate acidic particulates; the organic vapor component protects against the amine base if hydrolysis occurs.
C. Body & Eye Defense[3][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine dust nature of the salt.
-
Body: Tyvek® Lab Coat or disposable sleeve covers. Cotton lab coats can absorb and retain anilines, creating a secondary exposure source.
Engineering Controls & Workflow Visualization
The following diagram illustrates the mandatory "Closed Loop" handling process to minimize exposure.
Figure 1: Closed-loop handling workflow. Note that all open-container operations occur strictly within the fume hood boundary.
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Verify Ventilation: Check fume hood flow monitor.
-
Prepare Decon Solution: Mix a solution of 10% surfactant (soap) and water . Note: Do not use bleach (sodium hypochlorite) initially, as it can react with amines to form chloramines.
-
Line the Bench: Place an absorbent, plastic-backed mat in the hood to capture potential dust.
Phase 2: Weighing (The Critical Step)
The hydrochloride salt is often a fine powder, creating an inhalation risk.
-
Static Control: Use an anti-static gun or bar if available. Static charge can cause the powder to "jump" onto gloves.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Containment: Weigh directly into a tared vial/flask. Cap the vial immediately after addition. Do not transport open weigh boats across the lab.
Phase 3: Solubilization & Cleanup
-
Dissolution: Add solvent (e.g., DMSO, Methanol) to the solid inside the hood. Once in solution, the inhalation risk drops significantly, but the dermal absorption risk remains.
-
Decontamination: Wipe the balance area and the exterior of the flask with the surfactant solution. Dispose of wipes as hazardous waste.
-
Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit. Wash hands with soap and cool water (warm water opens pores, increasing absorption).
Emergency Response & Disposal
A. Exposure Response[1][2][3][5][6][7][8]
-
Skin Contact: Wash with copious amounts of soap and water for 15 minutes. Avoid organic solvents (ethanol/acetone) for cleaning skin, as they enhance absorption of the aniline.
-
Inhalation: Move to fresh air immediately.
-
Medical Alert: If exposed, inform medical personnel of potential Methemoglobinemia . The antidote (Methylene Blue) is specific and must be administered by a physician.
B. Waste Disposal[3][8][9][10]
-
Classification: Hazardous Chemical Waste (Halogenated Organic).
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong bases (which liberates the free amine).
-
Labeling: Clearly mark waste tags with "Toxic," "Corrosive," and "Potential Methemoglobin Former."
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. CDC Emergency Response Safety and Health Database. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 5-Chloro-2-iodoaniline.[4][5] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved from [Link]
Sources
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. 5-Chloro-2-iodoaniline | CAS 6828-35-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
